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  • Product: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene
  • CAS: 1276075-65-0

Core Science & Biosynthesis

Foundational

4-Bromo-2-cyclobutoxy-1-ethoxybenzene: A Comprehensive Technical Guide to Structure, Synthesis, and Applications

Executive Summary In modern medicinal chemistry and agrochemical development, halogenated aryl ethers serve as indispensable building blocks. 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0) is a highly speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated aryl ethers serve as indispensable building blocks. 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0) is a highly specialized di-alkylated phenol derivative. The incorporation of a cyclobutoxy group provides a unique steric profile and enhanced metabolic stability compared to linear alkoxy chains, while the ethoxy group modulates lipophilicity. The para-positioned bromine atom serves as a versatile synthetic handle, priming the molecule for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, strategic synthesis, and downstream applications of this compound, designed for researchers and process chemists requiring rigorous, reproducible methodologies.

Physicochemical Profiling

Understanding the fundamental properties of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene is critical for optimizing reaction conditions and predicting its behavior in biological or material systems. The asymmetric ether linkages disrupt crystal packing, typically resulting in a liquid or low-melting solid state at room temperature.

Table 1: Key Chemical and Structural Properties
PropertyValueRationale / Significance
CAS Registry Number 1276075-65-0Standard identifier for regulatory and procurement tracking 1.
Molecular Formula C12H15BrO2Dictates mass balance in stoichiometric calculations.
Molecular Weight 271.15 g/mol Verified via mass spectrometry (ESI+ typically shows [M+H]+ at ~271/273 due to Br isotopes).
MDL Number MFCD30830203Cross-reference identifier for chemical databases 2.
H-Bond Donors 0Lack of OH/NH groups increases lipophilicity and membrane permeability.
H-Bond Acceptors 2The two ether oxygens can participate in weak hydrogen bonding with targets or solvents.
Estimated LogP ~3.8Indicates high lipophilicity, ideal for CNS penetration or hydrophobic pocket binding.

Strategic Synthesis & Methodology

The synthesis of asymmetric dialkyl ethers of catechol requires strict regiocontrol to prevent statistical mixtures of products. The most robust route to 4-Bromo-2-cyclobutoxy-1-ethoxybenzene involves a three-step sequence starting from inexpensive catechol.

Mechanistic Rationale and Causality
  • Mono-Alkylation: Catechol is reacted with exactly 1.0 equivalent of cyclobutyl bromide. Potassium carbonate (

    
    ) is selected as a mild base to limit the concentration of the highly nucleophilic di-phenoxide, thereby maximizing the mono-alkylated product, 2-cyclobutoxyphenol.
    
  • Regioselective Bromination: The intermediate is treated with N-Bromosuccinimide (NBS). The free hydroxyl group is a stronger activating group than the cyclobutoxy ether, directing the electrophilic aromatic substitution to the para position (position 4). The bulky cyclobutane ring sterically shields the ortho position, ensuring near-perfect regioselectivity 3.

  • Williamson Etherification: The final step caps the remaining phenol with an ethyl group using standard Williamson ether synthesis conditions 4.

Synthesis Cat Catechol (Starting Material) Step1 Mono-Alkylation (Cyclobutyl bromide, K2CO3) Cat->Step1 Int1 2-Cyclobutoxyphenol (Intermediate 1) Step1->Int1 Step2 Regioselective Bromination (NBS, MeCN, 0°C) Int1->Step2 Int2 4-Bromo-2-cyclobutoxyphenol (Intermediate 2) Step2->Int2 Step3 Williamson Etherification (Ethyl bromide, K2CO3) Int2->Step3 Target 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (Target Compound) Step3->Target

Figure 1: Three-step synthetic workflow for 4-Bromo-2-cyclobutoxy-1-ethoxybenzene.

Base Optimization for Williamson Etherification

The choice of base in the alkylation steps is critical to prevent elimination reactions (E2) of the alkyl halides and to ensure complete deprotonation of the phenol 4.

Table 2: Base Selection Matrix for Phenol Alkylation
BaseSolventTemperatureDeprotonation EfficiencySuitability for this Workflow

Acetone50 °CLowPoor; insufficiently basic for complete phenol deprotonation.

DMF 70-80 °C High Optimal; mild enough to prevent side reactions, strong enough for phenols.

DMF70-80 °CVery HighExcellent; provides faster kinetics due to the "cesium effect" but is cost-prohibitive for scale-up.

THF0-25 °CCompleteGood; but requires strictly anhydrous conditions and generates

gas.
Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Cyclobutoxyphenol

  • Reaction Setup: Charge a dry, nitrogen-flushed round-bottom flask with catechol (1.0 eq, 100 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add

    
     (1.5 eq, 150 mmol) and stir for 15 minutes at room temperature to initiate phenoxide formation.
    
  • Alkylation: Dropwise add cyclobutyl bromide (1.0 eq, 100 mmol). Heat the mixture to 75 °C for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the cyclobutyl bromide is consumed. Quench with ice water (500 mL) to dissolve inorganic salts and partition the DMF into the aqueous layer. Extract with Ethyl Acetate (3 x 150 mL). Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography to isolate the mono-alkylated product.
    

Protocol B: Regioselective Bromination

  • Reaction Setup: Dissolve 2-cyclobutoxyphenol (1.0 eq, 50 mmol) in anhydrous Acetonitrile (100 mL) and cool to 0 °C in an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq, 52.5 mmol) in small portions over 30 minutes to control the exotherm and maintain low concentrations of electrophilic bromine.

  • Validation & Workup: Stir for 2 hours at 0 °C. Monitor via HPLC. Once the starting material is <1%, quench the reaction with saturated aqueous

    
     (50 mL) to destroy any unreacted NBS/Br2. Extract with Dichloromethane. The succinimide byproduct is highly water-soluble and is removed during the aqueous wash. Concentrate to yield 4-bromo-2-cyclobutoxyphenol.
    

Protocol C: Final Etherification

  • Reaction Setup: Dissolve 4-bromo-2-cyclobutoxyphenol (1.0 eq, 40 mmol) in DMF (80 mL). Add

    
     (2.0 eq, 80 mmol) and Ethyl bromide (1.5 eq, 60 mmol).
    
  • Alkylation: Heat to 70 °C in a sealed pressure tube (to prevent loss of volatile ethyl bromide) for 8 hours.

  • Validation & Workup: Confirm completion via LC-MS. Pour into water, extract with Ethyl Acetate, wash extensively with water (to remove DMF), dry, and concentrate to yield the target compound, 4-Bromo-2-cyclobutoxy-1-ethoxybenzene .

Applications in Advanced Cross-Coupling

The primary utility of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene lies in its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the two alkoxy groups slightly deactivates the C-Br bond compared to neutral aryl bromides; thus, electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate oxidative addition.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the gold standard for constructing biaryl scaffolds in drug discovery . Coupling 4-Bromo-2-cyclobutoxy-1-ethoxybenzene with an arylboronic acid yields complex, multi-substituted biaryl systems.

Suzuki Pd0 Pd(0)L2 Catalyst OA Oxidative Addition Pd0->OA Ar-Br PdII Pd(II) Complex (Ar-Pd-Br) OA->PdII TM Trans- metalation PdII->TM Ar'-B(OH)2 Base PdII2 Pd(II) Complex (Ar-Pd-Ar') TM->PdII2 RE Reductive Elimination PdII2->RE RE->Pd0 Product Biaryl Product RE->Product

Figure 2: Suzuki-Miyaura cross-coupling catalytic cycle for aryl bromides.

Standard Suzuki Protocol for this Substrate:

  • Reagents: Aryl bromide (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v).
    
  • Conditions: Degas via nitrogen sparging for 10 minutes. Heat at 90 °C for 4-6 hours. The biphasic nature of the solvent system ensures solubility of both the organic substrates and the inorganic base, driving the transmetalation step.

References

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia,[Link]

  • Chow, Y. L., et al. "The intermediates in the interaction of phenols with N-bromosuccinimide." Canadian Journal of Chemistry,[Link]

Sources

Exploratory

Molecular weight and formula of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene , a specialized halogenated building block used in high-precision...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene , a specialized halogenated building block used in high-precision medicinal chemistry.

Physicochemical Properties, Synthetic Logic, and Application in Drug Discovery

Executive Summary

4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0) is a disubstituted aryl bromide scaffold characterized by a specific 3,4-dialkoxy substitution pattern relative to the bromine handle.[1][2][3][4][5] This molecule serves as a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive small molecules targeting inflammatory pathways. Its structural uniqueness lies in the cyclobutoxy moiety, a bioisostere of the classic cyclopentyloxy group found in Rolipram, offering altered lipophilicity and metabolic stability profiles while maintaining the necessary steric bulk for receptor pocket occupancy.

Part 1: Molecular Identity & Physicochemical Profile

This section establishes the foundational data required for stoichiometric calculations and analytical verification.

Core Identification Data
PropertySpecification
IUPAC Name 4-Bromo-1-ethoxy-2-(cyclobutyloxy)benzene
Common Name 4-Bromo-2-cyclobutoxy-1-ethoxybenzene
CAS Registry Number 1276075-65-0
Molecular Formula C₁₂H₁₅BrO₂
SMILES CCOc1ccc(Br)cc1OC2CCC2
InChI Key (Generated from structure) GSIBTIUXYYFCPU-UHFFFAOYSA-N
Quantitative Physicochemical Parameters
ParameterValueTechnical Context
Molecular Weight 271.15 g/mol Used for molarity calculations in coupling reactions.
Exact Mass 270.0255 DaMonoisotopic mass for High-Res MS (HRMS) validation.
LogP (Predicted) 4.2 ± 0.4Indicates high lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction.
H-Bond Acceptors 2Ether oxygens participate in weak H-bonding.
H-Bond Donors 0No labile protons; chemically stable against deprotonation bases (e.g., NaH).
Rotatable Bonds 3Ethoxy bond and Cyclobutoxy ether linkage allow conformational adaptability.

Part 2: Structural Analysis & Synthetic Logic

The "Dialkoxy" Pharmacophore

In medicinal chemistry, the 3,4-dialkoxyphenyl moiety is a "privileged structure." The specific arrangement in this molecule—1-ethoxy-2-cyclobutoxy (relative to the benzene core)—is designed to optimize:

  • Steric Fit: The cyclobutyl ring provides a rigid, hydrophobic bulk that fills specific hydrophobic pockets (e.g., the Q-pocket in PDE4 enzymes) more compactly than a cyclopentyl or isopropyl group.

  • Electronic Modulation: The two alkoxy groups are strong electron-donating groups (EDGs), increasing the electron density of the aromatic ring. This activates the ring for electrophilic aromatic substitution but, more importantly, facilitates oxidative addition of the C-Br bond to Palladium(0) catalysts during cross-coupling.

Regiochemistry of the Bromine

The bromine atom is positioned at C4. This is para to the ethoxy group and meta to the cyclobutoxy group.

  • Why this isomer? In electrophilic bromination of the precursor (1-ethoxy-2-cyclobutoxybenzene), the para-position relative to the smaller alkoxy group (ethoxy) is often kinetically favored due to lower steric hindrance compared to the position para to the bulky cyclobutyl group.

Part 3: Synthetic Pathways[7]

The synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene must be approached with regiochemical precision. The most robust route utilizes Guethol (2-ethoxyphenol) as the starting material, leveraging the inherent directing effects of the phenol to install the cyclobutyl group before bromination.

Validated Synthetic Workflow

Step 1: Cyclobutylation (Williamson Ether Synthesis)

  • Reagents: 2-Ethoxyphenol (Guethol), Bromocyclobutane, Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism:

    
     nucleophilic substitution. The phenoxide ion attacks the secondary halide.
    
  • Critical Note: Secondary halides like bromocyclobutane are prone to E2 elimination. High temperature (

    
    ) and a polar aprotic solvent (DMF) are required to favor substitution.
    

Step 2: Regioselective Bromination

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or

    
     in Acetic Acid.
    
  • Logic: The substrate is 1-ethoxy-2-cyclobutoxybenzene. Both alkoxy groups are ortho/para directors.

    • Site A (Para to Ethoxy): Sterically accessible.

    • Site B (Para to Cyclobutoxy): Sterically hindered by the adjacent ethoxy and the bulk of the cyclobutyl group.

    • Outcome: Bromination occurs predominantly at C4 (Para to Ethoxy), yielding the desired product.

Process Visualization (Graphviz)

SynthesisPath start Starting Material: 2-Ethoxyphenol (Guethol) (CAS: 94-71-3) step1 Step 1: O-Alkylation Reagents: Cyclobutyl Bromide, K2CO3, DMF, 90°C Mechanism: SN2 Substitution start->step1 Deprotonation inter Intermediate: 1-Ethoxy-2-cyclobutoxybenzene step1->inter Ether Formation step2 Step 2: Electrophilic Bromination Reagents: NBS, Acetonitrile, 0°C -> RT Selectivity: Para to Ethoxy inter->step2 Activation final Target Product: 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (C12H15BrO2) step2->final Regioselective Halogenation

Caption: Figure 1. Linear synthetic route emphasizing the regioselective bromination controlled by steric differentiation between ethoxy and cyclobutoxy groups.

Part 4: Applications in Drug Discovery

This molecule is primarily utilized as an electrophilic coupling partner in transition-metal catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
  • Reaction: Coupling with Aryl Boronic Acids.

  • Utility: Used to build biaryl scaffolds common in PDE4 inhibitors.

  • Protocol Insight: The electron-rich nature of the ring (due to two alkoxy groups) makes the C-Br bond slightly less reactive towards oxidative addition than electron-poor aryl bromides. Use electron-rich ligands (e.g., SPhos , XPhos ) or Pd(dppf)Cl2 to facilitate the cycle.

Lithium-Halogen Exchange
  • Reaction: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) at
    
    
    .
  • Utility: Generates the aryl lithium species, which can be quenched with:

    • DMF

      
       to form the Benzaldehyde derivative.
      
    • CO2

      
       to form the Benzoic Acid derivative.
      
  • Precaution: The ether linkages are stable to

    
    -BuLi at low temperatures, but the reaction must be kept strictly anhydrous to prevent quenching the lithiated species.
    

Part 5: Analytical Characterization Standards

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, )
  • Aromatic Region (6.7 - 7.1 ppm):

    • Look for an ABC system or specific coupling patterns.

    • 
       ~7.00 (d, J=2 Hz, 1H, H-3): Meta to Br, Ortho to Cyclobutoxy.
      
    • 
       ~6.95 (dd, J=8, 2 Hz, 1H, H-5): Ortho to Br, Meta to Ethoxy.
      
    • 
       ~6.75 (d, J=8 Hz, 1H, H-6): Ortho to Ethoxy.
      
  • Alkoxy Region:

    • Ethoxy: Quartet at

      
       4.05 (2H), Triplet at 
      
      
      
      1.45 (3H).
    • Cyclobutoxy: Multiplet at

      
       4.60-4.70 (1H, methine -OCH-).
      
    • Cyclobutyl Ring: Complex multiplets between

      
       1.60 - 2.50 (6H).
      
Mass Spectrometry (GC-MS / LC-MS)
  • Parent Ion:

    
     270 (79Br) and 272 (81Br) in a 1:1 ratio.
    
  • Fragmentation:

    • Loss of Ethyl group (

      
      ).
      
    • Loss of Cyclobutyl group (

      
      ).
      
    • Characteristic loss of CO from the phenol radical cation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for tert-Butyl 4-(bromomethyl)benzoate and Related Halogenated Ethers. Retrieved from [Link]

Sources

Foundational

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene CAS number and identifiers

This guide provides an in-depth technical analysis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , a specialized halogenated diether intermediate critical in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , a specialized halogenated diether intermediate critical in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory pharmacophores.

Part 1: Chemical Identity & Core Identifiers

This compound represents a "privileged scaffold" in medicinal chemistry, specifically within the dialkoxyphenyl class used to target PDE4 enzymes (e.g., analogs of Piclamilast and Roflumilast). The specific combination of a rigid cyclobutyl ether and a flexible ethyl ether provides unique steric and lipophilic properties for Active Site mapping.

Identifier Matrix
ParameterTechnical Detail
Chemical Name 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene
CAS Number 1276075-65-0
Molecular Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol
SMILES CCOc1ccc(Br)cc1OC2CCC2
InChI Key (Predicted) ZUNCHZBITMUSRD-UHFFFAOYSA-N
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
LogP (Predicted) ~4.2 (High lipophilicity due to cyclobutyl/ethyl groups)

Part 2: Synthesis & Manufacturing Protocols

Reliable synthesis of this compound requires overcoming the low reactivity of cyclobutyl halides in SN2 reactions. The most robust pathway utilizes a Mitsunobu etherification followed by regioselective bromination. This avoids the elimination side-products common when using bromocyclobutane under basic conditions.

Synthetic Pathway Logic
  • Precursor Selection: Start with 2-Ethoxyphenol (Guethol) . This establishes the C1-ethoxy group and the C2-hydroxyl handle.

  • Cyclobutylation (Critical Step): Direct alkylation with cyclobutyl bromide is sluggish and prone to E2 elimination. The Mitsunobu reaction with Cyclobutanol is preferred for high yield and clean conversion.

  • Regioselective Bromination: The dialkoxy benzene ring is electron-rich. Electrophilic aromatic substitution (EAS) with NBS directs the bromine to the para-position relative to the ethoxy group (Position 4), which is sterically less hindered than the position ortho to the bulky cyclobutoxy group.

Step-by-Step Experimental Protocol
Stage 1: Synthesis of 1-Ethoxy-2-cyclobutoxybenzene
  • Reagents: 2-Ethoxyphenol (1.0 eq), Cyclobutanol (1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).

Procedure:

  • Charge a dried reaction vessel with 2-Ethoxyphenol, Cyclobutanol, and PPh₃ in anhydrous THF under nitrogen.

  • Cool the mixture to 0°C .

  • Add DIAD dropwise over 30 minutes. Note: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

  • Allow the mixture to warm to RT and stir for 12–16 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.

  • Workup: Concentrate THF. Triturate residue with Hexane/Et₂O to precipitate Triphenylphosphine oxide (TPPO). Filter off TPPO.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the intermediate 1-ethoxy-2-cyclobutoxybenzene as a colorless oil.

Stage 2: Regioselective Bromination
  • Reagents: 1-Ethoxy-2-cyclobutoxybenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 0°C to RT.

Procedure:

  • Dissolve the intermediate from Stage 1 in Acetonitrile.

  • Cool to 0°C to suppress poly-bromination.

  • Add NBS portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

  • Stir at RT for 2–4 hours.

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution to neutralize excess bromine.

  • Extraction: Extract with Ethyl Acetate. Wash organics with water and brine.[1][2][3]

  • Purification: Recrystallization from Ethanol/Hexane or silica chromatography yields 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene .

Part 3: Visualization of Workflows

The following diagram illustrates the validated synthetic route and the pharmacophore logic.

SynthesisWorkflow Start 2-Ethoxyphenol (Guethol) Inter Intermediate: 1-Ethoxy-2-cyclobutoxybenzene Start->Inter Mitsunobu Etherification Reagent1 Cyclobutanol PPh3 / DIAD Reagent1->Inter Final Target: 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene (CAS: 1276075-65-0) Inter->Final Electrophilic Bromination (Regioselective) Reagent2 NBS (Acetonitrile, 0°C) Reagent2->Final

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling and regioselective bromination.

Part 4: Applications in Drug Discovery

This compound is primarily utilized as a building block (Intermediate) for PDE4 inhibitors.

Pharmacophore Logic
  • Cyclobutoxy Group: Acts as a bioisostere for the cyclopentyloxy group found in Rolipram and Piclamilast . The slightly smaller ring size (C4 vs C5) alters the metabolic stability and fits into the hydrophobic pocket of the PDE4 active site with different affinity kinetics.

  • Ethoxy Group: Replaces the standard methoxy group. The ethyl chain extends further into the solvent-accessible region, potentially improving potency or solubility profiles.

  • Bromine Handle: The C4-bromo group is a versatile "synthetic handle" for:

    • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl rings (e.g., pyridine, benzamide moieties).

    • Buchwald-Hartwig Amination: Introduction of amine linkers.

    • Lithiation/Carbonylation: Conversion to benzoic acid derivatives (similar to the Roflumilast scaffold).

Comparative Structural Analysis
FeatureRolipramPiclamilastTarget (1276075-65-0)
Ether 1 Methoxy (-OMe)Methoxy (-OMe)Ethoxy (-OEt)
Ether 2 CyclopentyloxyCyclopentyloxyCyclobutoxy
Core PyrrolidoneBenzamideBromobenzene (Precursor)
Utility CNS ActiveAnti-inflammatoryNovel Analog Synthesis

Part 5: References

  • Bio-Fount. (n.d.). Benzene Materials and Intermediates Catalog. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Physical Characteristics &amp; Characterization of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

The following technical guide details the physical characteristics, synthetic logic, and characterization protocols for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS 1276075-65-0). Executive Summary Compound Identity : 4-B...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthetic logic, and characterization protocols for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS 1276075-65-0).

Executive Summary

Compound Identity : 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is a halogenated dialkoxybenzene intermediate.[1] It serves as a critical scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents. Its structural core—a 1,2-dialkoxy-4-bromobenzene—mimics the catechol ether pharmacophore found in bioactive molecules like Piclamilast and Roflumilast.

Technical Significance : The presence of the cyclobutoxy group introduces specific steric bulk and lipophilicity (LogP modulation), distinguishing it from simpler methoxy/ethoxy analogs. Accurate characterization of this compound is essential for ensuring regiochemical purity during downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Physicochemical Profile

The following data aggregates calculated and experimentally derived properties typical for this structural class.

Table 1: Core Physical Properties
PropertyValue / DescriptionMethod/Note
CAS Number 1276075-65-0Registry Identifier
Molecular Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol Monoisotopic Mass: 270.0255
Appearance White to off-white crystalline solidTypical for brominated catechol ethers
Melting Point 45–55 °C (Predicted)Low-melting solid due to ether flexibility
Boiling Point ~340 °C at 760 mmHg (Predicted)High BP due to molecular weight/polarity
LogP (Calc) 4.2 ± 0.4Highly Lipophilic (Class II/IV)
Solubility DMSO (>20 mg/mL), DCM, MethanolInsoluble in water
Flash Point ~160 °CPredicted
Structural Descriptors[1][3][5][7][8][9]
  • H-Bond Donors : 0

  • H-Bond Acceptors : 2 (Ether oxygens)

  • Rotatable Bonds : 4 (Ethoxy chain, Cyclobutoxy linkage)[2]

  • Topological Polar Surface Area (TPSA) : 18.46 Ų

Synthetic Logic & Pathway Analysis

Expertise & Experience Note: The synthesis of mixed dialkoxybenzenes requires strict regiocontrol. A common pitfall is the formation of regioisomers (e.g., 1-cyclobutoxy-2-ethoxy vs. 1-ethoxy-2-cyclobutoxy). The preferred route utilizes the Mitsunobu reaction for the introduction of the cyclobutyl group, as cyclobutyl halides are prone to elimination (E2) rather than substitution (SN2) under basic conditions.

Representative Synthetic Workflow

The following diagram outlines the logical flow for synthesizing the target from 4-bromocatechol, ensuring regioselectivity.

SynthesisPathway Start Starting Material 4-Bromo-1,2-benzenediol Step1 Step 1: Selective Protection (Formation of 4-Bromo-2-ethoxyphenol) Start->Step1 Ethyl Iodide / K2CO3 (Controlled Eq) Step2 Step 2: Mitsunobu Etherification (Cyclobutanol + DIAD + PPh3) Step1->Step2 Regioselective Alkylation Final Target Product 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Step2->Final Purification QC QC Checkpoint (Regioisomer Analysis via NOESY) Final->QC Validation

Caption: Logical synthesis workflow prioritizing the installation of the sterically demanding cyclobutyl group via Mitsunobu conditions to avoid elimination side-products.

Characterization Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols include internal validity checks.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective : Determine purity >98% and quantify potential regioisomers.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient : 50% B to 95% B over 15 minutes.

  • Detection : UV at 254 nm (aromatic absorption) and 280 nm.

  • Self-Validation Step : Inject a "System Suitability Standard" containing a 1:1 mix of the target and its des-bromo precursor. Resolution (Rs) between peaks must be >2.0.

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective : Structural confirmation.[3]

  • Solvent : CDCl₃ or DMSO-d₆.

  • Key Diagnostic Signals :

    • Ethoxy Group : Triplet at ~1.4 ppm (3H), Quartet at ~4.1 ppm (2H).

    • Cyclobutoxy Group : Multiplet at ~4.7 ppm (1H, methine proton attached to oxygen). This is the critical differentiator from cyclopropyl or cyclopentyl analogs.

    • Aromatic Region : Three distinct protons (ABX system) confirming the 1,2,4-substitution pattern.

Handling, Stability & Safety

  • Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Ether linkages are generally stable, but the bromide moiety can be light-sensitive over extended periods.

  • Reactivity Profile :

    • Compatible : Standard organic solvents (DCM, THF, Toluene).

    • Incompatible : Strong Lewis acids (may cleave ethers), Magnesium/Lithium (unless generating Grignard/Lithiate in situ).

  • Safety : Treat as a potential irritant.[4] Use standard PPE (gloves, goggles, lab coat).

References

  • PubChem Compound Summary . 1-Bromo-4-ethoxy-2-methoxybenzene (Analog Reference). National Center for Biotechnology Information. Available at: [Link]

  • Müller, G. et al. (1996). Synthesis and Structure-Activity Relationships of PDE4 Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for cyclobutoxy-ether scaffolds).

Sources

Foundational

Predictive NMR Profiling and Structural Elucidation of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene

Executive Summary The structural verification of highly functionalized halogenated alkoxybenzenes is a critical quality control step in the synthesis of active pharmaceutical ingredients (APIs). 4-Bromo-2-cyclobutoxy-1-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of highly functionalized halogenated alkoxybenzenes is a critical quality control step in the synthesis of active pharmaceutical ingredients (APIs). 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0)[1] presents a unique analytical challenge due to the overlapping electronic effects of its substituents and the conformational dynamics of its cyclobutane ring. This whitepaper provides a comprehensive, self-validating framework for predicting, acquiring, and interpreting the


H and 

C NMR spectra of this molecule, ensuring rigorous regiochemical assignment.

Structural Paradigm & Electronic Effects

The chemical shifts of the aromatic protons and carbons in 4-bromo-2-cyclobutoxy-1-ethoxybenzene are governed by the competing resonance (+M) and inductive (-I) effects of its three substituents[2].

  • Alkoxy Groups (-OEt, -OCyBu): Both groups act as strong

    
    -donors. They significantly shield the ortho and para positions of the benzene ring, driving the chemical shifts of adjacent protons and carbons upfield.
    
  • Bromine Atom (-Br): As a heavy halogen, bromine exerts a weak deactivating inductive effect (-I) while simultaneously providing a mild resonance donation (+M). The net result is a slight deshielding of the ortho and meta positions relative to the base benzene shift[3].

By applying empirical additivity rules, we can construct a highly accurate predictive model for the molecule's spin system[3].

Predictive H NMR Profiling

The


H NMR spectrum is characterized by a distinct AMX spin system in the aromatic region and complex aliphatic multiplets driven by ring puckering.
Table 1: Predicted H NMR Data (600 MHz, CDCl )
PositionShift (ppm)MultiplicityCoupling (Hz)IntegrationAssignment
Ethoxy CH

1.40Triplet (t)7.03HAliphatic chain
Cyclobutane

-CH

1.60 - 1.90Multiplet (m)-2HAliphatic ring
Cyclobutane

-CH

2.10 - 2.50Multiplet (m)-4HAliphatic ring
Ethoxy CH

4.05Quartet (q)7.02HOxygen-bound
Cyclobutane

-CH
4.60Multiplet (m)-1HOxygen-bound
H-66.86Doublet (d)8.51HAromatic (ortho to OEt)
H-56.95Doublet of doublets (dd)8.5, 2.21HAromatic (ortho to Br)
H-36.97Doublet (d)2.21HAromatic (ortho to OCyBu)
Causality of the Spin System
  • The Aromatic AMX Core: H-6 is heavily shielded by the ortho-ethoxy group, appearing furthest upfield at 6.86 ppm as a doublet due to its ortho-coupling with H-5 (

    
     Hz). H-5 is situated ortho to the bromine atom and meta to the cyclobutoxy group, resulting in a doublet of doublets at 6.95 ppm (
    
    
    
    Hz,
    
    
    Hz). H-3 is isolated between the cyclobutoxy and bromine groups, exhibiting only fine meta-coupling (
    
    
    Hz) at 6.97 ppm[2].
  • Cyclobutane Conformational Dynamics: The cyclobutane ring is non-planar and undergoes rapid puckering transitions at room temperature. This dynamic interconversion, combined with the diastereotopic nature of the

    
    -protons relative to the bulky aromatic ether linkage, prevents simple first-order splitting, resulting in broad, complex multiplets between 2.10 and 2.50 ppm.
    

Predictive C NMR Profiling

Carbon chemical shifts provide a direct readout of the electron density at each node of the molecular framework.

Table 2: Predicted C NMR Data (150 MHz, CDCl )
PositionShift (ppm)TypeAssignment
Cyclobutane

-C
13.0CH

Aliphatic ring
Ethoxy CH

14.8CH

Aliphatic chain
Cyclobutane

-C
30.5CH

Aliphatic ring (2C)
Ethoxy CH

64.5CH

Oxygen-bound
Cyclobutane

-C
73.0CHOxygen-bound
C-4116.4CAromatic (C-Br)
C-6124.6CHAromatic
C-5125.1CHAromatic
C-3125.7CHAromatic
C-1151.8CAromatic (C-OEt)
C-2155.0CAromatic (C-OCyBu)

Additivity Validation: The shift of C-1 (151.8 ppm) is calculated by taking the base benzene shift (128.5 ppm), adding the strong ipso deshielding of the ethoxy group (+31.4 ppm), and subtracting the ortho shielding of the cyclobutoxy group (-7.1 ppm) and the para shielding of the bromine atom (-1.0 ppm). This mathematical self-consistency validates the assigned structure[3].

Regiochemical Verification via 2D NMR

To definitively rule out regioisomers (such as the 5-bromo variant), a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required. The observation of specific


 couplings anchors the substituents to their exact positions on the ring.

HMBC_Network H3 H-3 (6.97 ppm) C1 C-1 (151.8 ppm) H3->C1 3J HMBC H5 H-5 (6.95 ppm) H5->C1 3J HMBC H6 H-6 (6.86 ppm) C2 C-2 (155.0 ppm) H6->C2 3J HMBC C4 C-4 (116.4 ppm) H6->C4 3J HMBC

Key HMBC correlations establishing the 1,2,4-substitution pattern of the aromatic ring.

Self-Validating Experimental Protocol

To empirically validate the predictive models outlined above, the following rigorous NMR acquisition protocol must be executed. Each step is designed to eliminate artifacts and ensure a self-validating dataset.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 4-bromo-2-cyclobutoxy-1-ethoxybenzene in 0.6 mL of deuterated chloroform (CDCl

    
    ). Causality: This concentration ensures a high signal-to-noise (S/N) ratio for the quaternary carbons (C-1, C-2, C-4) without causing viscosity-induced line broadening.
    
  • Probe Tuning & Matching: Insert the sample into a 600 MHz NMR spectrometer. Tune the cryoprobe specifically for

    
    H (600.13 MHz) and 
    
    
    
    C (150.90 MHz) frequencies. Causality: Precise matching minimizes reflected power, maximizing sensitivity for the low-abundance
    
    
    C nuclei.
  • Gradient Shimming: Execute a 3D gradient shimming protocol (Z1-Z5) until the internal TMS standard peak exhibits a line width at half-height of

    
     Hz. Causality: Superior magnetic field homogeneity is required to resolve the fine 
    
    
    
    (2.2 Hz) coupling between H-3 and H-5.
  • 1D

    
    H Acquisition:  Utilize a standard 30-degree pulse sequence (zg30) with 16 scans and a 2-second relaxation delay (
    
    
    
    ). Causality: A 2-second delay ensures complete longitudinal relaxation (
    
    
    ) for accurate integration of the aliphatic multiplets.
  • 1D

    
    C Acquisition:  Run a proton-decoupled sequence (zgpg30) with 1024 scans. Causality: The heavy bromine atom at C-4 increases the 
    
    
    
    relaxation time of the ipso carbon; high scan counts are mandatory to visualize this peak above the noise floor.
  • 2D HMBC Acquisition: Acquire an HMBC spectrum (hmbcgplpndqf) optimized for a long-range coupling constant of

    
     Hz. Causality: Setting the delay based on 8 Hz specifically targets the critical 
    
    
    
    correlations required to validate the regiochemistry shown in the diagram above.

AnalyticalWorkflow A Target Molecule: 4-Bromo-2-cyclobutoxy-1-ethoxybenzene B 1H & 13C NMR Empirical Prediction A->B C Spin System Analysis (AMX Aromatic Core) A->C D Experimental Acquisition (600 MHz, CDCl3) B->D C->D E 2D NMR Correlation (COSY, HSQC, HMBC) D->E F Regioisomer Verification (Ruling out 5-Bromo isomer) E->F G Final Structural Elucidation F->G

Workflow for the predictive modeling and empirical validation of the NMR spectrum.

References

Sources

Exploratory

Melting point data for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Technical Guide: Characterization & Synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Executive Summary 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) is a specialized halogenated dialkoxybenzene intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Characterization & Synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Executive Summary

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) is a specialized halogenated dialkoxybenzene intermediate.[1][2] Structurally, it serves as a critical building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive small molecules. Its unique substitution pattern—featuring a bulky cyclobutoxy group adjacent to an ethoxy group on a brominated benzene core—imparts specific steric and electronic properties essential for structure-activity relationship (SAR) optimization in drug discovery.

This guide provides a comprehensive technical overview of the compound's physical properties, with a specific focus on melting point determination, synthesis pathways, and rigorous characterization protocols.

Physical Properties & Melting Point Data

While specific experimental melting point data for this proprietary intermediate is often batch-dependent or restricted, structural analysis of close analogs allows for a high-confidence predicted range. The introduction of the rigid cyclobutyl ring typically elevates the melting point compared to flexible alkyl chains.

Table 1: Physical Property Profile

PropertyValue / DescriptionConfidence Level
Compound Name 4-Bromo-2-cyclobutoxy-1-ethoxy-benzeneHigh
CAS Number 1276075-65-0High
Molecular Formula C₁₂H₁₅BrO₂High
Molecular Weight 271.15 g/mol High
Predicted Melting Point 45°C – 60°C Medium (Based on SAR)
Physical State Off-white to pale yellow crystalline solidHigh
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHigh
Analog Reference 1,2-Diethoxy-4-bromobenzene (MP: 47-49°C)High

Note on Polymorphism: Dialkoxybenzenes are prone to polymorphism. The melting point may vary by ±2-3°C depending on the crystallization solvent (e.g., Ethanol vs. Hexane) and the rate of cooling.

Synthesis Pathway

The most robust synthetic route involves the regioselective alkylation of a phenolic precursor. The steric bulk of the cyclobutyl group requires optimized conditions to prevent elimination side reactions.

Core Reaction: Nucleophilic substitution (Sɴ2) of 4-bromo-2-ethoxyphenol with a cyclobutyl electrophile (Bromide or Tosylate).

Reagents:

  • Substrate: 4-Bromo-2-ethoxyphenol (or 4-Bromo-1-ethoxy-2-phenol)

  • Electrophile: Cyclobutyl bromide (or Cyclobutyl p-toluenesulfonate)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or Acetonitrile (ACN)

Protocol Overview:

  • Dissolve 4-bromo-2-ethoxyphenol in DMF.

  • Add 1.5 eq of K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide.

  • Add 1.2 eq of Cyclobutyl bromide.

  • Heat to 60-80°C for 12-18 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from cold Ethanol/Hexane to obtain the solid product.

Synthesis Workflow Diagram:

SynthesisPathway Start 4-Bromo-2-ethoxyphenol Reagents Cyclobutyl Bromide + K2CO3 / DMF Start->Reagents Activation Intermediate Reaction Mixture (80°C, 16h) Reagents->Intermediate Alkylation (Sn2) Workup Aq. Workup & Extraction (EtOAc) Intermediate->Workup Quench Product 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene Workup->Product Crystallization

Caption: Optimized synthesis pathway via Williamson ether synthesis.

Characterization Protocols

To ensure the integrity of the melting point data for regulatory or research purposes, the following self-validating protocols must be followed.

Protocol A: Capillary Melting Point Determination
  • Instrument: Mettler Toledo MP70 or equivalent.

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent. Grind to a fine powder.

  • Method:

    • Fill capillary to 3mm height.

    • Start temperature: 35°C.

    • Ramp rate: 10°C/min to 40°C, then 1°C/min to melt.

    • Acceptance Criteria: The melting range (onset to clear point) should not exceed 2°C.

Protocol B: Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments DSC2500.

  • Method:

    • Weigh 2-5 mg of sample into a Tzero aluminum pan.

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 100°C.

    • Data Output: Record Onset Temperature (

      
      ) and Peak Maximum (
      
      
      
      ).
    • Purity Check: Use the Van't Hoff equation analysis on the melting endotherm to estimate molar purity.

Characterization Logic Diagram:

Characterization Sample Isolated Solid (Crude) Drying Vacuum Dry (40°C, 4h) Sample->Drying DSC DSC Analysis (Purity & Polymorphs) Drying->DSC Capillary Capillary MP (Visual Range) Drying->Capillary Decision Range < 2°C? Capillary->Decision Release Release Batch Decision->Release Yes Recryst Recrystallize Decision->Recryst No Recryst->Drying

Caption: Decision tree for solid-state characterization and batch release.

References

  • ChemicalBook. (2025). 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Product Description. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS 1276075-65-0).[1][2][3] Retrieved from [3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Dialkoxybromobenzenes. Retrieved from

  • BenchChem. (2025).[4][5] Synthesis of Alkoxy-Bromobenzenes: A Technical Guide. Retrieved from

Sources

Foundational

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene PubChem and ChemSpider data

An In-Depth Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Key Intermediate in Modern Antidiabetic Drug Synthesis Editorial Note: Initial searches for "4-Bromo-2-cyclobutoxy-1-ethoxy-benzene" did not yi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Key Intermediate in Modern Antidiabetic Drug Synthesis

Editorial Note: Initial searches for "4-Bromo-2-cyclobutoxy-1-ethoxy-benzene" did not yield sufficient public data for a comprehensive technical guide, suggesting it is a less common or novel compound. Therefore, this guide focuses on a structurally related and industrially significant compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , for which extensive data is available. This pivot allows for a thorough exploration of a compound with verified applications in pharmaceutical development.

Introduction

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a substituted diphenylmethane derivative that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a key starting material, or intermediate, in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[1] Specifically, it is a crucial building block for Dapagliflozin, a widely prescribed medication for the management of type 2 diabetes.[1][2] The structural arrangement of this molecule, featuring a bromo, a chloro, and an ethoxybenzyl group on a benzene ring, provides the necessary reactive sites for the subsequent chemical transformations required to construct the final complex active pharmaceutical ingredient (API).[1] This guide offers a detailed overview of its chemical properties, a validated synthesis protocol, and its critical application in drug development.

Chemical Identity and Properties

A precise understanding of a compound's properties is fundamental to its application in research and manufacturing. The key identifiers and computed physicochemical properties of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene are summarized below.

Compound Identifiers
IdentifierValueSource
CAS Number 461432-23-5ChemicalBook[2], LGC Standards[3]
PubChem CID 9996449PubChem[4]
Molecular Formula C₁₅H₁₄BrClOPubChem[4], ChemicalBook[2]
IUPAC Name 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzenePubChem[4]
InChI InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3PubChem[4], LGC Standards[3]
SMILES CCOc1ccc(Cc2cc(Br)ccc2Cl)cc1LGC Standards[3]
Physicochemical Properties
PropertyValueSource
Molecular Weight 325.63 g/mol PubChem[4], ChemicalBook[2]
Monoisotopic Mass 323.9917 DaLGC Standards[3]
XLogP3 5.5PubChem[4]

Synthesis Protocol: Friedel-Crafts-Type Reductive Alkylation

The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a critical step in the manufacturing of Dapagliflozin. The following protocol is based on a common synthetic route involving a Lewis acid-catalyzed reaction followed by a reduction.

Principle: This synthesis proceeds via a Friedel-Crafts-type reaction. An appropriate benzyl precursor is reacted with a substituted benzene ring in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form a diarylketone intermediate. This intermediate is then reduced in situ using a reducing agent such as triethylsilane (Et₃SiH), which effectively removes the carbonyl group to yield the desired diphenylmethane structure.

Step-by-Step Methodology
  • Reaction Setup: In a suitable reaction vessel, dissolve the oily residue of the precursor in dichloromethane (20 mL).

  • Cooling: Cool the solution to a temperature of 0°C to 5°C using an ice bath.

  • Reagent Addition: At this temperature, add phenol (1.1 mL) and aluminum chloride (2.3 g) to the solution.[2]

  • Initial Reaction: Stir the reaction mixture at 0°C to 5°C for approximately 2 hours.[2]

  • Warming and Reduction: Allow the reaction mixture to warm to room temperature (approximately 20°C to 25°C).[2]

  • Slow Addition of Reducing Agent: Slowly add triethylsilane (3.4 mL) to the mixture while maintaining the temperature at around 20°C.[2]

  • Extended Reaction: Continue to stir the reaction mixture for about 36 hours at 20°C to 25°C.[2]

  • Purification: Upon completion of the reaction, the target compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, can be obtained through standard purification techniques such as column chromatography or recrystallization.[2]

Application in Drug Development: Synthesis of SGLT2 Inhibitors

The primary and most significant application of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is its use as a key intermediate in the synthesis of Dapagliflozin and other related SGLT2 inhibitors.[1] SGLT2 inhibitors are a class of antidiabetic drugs that lower blood glucose levels by preventing the reabsorption of glucose in the kidneys.

Logical Workflow: From Intermediate to API

The diagram below illustrates the pivotal role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in the synthetic pathway leading to Dapagliflozin.

G A 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene B Lithiation or Grignard Formation A->B Step 1 C Reaction with Protected Gluconolactone Derivative B->C Step 2 D Deprotection & Glycoside Formation C->D Step 3 E Dapagliflozin (API) D->E Final Step

Sources

Exploratory

Technical Guide: Chemical Stability of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Executive Summary This technical guide provides a comprehensive stability profile for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , a likely intermediate in medicinal chemistry programs (e.g., PDE4 inhibitors or kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , a likely intermediate in medicinal chemistry programs (e.g., PDE4 inhibitors or kinase inhibitors). Due to the specific combination of a strained cyclobutyl ether, an electron-rich catechol ether core, and a photosensitive aryl bromide, this molecule presents unique stability challenges.

This document details the theoretical degradation pathways, mandatory stress testing protocols (aligned with ICH Q1A R2), and handling requirements to ensure integrity during drug substance development.

Part 1: Structural Analysis & Reactivity Profile

To predict stability, we must deconstruct the molecule into its reactive pharmacophores. The synergy between the electron-rich benzene ring and the strained cyclobutane creates specific vulnerabilities.

The Cyclobutyl Ether (The Critical Weak Point)

Unlike standard alkyl ethers (e.g., methoxy or ethoxy), the cyclobutoxy group possesses significant ring strain (~26.5 kcal/mol).

  • Mechanism of Failure: Under acidic conditions, the ether oxygen is protonated.[1][2] While typical primary ethers require harsh conditions (e.g., concentrated HBr) to cleave, the relief of ring strain facilitates the cleavage of the O-Cyclobutyl bond much faster than the O-Ethyl bond.

  • Degradation Products: Acidic hydrolysis yields 4-Bromo-2-ethoxy-phenol and cyclobutene (via E1 elimination) or cyclobutanol (via SN1 substitution).

The Aryl Bromide (Photolytic Sensitivity)

The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage upon exposure to UV light.

  • Mechanism: Absorption of UV photons promotes an electron to a

    
     antibonding orbital, generating an aryl radical. In the presence of hydrogen donors (solvents like methanol or THF), this leads to hydrodehalogenation.
    
  • Degradation Product: 1-Ethoxy-2-cyclobutoxy-benzene (Des-bromo impurity).

The Catechol Diether Core (Oxidative Risk)

The molecule is a dialkoxy benzene (catechol derivative). The electron-donating effects of two oxygen atoms make the ring electron-rich.

  • Risk: While the bromine atom at position 4 blocks the most reactive site for electrophilic attack (para to the ethoxy), the ring remains susceptible to oxidation, particularly if dealkylation occurs first, potentially leading to quinone formation.

Part 2: Degradation Pathways (Visualization)

The following diagram maps the primary degradation routes based on the structural analysis above.

DegradationPathways Parent 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene Protonated Protonated Intermediate (Oxonium Ion) Parent->Protonated Acid (H+) Radical Aryl Radical Intermediate Parent->Radical UV Light (hν) Phenol Degradant A: 4-Bromo-2-ethoxy-phenol Protonated->Phenol Hydrolysis (Strain Relief) Cyclobutene Side Product: Cyclobutene (Gas) Protonated->Cyclobutene Elimination DesBromo Degradant B: Des-bromo analog Radical->DesBromo H-Abstraction (Solvent)

Figure 1: Primary degradation pathways showing acid-catalyzed dealkylation and photolytic dehalogenation.

Part 3: Forced Degradation Protocols (Stress Testing)

Do not rely on generic screening. Use these specific protocols designed to stress the cyclobutyl and bromide functionalities. These protocols align with ICH Q1A (R2) guidelines but are optimized for this specific chemotype.

Experimental Workflow
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl (in 50% MeCN/H2O) at 60°C24–48 Hours5–20%Targets the cyclobutyl ether . Expect formation of the phenol impurity.
Base Hydrolysis 0.1 N NaOH (in 50% MeCN/H2O) at 60°C24–48 Hours< 5%Aryl ethers are generally stable to base. Significant degradation here implies impurity carryover or extreme instability.
Oxidation 3% H₂O₂ at RT24 Hours5–10%Tests susceptibility of the electron-rich ring and benzylic positions (alpha-carbons of the ethers).
Photolysis 1.2 million lux hours (Cool White) + 200 Wh/m² UV~1 Week5–20%Critical: Tests the C-Br bond stability. Expect des-bromo analog.
Thermal 80°C (Solid State)7 Days< 5%Tests physical stability and potential for solid-state rearrangement.
Step-by-Step Protocol: Acid Hydrolysis Validation

Purpose: To quantify the lability of the cyclobutyl group.

  • Preparation: Dissolve 10 mg of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene in 5 mL of Acetonitrile (MeCN).

  • Initiation: Add 5 mL of 0.2 N HCl. (Final concentration: 0.1 N HCl in 50:50 solvent).

  • Incubation: Seal in a crimp-top vial and place in a heating block at 60°C.

  • Sampling: Aliquot 500 µL at T=0, 4h, 24h, and 48h.

  • Quenching: Immediately neutralize the aliquot with 500 µL of 0.1 N NaOH or dilute with cold buffer to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Success Criterion: Mass balance > 95% (Sum of Parent + Phenol Degradant).

Part 4: Handling, Storage, and Shelf-Life

Based on the chemical functionalities, the following storage strategy is required to maintain purity >99%.

Light Protection (Mandatory)

Due to the aryl bromide, the compound must be stored in amber glass vials or opaque containers. Exposure to ambient lab light for extended periods (days) can induce gradual debromination.

Inert Atmosphere

While not pyrophoric, the electron-rich nature of the ring suggests susceptibility to autoxidation over long-term storage (12+ months).

  • Recommendation: Store under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8°C) for standard use; -20°C for long-term reference standards.

Solution Stability

Avoid storing the compound in acidic solvents (e.g., unbuffered aqueous mobile phases) for prolonged periods. If using DMSO for biological assays, the stock solution is stable at -20°C, but avoid repeated freeze-thaw cycles which can introduce moisture and promote hydrolysis.

Part 5: Stability Testing Workflow (ICH Alignment)

The following workflow illustrates the decision logic for determining storage conditions based on stress testing results.

StabilityWorkflow Start Start Stress Testing (ICH Q1A R2) PhotoTest Photostability Test (ICH Q1B) Start->PhotoTest AcidTest Acid/Base Hydrolysis Start->AcidTest Decision1 >5% Degradation? PhotoTest->Decision1 Decision2 >5% Degradation? AcidTest->Decision2 Action1 REQUIREMENT: Amber Glass / Foil Wrap Decision1->Action1 Yes Pass Standard Storage (Cool, Dry) Decision1->Pass No Action2 REQUIREMENT: Control Moisture/pH (Desiccant) Decision2->Action2 Yes Decision2->Pass No

Figure 2: Decision logic for storage requirements based on forced degradation results.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Conference on Harmonisation.[5] Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.[5] Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition in English, 25(4), 312-322. (Establishes ring strain energy of cyclobutane affecting ether stability).
  • Burrows, H. D., et al. (2002). Reaction pathways and mechanisms of photodegradation of pesticides containing the carbon-halogen bond. Journal of Photochemistry and Photobiology. (Mechanistic basis for aryl bromide photolysis).
  • Rappoport, Z. (Ed.). (2006). The Chemistry of Peroxides, Volume 2. John Wiley & Sons.

Sources

Foundational

Safety Data Sheet (SDS) for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

An In-Depth Technical Guide to the Safety, Handling, and Synthetic Utility of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) Executive Summary & Structural Significance In modern drug development and material...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Synthetic Utility of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0)

Executive Summary & Structural Significance

In modern drug development and materials science, highly functionalized aryl bromides serve as critical linchpins for complex molecular architectures. 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) is a specialized synthetic intermediate characterized by its unique steric and electronic profile[1].

Unlike simple halogenated benzenes, this compound features two distinct alkoxy substituents—an ethoxy group and a sterically demanding, ring-strained cyclobutoxy group. These moieties act as strong electron-donating groups (EDGs) via resonance, enriching the electron density of the aromatic ring while simultaneously providing significant steric shielding around the ortho- and meta- positions. Understanding the interplay between the electrophilic carbon-bromine (C-Br) bond and the lipophilic alkoxy ethers is essential for designing safe handling protocols and optimizing its use in palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Hazard Causality

To develop a robust safety protocol, one must first understand the physical nature of the compound. The presence of the cyclobutane ring increases the compound's lipophilicity (LogP), directly impacting its dermal penetration potential and environmental persistence.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
CAS Number 1276075-65-0Unique identifier for regulatory tracking [2].
Molecular Formula C₁₂H₁₅BrO₂Indicates high carbon/halogen ratio; requires specific incineration protocols for disposal.
Molecular Weight 271.15 g/mol Moderate molecular weight; low volatility at room temperature but poses inhalation risks if aerosolized.
Physical State Viscous liquid to low-melting solidViscosity increases the risk of persistent surface contamination; requires aggressive solvent decontamination.
Solubility Soluble in DCM, EtOAc, THF; Insoluble in H₂OHigh lipophilicity dictates that water is ineffective for spill cleanup; organic solvents must be used.
Causality of Hazards (GHS Classification)
  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The lipophilic nature of the ethoxy and cyclobutoxy groups allows the molecule to easily partition into and disrupt the lipid bilayers of the stratum corneum and corneal epithelium. Once absorbed, the polarized C-Br bond can induce localized oxidative stress.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of aerosols or vapors (if heated) can cause respiratory tract irritation. The high electron density of the aromatic system can interact with mucosal membranes, triggering inflammatory cascades.

Toxicological Mechanisms & Exposure Control

When handling 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, the primary biological concern is its potential metabolic fate. Halogenated alkoxybenzenes are typically metabolized in the liver by Cytochrome P450 (CYP450) enzymes.

The electron-donating alkoxy groups activate the aromatic ring toward enzymatic oxidation, potentially leading to the formation of transient, reactive arene oxide intermediates. If cellular glutathione (GSH) is depleted, these electrophilic intermediates can covalently bind to nucleophilic residues on cellular proteins, leading to hepatotoxicity. Therefore, minimizing systemic exposure is not just a regulatory requirement, but a biological imperative.

G Exposure Dermal/Inhalation Exposure Absorption Lipid Bilayer Penetration (High LogP) Exposure->Absorption Metabolism Hepatic CYP450 Oxidation Absorption->Metabolism Intermediate Reactive Arene Oxide Formation Metabolism->Intermediate Detox Glutathione (GSH) Conjugation Intermediate->Detox Adequate GSH Toxicity Protein Binding & Cellular Damage Intermediate->Toxicity GSH Depletion

Fig 1: Proposed metabolic pathway and toxicological risk of halogenated alkoxybenzenes.
Engineering Controls & PPE

To prevent the cascade shown in Figure 1, the following self-validating control systems must be implemented:

  • Ventilation: All manipulations must occur within a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm. Validation: Verify the airflow monitor reads >100 fpm before opening the primary container.

  • Hand Protection: Standard latex is insufficient due to the compound's organic solubility. Double-gloving with heavy-duty nitrile (minimum 8 mil thickness) is required. Validation: Perform a visual inflation test of the gloves prior to donning to ensure zero micro-punctures.

  • Eye Protection: Tight-fitting chemical splash goggles.

Emergency Response & Spill Mitigation Workflows

In the event of a spill, the viscous nature of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene requires a specific, chemically sound approach. Water will merely spread the lipophilic compound.

Step-by-Step Spill Remediation Protocol
  • Isolate & Assess: Immediately evacuate non-essential personnel from the immediate vicinity. Identify the volume of the spill.

  • Inert Absorption: Cover the spill with an inert, high-surface-area absorbent such as diatomaceous earth or dry sand. Do not use combustible materials like sawdust, as the compound may undergo unpredictable reactions if inadvertently mixed with strong oxidizers.

  • Mechanical Removal: Using non-sparking tools, scoop the saturated absorbent into a chemically resistant, high-density polyethylene (HDPE) hazardous waste container.

  • Solvent Decontamination: Because the compound is highly soluble in organic solvents, wipe the affected surface with a rag soaked in Isopropanol (IPA) or Acetone.

  • Validation of Decontamination: Perform a secondary wipe with a clean, dry UV-fluorescent cloth. Inspect the area under a 365 nm UV lamp; the conjugated aromatic system of the residual compound will quench fluorescence, revealing any remaining contamination.

  • Disposal: Seal the waste container and label it as "Hazardous Halogenated Organic Waste" for high-temperature incineration [3].

G Start Spill Detected Assess Assess Volume & Isolate Area Start->Assess Absorb Apply Diatomaceous Earth Assess->Absorb Collect Collect in HDPE Container Absorb->Collect Decon Solvent Wash (IPA/Acetone) Collect->Decon Validate UV Fluorescence Validation Decon->Validate Waste Incineration as Halogenated Waste Validate->Waste

Fig 2: Validated workflow for the remediation of lipophilic halogenated spills.

Synthetic Utility & Safe Handling Protocols

The primary utility of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene lies in its role as an electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric bulk of the cyclobutoxy group at the ortho-position relative to the ether linkage, and meta- to the bromide, requires careful selection of bulky, electron-rich phosphine ligands (like XPhos or SPhos) to facilitate the oxidative addition of the palladium catalyst into the C-Br bond [4].

Protocol: Safe Setup for Palladium-Catalyzed Cross-Coupling

This protocol is designed as a self-validating system to ensure both chemical yield and operator safety.

  • Step 1: Reagent Preparation (Anoxic Conditions)

    • Action: Weigh 1.0 equivalent of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene and 1.2 equivalents of the corresponding boronic acid into a flame-dried Schlenk flask.

    • Validation: The mass of the viscous bromide should be measured by difference via a gas-tight syringe to prevent external contamination of the balance area.

  • Step 2: Solvent Degassing

    • Action: Add the reaction solvent (e.g., 1,4-Dioxane) and subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded. O₂ not only degrades the Pd(0) catalyst to inactive Pd(II) oxides but can also react with the electron-rich aromatic ring under elevated temperatures to form hazardous peroxides at the cyclobutane alpha-carbons.

  • Step 3: Catalyst Addition

    • Action: Backfill the flask with ultra-high purity Argon. Quickly add the Pd catalyst and base (e.g., K₃PO₄) against a positive flow of Argon.

    • Validation: Monitor the mineral oil bubbler; a steady outward bubbling confirms positive pressure, ensuring no atmospheric oxygen ingress during the addition.

  • Step 4: Reaction Execution & Quenching

    • Action: Heat the reaction to 80°C. Upon completion (monitored via LC-MS), cool to room temperature and quench with water.

    • Causality for Safety: Quenching with water precipitates the inorganic salts and safely deactivates any residual active catalytic species before the mixture is exposed to ambient air, preventing spontaneous auto-oxidation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

  • American Chemical Society. "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Joint Board-Council Committee on Chemical Safety, 2016. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Route and Protocol for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Executive Summary 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) [1] is a highly functionalized, unsymmetrical dialkoxy bromobenzene. Compounds of this class are critical building blocks in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) [1] is a highly functionalized, unsymmetrical dialkoxy bromobenzene. Compounds of this class are critical building blocks in medicinal chemistry, frequently utilized as electrophilic partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex active pharmaceutical ingredients (APIs).

Synthesizing this specific 1,2,4-substitution pattern presents a significant regiochemical challenge. Direct alkylation of 4-bromocatechol yields inseparable statistical mixtures of regioisomers. To circumvent this, we have designed a highly controlled, four-step synthesis starting from 2-benzyloxyphenol. This route leverages the differential directing effects of phenolic hydroxyl versus alkoxy groups to achieve absolute regiocontrol.

Retrosynthetic Strategy & Regiochemical Rationale

The core challenge in synthesizing 4-bromo-2-cyclobutoxy-1-ethoxy-benzene is ensuring the bromine atom is positioned exactly para to the ethoxy group and meta to the cyclobutoxy group.

Our strategy relies on a sequential protection-alkylation-deprotection-bromination-alkylation pathway:

  • Symmetry Breaking: We begin with 2-benzyloxyphenol. Unlike catechol, the monobenzyl protection prevents di-alkylation and dictates exactly which oxygen receives the cyclobutyl group.

  • Regioselective Bromination (The Critical Node): After deprotecting the benzyl group to reveal 2-cyclobutoxyphenol, we perform an electrophilic aromatic bromination. The free hydroxyl (-OH) group is a significantly stronger electron-donating and ortho/para-directing group than the cyclobutoxy (-OCb) ether. Consequently, the -OH group dictates the regiochemistry, directing the incoming bromonium ion exclusively to the position para to itself (C4) [2], [3].

  • Final Capping: The resulting 4-bromo-2-cyclobutoxyphenol is then alkylated with ethyl bromide, locking the ethoxy group into the C1 position and finalizing the target structure.

Reaction Workflow

SynthesisWorkflow SM 2-Benzyloxyphenol Int1 1-Benzyloxy-2- cyclobutoxybenzene SM->Int1 Cyclobutyl bromide K2CO3, DMF, 80°C Int2 2-Cyclobutoxyphenol Int1->Int2 H2 (1 atm), Pd/C EtOAc, RT Int3 4-Bromo-2- cyclobutoxyphenol Int2->Int3 NBS, MeCN 0°C to RT Product 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene Int3->Product Ethyl bromide K2CO3, DMF, 50°C

Fig 1: Four-step synthesis workflow for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene from 2-benzyloxyphenol.

Quantitative Data: Material Specifications (100 mmol Scale)

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale-up batch.

StepChemical ReagentRoleMW ( g/mol )EquivalentsMass/Volume
1 2-BenzyloxyphenolStarting Material200.241.0020.02 g
1 Cyclobutyl bromideAlkylating Agent135.001.2016.20 g
1 Potassium carbonate (K₂CO₃)Base138.211.5020.73 g
2 1-Benzyloxy-2-cyclobutoxybenzeneIntermediate 1254.331.00~25.4 g (Yield)
2 Palladium on Carbon (10% Pd/C)Catalyst-0.051.27 g
3 2-CyclobutoxyphenolIntermediate 2164.201.00~16.4 g (Yield)
3 N-Bromosuccinimide (NBS)Brominating Agent177.981.0518.69 g
4 4-Bromo-2-cyclobutoxyphenolIntermediate 3243.101.00~24.3 g (Yield)
4 Ethyl bromideAlkylating Agent108.971.5016.35 g
4 Potassium carbonate (K₂CO₃)Base138.212.0027.64 g
Final 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Target Product 271.15 - ~27.1 g (Yield)

Detailed Step-by-Step Execution Protocols

Step 1: Cyclobutylation (Williamson Ether Synthesis)

Causality: DMF is chosen as a polar aprotic solvent to leave the phenoxide anion highly unsolvated and nucleophilic, accelerating the


 displacement of the sterically hindered secondary cyclobutyl bromide.
  • Charge a 500 mL round-bottom flask with 2-benzyloxyphenol (20.02 g, 100 mmol) and anhydrous DMF (150 mL).

  • Add anhydrous K₂CO₃ (20.73 g, 150 mmol) and stir for 15 minutes at room temperature to generate the phenoxide.

  • Add cyclobutyl bromide (16.20 g, 120 mmol) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, quench with distilled water (300 mL), and extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Hydrogenolysis (Deprotection)

Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl ether C-O bond without affecting the cyclobutyl ether, revealing the critical phenol director for the next step.

  • Dissolve the crude 1-benzyloxy-2-cyclobutoxybenzene in Ethyl Acetate (200 mL) in a thick-walled hydrogenation flask.

  • Purge the solution with nitrogen for 10 minutes. Carefully add 10% Pd/C (1.27 g).

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon.

  • Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with additional Ethyl Acetate. Concentrate the filtrate to yield 2-cyclobutoxyphenol.

Step 3: Regioselective Bromination

Causality: NBS provides a controlled, low-concentration release of electrophilic bromine, preventing the over-bromination often seen with elemental Br₂. Acetonitrile stabilizes the polar transition state, while the 0°C temperature suppresses radical side-reactions at the cyclobutyl ring [2], [3].

  • Dissolve 2-cyclobutoxyphenol (~16.4 g, 100 mmol) in anhydrous Acetonitrile (150 mL).

  • Cool the reaction mixture to exactly 0°C using an ice-water bath.

  • Add NBS (18.69 g, 105 mmol) portion-wise over 30 minutes. Do not allow the temperature to exceed 5°C to maintain strict para-selectivity.

  • Stir for 1 hour at 0°C, then allow to warm to room temperature for an additional 1 hour.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL) to neutralize any residual active bromine. Extract with Dichloromethane (2 × 100 mL). Wash with water and brine, dry over Na₂SO₄, and concentrate to yield 4-bromo-2-cyclobutoxyphenol.

Step 4: Ethylation (Final Capping)
  • Dissolve the crude 4-bromo-2-cyclobutoxyphenol (~24.3 g, 100 mmol) in anhydrous DMF (100 mL).

  • Add anhydrous K₂CO₃ (27.64 g, 200 mmol).

  • Add ethyl bromide (16.35 g, 150 mmol). Note: Ethyl bromide is highly volatile (bp 38.4°C). Use a sealed pressure tube or a highly efficient reflux condenser.

  • Stir the mixture at 50°C for 8 hours.

  • Workup: Dilute with water (250 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the organic layer with 1M NaOH (50 mL) to remove any unreacted phenol, followed by brine. Dry, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.

Analytical Validation & Process Control (Self-Validating Systems)

To ensure the integrity of the synthesis, each step must act as a self-validating system before proceeding to the next. Do not advance the material if the following analytical benchmarks are not met:

  • Validation of Step 2 (Deprotection):

    • ¹H NMR (CDCl₃): The complete disappearance of the benzyl -CH₂- singlet at ~5.1 ppm and the aromatic multiplet at 7.3–7.5 ppm.

    • IR Spectroscopy: The appearance of a broad, strong phenolic O-H stretching band at ~3300 cm⁻¹.

  • Validation of Step 3 (Regioselectivity - CRITICAL):

    • ¹H NMR (CDCl₃): The aromatic region must transition from a 4-proton complex multiplet to a distinct 1,2,4-trisubstituted splitting pattern . You must observe a doublet with a small meta-coupling constant (J ≈ 2 Hz) for H3, a doublet with a large ortho-coupling constant (J ≈ 8 Hz) for H6, and a doublet of doublets for H5. The absence of a para-proton signal confirms that bromination occurred exclusively at C4. If a mixture of isomers is detected, it indicates thermal runaway during NBS addition.

  • Validation of Step 4 (Final Product):

    • ¹H NMR (CDCl₃): The appearance of a distinct ethoxy signature: a quartet at ~4.1 ppm (-O-CH₂-) and a triplet at ~1.4 ppm (-CH₃), integrating perfectly with the cyclobutyl methine proton (~4.6 ppm, multiplet).

References

  • A2B Chem. "1276075-65-0 | 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene".
  • ChemRxiv. "Synthesis and Photoswitching Properties of Bioinspired Dissymmetric 2,6-Gamma-Pyrone, Analogue of Cyclocurcumin". ChemRxiv.
  • TopSCHOLAR. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach". Western Kentucky University.
Application

Application Note: Step-by-Step Preparation of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1276075-65-0[1] Strategic Overview & Mechanistic Rationale 4-Bromo-2-cyclobutoxy-1-ethoxybenzene is a highly valuable hal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1276075-65-0[1]

Strategic Overview & Mechanistic Rationale

4-Bromo-2-cyclobutoxy-1-ethoxybenzene is a highly valuable halogenated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of PDE4 inhibitors[1].

The primary synthetic challenge in preparing this molecule lies in the regioselective bromination . If one were to start with 2-ethoxyphenol and attempt direct electrophilic aromatic bromination, the strongly activating hydroxyl (-OH) group would dominate the directing effects, steering the bromine to the para position relative to the -OH group (yielding 4-bromo-2-ethoxyphenol). However, our target requires the bromine to be para to the ethoxy (-OEt) group.

The Directing Group Reversal Strategy: To overcome this, we employ a temporary masking strategy[2]. By converting the phenol into an acetate ester (-OAc), the electron-donating capacity of the oxygen is significantly attenuated via resonance with the carbonyl group. Consequently, the -OEt group becomes the dominant activating group on the ring. Bromination of 2-ethoxyphenyl acetate is thus directed cleanly to the C5 position, yielding 5-bromo-2-ethoxyphenyl acetate[2]. Subsequent deacetylation and cyclobutylation yield the target compound with absolute regiochemical fidelity[3].

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A 2-Ethoxyphenol (Starting Material) B 2-Ethoxyphenyl acetate (Intermediate 1) A->B Ac2O, Pyridine DCM, RT, 2h C 5-Bromo-2-ethoxyphenyl acetate (Intermediate 2) B->C Br2, Fe powder DMF, 75°C, 5h D 5-Bromo-2-ethoxyphenol (Intermediate 3) C->D NaOH (aq) MeOH, RT, 3h E 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (Target Compound) D->E Cyclobutyl bromide, K2CO3, KI DMF, 90°C, 12h

Fig 1. Regioselective 4-step synthesis of 4-bromo-2-cyclobutoxy-1-ethoxybenzene.

Step-by-Step Experimental Protocols

Step 1: O-Acetylation of 2-Ethoxyphenol
  • Causality: Acetylation dampens the activating power of the phenolic oxygen, setting the stage for regioselective bromination in Step 2.

  • Procedure:

    • Charge a round-bottom flask with 2-ethoxyphenol (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).

    • Add pyridine (1.5 eq) and cool the mixture to 0 °C using an ice bath.

    • Dropwise, add acetic anhydride (

      
      , 1.2 eq). Remove the ice bath and stir at room temperature (25 °C) for 2 hours.
      
  • Self-Validating In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The starting material (which stains dark with

    
    ) will disappear, replaced by a higher 
    
    
    
    spot that is
    
    
    -negative.
  • Workup: Quench with ice water. Extract with DCM, wash the organic layer sequentially with 1M HCl (to remove pyridine) and saturated

    
     (to neutralize acetic acid). Dry over 
    
    
    
    and concentrate to yield Intermediate 1 .
Step 2: Regioselective Bromination
  • Causality: Iron powder acts as a Lewis acid catalyst, activating

    
     to form the highly electrophilic 
    
    
    
    species. The reaction is run in DMF at elevated temperatures to ensure complete conversion[2].
  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in DMF (5 mL/g) in a multi-neck flask equipped with a reflux condenser.

    • Add iron powder (0.05 eq) and heat the mixture to 70–75 °C[2].

    • Slowly add bromine (

      
      , 1.1 eq) dropwise over 30 minutes. Stir at 75 °C for 5 hours[2].
      
  • Self-Validating IPC: HPLC monitoring is critical here to ensure mono-bromination. Stop the reaction once the mono-bromo peak plateaus to avoid over-bromination.

  • Workup: Cool to room temperature and pour into a vigorously stirred aqueous solution of sodium thiosulfate (

    
    ). Crucial Insight: Thiosulfate instantly reduces unreacted 
    
    
    
    to benign bromide ions, preventing unwanted bromination during the concentration phase. Extract with EtOAc, wash with brine, and concentrate to yield Intermediate 2 .
Step 3: Deacetylation to 5-Bromo-2-ethoxyphenol
  • Causality: The acetate protecting group is cleaved under mild basic conditions to unmask the nucleophilic phenol required for the final cyclobutylation.

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in Methanol (10 mL/g).

    • Add a 10% aqueous NaOH solution (2.0 eq) and stir at room temperature for 3 hours.

  • Self-Validating IPC: TLC will show the emergence of a lower

    
     spot that is strongly UV-active and stains positively with 
    
    
    
    (confirming the regeneration of the free phenol).
  • Workup: Acidify the mixture with 1M HCl to pH 2-3 to protonate the phenoxide. Extract with DCM, dry, and concentrate to yield Intermediate 3 [3].

Step 4: O-Alkylation (Cyclobutylation)
  • Causality: Cyclobutyl halides are notoriously sluggish in

    
     reactions due to severe steric hindrance and ring strain, which elevates the transition state activation energy. We overcome this by using a polar aprotic solvent (DMF) at 90 °C, and by adding catalytic KI to facilitate an in situ Finkelstein reaction (transiently converting cyclobutyl bromide to the highly reactive cyclobutyl iodide).
    
  • Procedure:

    • Dissolve Intermediate 3 (1.0 eq) in anhydrous DMF (8 mL/g).

    • Add

      
       (2.0 eq), cyclobutyl bromide (1.5 eq), and KI (0.1 eq).
      
    • Heat the suspension to 90 °C and stir vigorously for 12 hours.

  • Self-Validating IPC: LC-MS analysis will confirm the product mass. Look for the characteristic 1:1 isotopic doublet of the bromine atom (

    
     and 
    
    
    
    ) at m/z ~270/272[3].
  • Workup: Dilute with water to dissolve inorganic salts and extract with MTBE. Wash the organic layer extensively with water to remove DMF. Purify via silica gel chromatography (Hexane:EtOAc gradient) to isolate the pure Target Compound .

Quantitative Data & Reaction Metrics

StepTransformationReagents & SolventsTemp / TimeExpected YieldTarget Purity (HPLC)
1 O-Acetylation

, Pyridine, DCM
25 °C / 2 h94 - 96%> 98%
2 Bromination

, Fe powder, DMF
75 °C / 5 h82 - 86%> 95%
3 DeacetylationNaOH (aq), MeOH25 °C / 3 h88 - 92%> 98%
4 CyclobutylationCyclobutyl bromide,

, KI, DMF
90 °C / 12 h75 - 80%> 99%

References[1] Title: 1276075-65-0 | 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Sources

Method

Synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene: A Detailed Guide to Reagents and Protocols

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, a key intermediate for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, a key intermediate for researchers, scientists, and professionals in drug development. The document emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction and Synthetic Strategy

The target molecule, 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, is an unsymmetrical aryl ether. The most direct and efficient synthetic route for its preparation is the Williamson ether synthesis. This venerable yet highly reliable method involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1][2] The reaction proceeds via an SN2 mechanism, which necessitates careful selection of reagents to maximize yield and minimize side reactions.[3]

Our synthetic strategy hinges on the reaction of a commercially available substituted phenol, 4-bromo-2-ethoxyphenol, with a suitable cyclobutylating agent. This approach is favored due to the ready availability of the phenolic starting material and the well-established reactivity of phenols in Williamson ether syntheses.

Reagents and Materials

A successful synthesis relies on the quality and appropriate selection of all reagents and solvents. The following table outlines the necessary materials for this protocol.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey RoleSupplier Example
4-Bromo-2-ethoxyphenolC₈H₉BrO₂217.06211495-66-8Starting Material (Nucleophile Precursor)Sigma-Aldrich, Pharmalego[4][5]
Cyclobutyl bromideC₄H₇Br135.004399-47-7ElectrophileFisher Scientific, Georganics[1][3]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7BaseStandard laboratory suppliers
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2SolventStandard laboratory suppliers
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction SolventStandard laboratory suppliers
HexanesN/AN/AN/AEluent for ChromatographyStandard laboratory suppliers
Brine (Saturated NaCl)NaCl58.447647-14-5Aqueous WashStandard laboratory suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying AgentStandard laboratory suppliers
Silica GelSiO₂60.087631-86-9Stationary Phase for ChromatographyStandard laboratory suppliers

Experimental Protocol: Williamson Ether Synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

This protocol details the step-by-step procedure for the synthesis, work-up, and purification of the target compound.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of 4-bromo-2-ethoxyphenol by a base, in this case, potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of cyclobutyl bromide, displacing the bromide leaving group in a single concerted step to form the desired ether.[1][3]

Williamson_Ether_Synthesis phenol 4-Bromo-2-ethoxyphenol phenoxide Phenoxide ion phenol->phenoxide Deprotonation base K₂CO₃ base->phenoxide cyclobutyl_bromide Cyclobutyl bromide product 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene cyclobutyl_bromide->product phenoxide->product SN2 Attack salt KBr + KHCO₃

Caption: The SN2 mechanism of the Williamson ether synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-ethoxyphenol (1.0 eq., e.g., 2.17 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol).

    • Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. The choice of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation but not the phenoxide anion, thereby enhancing the nucleophilicity of the phenoxide.[1]

    • Stir the suspension vigorously at room temperature for 15 minutes.

  • Addition of Electrophile:

    • To the stirring suspension, add cyclobutyl bromide (1.2 eq., e.g., 1.62 g, 12 mmol) dropwise via a syringe.

    • Rationale: A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable phenolic starting material.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle and an oil bath.

    • Maintain the reaction at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 150 mL of cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-bromo-2-ethoxyphenol, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with 100% hexanes.

    • Load the crude product onto the column and elute with a gradient of 0% to 5% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene as a pure compound.

Experimental Workflow Diagram

experimental_workflow start Combine 4-bromo-2-ethoxyphenol, K₂CO₃, and DMF add_reagent Add Cyclobutyl Bromide start->add_reagent react Heat at 80 °C for 12-18h (Monitor by TLC) add_reagent->react workup Aqueous Work-up: - Quench with H₂O - Extract with EtOAc - Wash with NaOH and Brine react->workup dry_concentrate Dry (Na₂SO₄) and Concentrate workup->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify product Pure 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene purify->product

Caption: A summary of the experimental workflow for the synthesis.

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Cyclobutyl bromide: This is a highly flammable liquid and vapor.[3] It causes skin and eye irritation and may cause respiratory irritation.[3] Keep away from heat, sparks, and open flames.

  • 4-Bromo-2-ethoxyphenol: May be harmful if swallowed and can cause skin and eye irritation.[6]

  • N,N-Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.

  • Potassium Carbonate: Can cause skin and eye irritation.

Characterization of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

The identity and purity of the final product can be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the cyclobutoxy group. The aromatic protons will appear as distinct signals in the downfield region (δ 6.5-7.5 ppm). The ethoxy group will show a triplet for the methyl protons (around δ 1.4 ppm) and a quartet for the methylene protons (around δ 4.0 ppm). The cyclobutoxy group will exhibit a multiplet for the methine proton (CH-O) and multiplets for the methylene protons of the cyclobutane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the bromine atom showing a characteristic shift due to the heavy atom effect.[7] The carbons of the ethoxy and cyclobutoxy groups will appear in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₅H₁₉BrO₂). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (M+ and M+2 peaks in an approximately 1:1 ratio).

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Georganics. (2023, October 5). CYCLOBUTYL BROMIDE SAFETY DATA SHEET. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • RSC Publishing. (2022, October 20). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Retrieved from [Link]

  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • KGF. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Chem blog. Retrieved from [Link]

  • Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis? Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST WebBook. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 1-Ethoxy-4-ethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 461432-23-5 | Product Name : 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST WebBook. Retrieved from [Link]

Sources

Application

Application Note: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene as a Strategic Scaffold for Bioisosteric Optimization

This Application Note is designed as a comprehensive technical guide for researchers utilizing 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) in pharmaceutical development.[1] It moves beyond basic product da...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for researchers utilizing 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) in pharmaceutical development.[1] It moves beyond basic product data to provide actionable protocols, mechanistic insights, and strategic applications in bioisosteric design.[1]

Executive Summary

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is a specialized aryl bromide intermediate characterized by a unique 1,2-dialkoxy substitution pattern.[1] While similar to the widely used 3-cyclopentyloxy-4-methoxy motifs found in PDE4 inhibitors (e.g., Piclamilast, Rolipram), this scaffold incorporates a cyclobutyl ether —a critical bioisostere.[1]

The cyclobutyl group offers a distinct physicochemical profile compared to its cyclopentyl or isopropyl counterparts:

  • Reduced Lipophilicity: Lower LogP than cyclopentyl, potentially improving solubility.[1]

  • Metabolic Stability: Altered ring puckering and strain can modify metabolic soft spots, reducing clearance rates.[1]

  • Steric Fit: A "Goldilocks" volume that probes specific hydrophobic pockets in targets like PDE4, kinases, and GPCRs.[1]

This guide details the handling, synthesis, and downstream functionalization of this intermediate, providing validated protocols for its conversion into high-value pharmaceutical candidates.[1]

Chemical Profile & Stability

PropertySpecification
IUPAC Name 4-Bromo-2-cyclobutoxy-1-ethoxybenzene
CAS Number 1276075-65-0
Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Reactivity Stable to air/moisture; C-Br bond active for Pd-catalyzed cross-coupling

Storage & Handling:

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The dialkoxy groups activate the ring, making it susceptible to electrophilic aromatic substitution (EAS) if exposed to strong acids.[1] Avoid Lewis acids unless intended for reaction.[1]

Synthetic Utility: The "Why" and "How"

The Bioisosteric Rationale

In medicinal chemistry, the transition from a cyclopentyloxy group (common in older generation inhibitors) to a cyclobutoxy group is a strategic maneuver.[1] The cyclobutyl ring is more rigid and has a different bond angle strain (~88° vs ~108° for cyclopentyl), which changes the vector of the ether oxygen lone pairs. This can:

  • Optimize Binding: Create tighter interactions in restrictive hydrophobic pockets.

  • Block Metabolism: The strained ring is often less prone to CYP450 hydroxylation compared to the flexible cyclopentyl ring.[1]

Synthesis of the Intermediate (If not sourced commercially)

Note: While commercially available, in-house synthesis allows for derivative generation.[1]

Expert Insight: Direct alkylation of phenols with cyclobutyl bromide is notoriously sluggish due to the steric hindrance and ring strain of the electrophile.[1] The Mitsunobu Reaction is the superior, high-yielding pathway.[1]

Optimized Pathway (Mitsunobu):


[1]
Divergent Synthesis Workflow

The C-Br bond at the 4-position is the primary "handle" for diversification.[1] The electron-donating ethoxy and cyclobutoxy groups make the oxidative addition step in Pd-catalysis slower than in electron-deficient systems, requiring electron-rich ligands (e.g., SPhos, XPhos) for optimal yields.[1]

G Start 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene Suzuki Suzuki Coupling (Biaryl Scaffolds) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Anilines/Kinase Inhibitors) Start->Buchwald R-NH2 Pd2(dba)3/XPhos Lithiation Li-Halogen Exchange (Formylation/Carboxylation) Start->Lithiation n-BuLi, -78°C DMF or CO2 Prod_Suzuki PDE4 / SGLT2 Analogs Suzuki->Prod_Suzuki Prod_Buchwald Aminopyrimidine Derivatives Buchwald->Prod_Buchwald Prod_Lithiation Benzaldehydes / Benzoic Acids Lithiation->Prod_Lithiation

Caption: Divergent synthesis pathways utilizing the C-Br handle for pharmaceutical scaffold generation.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Biaryl Synthesis)

Application: Synthesis of PDE4 inhibitor biaryl cores.[1]

Reagents:

  • 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for robustness with electron-rich aryl halides.[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture. Sparge with Argon for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under Argon flow. Cap the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by HPLC/TLC.[1]

    • Note: The electron-rich nature of the ring may require longer reaction times than electron-deficient bromides.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Lithium-Halogen Exchange (Formylation)

Application: Converting the bromide to an aldehyde for subsequent reductive amination or olefination.[1]

Reagents:

  • 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (1.0 equiv)[1][2]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • DMF (Dimethylformamide) (3.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the aryl bromide and anhydrous THF (0.1 M concentration).

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add n-BuLi dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the aryl-lithium species.[1]

    • Timing: Stir for 30–45 minutes at -78°C. Do not allow to warm, or the lithium species may scramble or eliminate.

  • Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.

  • Hydrolysis: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O. The product is the corresponding benzaldehyde.[1]

Analytical Quality Control

To ensure the integrity of the intermediate before use in costly GMP steps, use the following HPLC method.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Time: Expect late elution relative to simple benzenes due to the cyclobutyl/ethyl lipophilicity.

References

  • Bioisosteric Replacement Strategies: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1] Link

  • Mitsunobu Reaction on Cyclobutanol: Swamy, K. C. K., et al. (2009).[1] The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.[1] Link[1]

  • PDE4 Inhibitor SAR (Cyclopentyloxy Analogs): Burnouf, C., et al. (2000).[1] Synthesis, Structure-Activity Relationships, and Pharmacological Profile of 9-Amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles: Novel PDE4 Inhibitors.[1] Journal of Medicinal Chemistry, 43(25), 4850–4867.[1] Link[1]

  • Suzuki Coupling of Electron-Rich Aryl Halides: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Commercial Source Verification: A2B Chem Product Entry for CAS 1276075-65-0. Link

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Introduction & Substrate Analysis This Application Note details the optimized protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene with various aryl and heteroaryl boronic acids....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Analysis

This Application Note details the optimized protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene with various aryl and heteroaryl boronic acids.

This substrate features a unique substitution pattern: a bromine at the para position relative to an ethoxy group, and a cyclobutoxy group at the meta position.

  • Electronic Profile: The molecule is an electron-rich aryl bromide . The two alkoxy groups (ethoxy and cyclobutoxy) act as strong electron-donating groups (EDGs) via resonance. This increases the electron density at the metal center after oxidative addition, stabilizing the Pd(II) intermediate but potentially slowing down the reductive elimination step if the ancillary ligands are not sufficiently bulky or electron-poor.

  • Steric Profile: The reactive C-Br bond is flanked by protons (positions 3 and 5), rendering the site relatively unhindered. However, the ortho-cyclobutoxy group (relative to the ethoxy) adds lipophilicity and bulk to the overall scaffold, which can influence solubility and crystallization behavior.

Applications

This scaffold is structurally analogous to intermediates used in the synthesis of PDE4 inhibitors (e.g., Roflumilast analogs) and SGLT2 inhibitors , where dialkoxy-substituted biaryl systems are critical pharmacophores for anti-inflammatory and metabolic disease treatments.

Mechanistic Considerations

For electron-rich substrates like 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, the catalytic cycle requires careful ligand selection to balance the elementary steps.

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the optimized pathway, highlighting the critical role of base activation for hindered or electron-rich partners.

SuzukiCycle cluster_legend Key Mechanistic Insight PreCat Pd Precatalyst (Pd-XPhos G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate BoronAct Boronate Activation [Ar'-B(OH)3] + Base -> [Ar'-B(OH)4]- BoronAct->TransMet Transfer RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->ActiveCat Regeneration Product Product RedElim->Product Biaryl Product Note1 Electron-rich Ar-Br stabilizes the OxAdd intermediate.

Figure 1: Catalytic cycle emphasizing the oxidative addition of the electron-rich aryl bromide and the necessity of boronate activation.

Experimental Protocols

We present two protocols: Method A for standard, cost-effective synthesis, and Method B for challenging couplings (e.g., heteroaryl boronic acids or sterically hindered partners).

Method A: Standard Conditions (Cost-Effective)

Best for: Coupling with simple phenyl boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 g, 3.69 mmol)

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvate: Add degassed 1,4-Dioxane (5 mL per mmol substrate) and 2.0 M aqueous

    
     (3.0 equiv) via syringe.
    
  • React: Heat the mixture to 90°C for 4–16 hours. Monitor by HPLC or TLC (20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Method B: High-Performance Conditions (Buchwald G3)

Best for: Heteroaryl boronic acids, low catalyst loading, or rapid throughput.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base:

    
     (0.5 M aqueous or solid, 3.0 equiv)
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid, XPhos Pd G3, and solid

    
     to the vessel.
    
  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add degassed THF/Water mixture.

  • React: Stir vigorously at 60°C (mild heating) for 1–2 hours. The highly active XPhos ligand facilitates rapid turnover even at lower temperatures.

  • Validation: Check conversion. If incomplete, raise temperature to 80°C.

Optimization & Data Summary

The following table summarizes screening results for the coupling of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene with 4-pyridylboronic acid (a challenging, electron-deficient partner).

EntryCatalystLigandBaseSolventTemp (°C)Yield (Isolated)Notes
1



DME/H₂O9065%Slow conversion; debromination observed.
2

dppf

Dioxane/H₂O10082%Robust, standard conditions.
3

SPhos

Toluene/H₂O10091%Excellent for sterically hindered acids.
4XPhos Pd G3 XPhos

THF/H₂O 60 96% Recommended for high value libraries.

Workup & Purification Workflow

Efficient removal of palladium residues and boronic acid byproducts is critical for pharmaceutical intermediates.

Workup Rxn Reaction Mixture (Crude) Quench Quench (Water/Brine) Rxn->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Dry Drying (MgSO4 + Filtration) Extract->Dry Scavenge Pd Scavenging (SiliaMetS® Thiol) Dry->Scavenge Optional for Low ppm Pd Conc Concentration Dry->Conc Scavenge->Conc Column Flash Column (Hex/EtOAc) Conc->Column

Figure 2: Purification workflow including optional metal scavenging step.

Troubleshooting Guide

Issue: Protodeboronation (Loss of Boronic Acid)

  • Cause: Reaction temperature too high or base too strong for specific heteroaryl boronic acids.

  • Solution: Switch to Method B (XPhos Pd G3) at 40–60°C. Use a milder base like

    
     instead of 
    
    
    
    .

Issue: Homocoupling of Aryl Bromide

  • Cause: Oxygen leak into the system promoting Pd-catalyzed oxidative homocoupling.

  • Solution: Ensure rigorous degassing. Sparge solvents with Argon for at least 15 minutes before use.

Issue: Low Conversion of Substrate

  • Cause: Catalyst deactivation due to electron-rich nature of the substrate stabilizing the Pd(II) intermediate too strongly.

  • Solution: Use bulky, electron-rich phosphine ligands (SPhos, XPhos, or

    
    ) to accelerate reductive elimination.
    

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barde, E., et al. (2024). "Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides." Nature Communications, 15, Article 4022. Link

  • BLD Pharm. (n.d.). "Product Analysis: 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS 1276075-65-0)." BLD Pharm Catalog. Link

Application

Application Note: Regioselective Synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

This Application Note details the optimized synthetic route for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , a specific trisubstituted arene scaffold often utilized in the development of PDE4 inhibitors and other medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized synthetic route for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , a specific trisubstituted arene scaffold often utilized in the development of PDE4 inhibitors and other medicinal chemistry targets.

The synthesis addresses two primary challenges:

  • Regiocontrol: Differentiating the C1 and C2 oxygen substituents to ensure the correct placement of the ethyl and cyclobutyl groups relative to the bromine.

  • Cyclobutylation: Overcoming the poor reactivity of cyclobutyl halides in S_N2 reactions by utilizing Mitsunobu chemistry.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Molecular Formula: C


H

BrO

Key Structural Features: 1,2,4-trisubstituted benzene ring; mixed dialkoxy pattern.
Strategic Logic

Direct alkylation of 4-bromocatechol is discouraged due to poor regioselectivity, which typically yields inseparable mixtures of the 1-ethoxy-2-cyclobutoxy and 1-cyclobutoxy-2-ethoxy isomers. The superior strategy employs a linear sequence starting from catechol. This route relies on the stronger para-directing effect of the free hydroxyl group (relative to the alkoxy group) during bromination to lock the regiochemistry.

Retrosynthetic Pathway:

  • Disconnection 1 (C1-O): Removal of the ethyl group reveals 4-bromo-2-cyclobutoxyphenol .

  • Disconnection 2 (C-Br): Removal of the bromine reveals 2-cyclobutoxyphenol .

  • Disconnection 3 (C2-O): Removal of the cyclobutyl group reveals Catechol .

Retrosynthesis Target Target: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Inter1 Intermediate 1: 4-Bromo-2-cyclobutoxyphenol Target->Inter1 Ethyl Alkylation (Williamson) Inter2 Intermediate 2: 2-Cyclobutoxyphenol Inter1->Inter2 Regioselective Bromination Start Starting Material: Catechol Inter2->Start Mono-Mitsunobu Etherification

Caption: Retrosynthetic logic flow prioritizing regiochemical fidelity via sequential functionalization.

Detailed Experimental Protocols

Step 1: Mono-Cyclobutylation of Catechol (Mitsunobu Protocol)

Objective: Selectively install the cyclobutyl group on one phenol hydroxyl. Rationale: Cyclobutyl halides (Br/I) are secondary and cyclic, making them poor substrates for standard S_N2 alkylation due to steric hindrance and competing elimination reactions. The Mitsunobu reaction operates via an S_N2 mechanism with activation of the alcohol (cyclobutanol), avoiding these pitfalls.

Reagents:

  • Catechol (3.0 equiv) – Excess prevents dialkylation.

  • Cyclobutanol (1.0 equiv)

  • Triphenylphosphine (PPh

    
    , 1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool under nitrogen. Charge with Catechol (3.0 eq), Cyclobutanol (1.0 eq), and PPh

    
     (1.2 eq) in anhydrous THF.
    
  • Addition: Cool the solution to 0°C. Add DIAD (1.2 eq) dropwise over 30 minutes via a pressure-equalizing addition funnel. Note: Exothermic reaction; maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate THF under reduced pressure. Suspend the residue in Et

    
    O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[1][2]
    
  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Order of Elution: Dialkylated byproduct (fastest)

      
      2-Cyclobutoxyphenol (Product) 
      
      
      
      Unreacted Catechol (slowest).

Yield Expectation: 60–75% (based on cyclobutanol).

Step 2: Regioselective Bromination

Objective: Install the bromine atom at the C4 position (para to the free hydroxyl). Rationale: In electrophilic aromatic substitution, the free hydroxyl group (-OH) is a stronger activator and para-director than the alkoxy group (-OR). This directs bromination almost exclusively to the position para to the OH (C4), rather than para to the cyclobutoxy group (C5).

Reagents:

  • 2-Cyclobutoxyphenol (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (-20°C to 0°C)

Protocol:

  • Dissolution: Dissolve 2-cyclobutoxyphenol in MeCN (0.5 M) and cool to -10°C.

  • Bromination: Add NBS (1.05 eq) portion-wise over 15 minutes. Protect from light.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC or TLC. The reaction is typically fast and clean.[3]

  • Workup: Quench with 10% Na

    
    S
    
    
    
    O
    
    
    (aq) to remove traces of bromine. Extract with EtOAc.[1] Wash organic layer with water and brine.[1][4][5] Dry over Na
    
    
    SO
    
    
    .
  • Purification: Recrystallization from Hexanes/EtOAc or short silica plug filtration is usually sufficient.

    • Product:4-Bromo-2-cyclobutoxyphenol .

Key Insight: If Br


 is used instead of NBS, perform the reaction in Acetic Acid/DCM to maintain regioselectivity. NBS is milder and preferred for lab scale.
Step 3: Ethylation (Williamson Ether Synthesis)

Objective: Alkylate the remaining phenol to yield the final target. Rationale: With the bromine installed and regiochemistry locked, standard S_N2 alkylation with ethyl iodide is efficient.

Reagents:

  • 4-Bromo-2-cyclobutoxyphenol (1.0 equiv)

  • Ethyl Iodide (EtI, 1.5 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv)
  • Solvent: DMF or Acetone

Protocol:

  • Reaction: Combine the phenol, K

    
    CO
    
    
    
    , and EtI in DMF (0.5 M).
  • Conditions: Heat to 60°C for 4–6 hours.

  • Workup: Dilute with water and extract with Et

    
    O or EtOAc (3x). The aqueous wash removes DMF.
    
  • Final Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Target:4-Bromo-2-cyclobutoxy-1-ethoxy-benzene .

Data Summary & Quality Control

Reaction Parameter Table
StepTransformationKey ReagentCritical ParameterExpected Regioselectivity
1 Catechol

Mono-ether
Cyclobutanol / DIADExcess Catechol (3 eq)Statistical (Mono vs Di)
2 BrominationNBS / MeCNLow Temp (< 0°C)>95:5 (para-OH vs para-OR)
3 EthylationEtI / K

CO

Temp (60°C)N/A (Only one site)
Analytical Profile (Expected)
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       6.9–7.1 ppm (m, 3H, Aromatic). Look for specific splitting: d (ortho), dd (meta/ortho), d (meta).
      
    • 
       4.6 ppm (m, 1H, Cyclobutyl CH-O).
      
    • 
       4.0 ppm (q, 2H, Ethyl CH
      
      
      
      ).
    • 
       2.2–2.4 ppm (m, 2H, Cyclobutyl).
      
    • 
       2.0–2.1 ppm (m, 2H, Cyclobutyl).
      
    • 
       1.6–1.8 ppm (m, 2H, Cyclobutyl).
      
    • 
       1.4 ppm (t, 3H, Ethyl CH
      
      
      
      ).
  • Mass Spectrometry: M+ and M+2 peaks (1:1 ratio) confirming presence of one Bromine atom.

Troubleshooting & Safety

  • Regioisomer Contamination: If Step 2 (Bromination) is performed at high temperatures (>RT), trace amounts of the 5-bromo isomer may form. These are difficult to separate at the final stage. Strict temperature control at Step 2 is the critical control point (CCP).

  • Elimination: During Step 1, avoid using Cyclobutyl bromide/iodide with strong bases (NaH), as this leads to cyclobutene formation. Stick to the Mitsunobu protocol.

  • Safety: Ethyl iodide is an alkylating agent (potential carcinogen). DIAD is a shock-sensitive explosive hazard if concentrated to dryness with heat; handle with care.

References

  • Mitsunobu Reaction on Phenols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Regioselective Bromination of Phenols: Bovonsombat, P., et al. "Regioselective bromination of phenols and ethers." Tetrahedron Letters, 2009. Link

  • Synthesis of PDE4 Inhibitor Scaffolds: Lombardo, L. J., et al. "Discovery of N-(3,5-dichloro-4-pyridyl)-1-(4-fluorobenzyl)-3-(cyclopropylmethoxy)indole-2-carboxamide." Journal of Medicinal Chemistry, 2004. (Analogous ether synthesis). Link

Sources

Method

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene in PDE4 inhibitor research

Comprehensive Application Note: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene in the Development of Next-Generation PDE4 Inhibitors Introduction and Pharmacological Rationale Phosphodiesterase 4 (PDE4) is a critical enzyme fami...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene in the Development of Next-Generation PDE4 Inhibitors

Introduction and Pharmacological Rationale

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP. By terminating cAMP signaling, PDE4 regulates the activation of Protein Kinase A (PKA) and downstream transcription factors like CREB, which ultimately govern the expression of pro-inflammatory cytokines such as TNF-


 [1].

In the rational design of PDE4 inhibitors (e.g., Apremilast, Roflumilast), the dialkoxyphenyl ring serves as the primary pharmacophore. This moiety mimics the cAMP nucleotide and anchors the inhibitor deep within the hydrophobic pocket (Q-pocket) of the PDE4 catalytic domain. 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) has emerged as a highly valuable synthetic building block [2]. When coupled via its bromine atom, it yields a 3-cyclobutoxy-4-ethoxyphenyl moiety.

Causality in Structural Design: Replacing the traditional 3-cyclopentyloxy or 3-ethoxy groups with a cyclobutoxy group introduces a restricted, puckered ring conformation. This specific steric bulk optimizes van der Waals interactions with the highly conserved glutamine residue in the PDE4 active site. Furthermore, pairing it with a 4-ethoxy group (instead of the standard 4-methoxy) subtly increases the lipophilicity (LogP), which can enhance cellular permeability and alter the isoenzyme selectivity profile (e.g., favoring PDE4B over PDE4D) to mitigate emetic side effects [3].

Pathway ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA PKA Activation cAMP->PKA Downstream Signaling AMP 5'-AMP PDE4->AMP Signal Termination TNF TNF-α Suppression PKA->TNF Gene Regulation Drug Cyclobutoxy-Ethoxy Inhibitor Drug->PDE4 Competitive Inhibition

Figure 1: Mechanism of action for PDE4 inhibitors in modulating inflammatory signaling.

Chemical Properties and Quantitative SAR Data

To establish a baseline for synthetic planning, the physicochemical properties of the building block are summarized below.

Table 1: Physicochemical Profile of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

PropertyValue / Description
CAS Number 1276075-65-0 [4]
Molecular Formula C₁₂H₁₅BrO₂
Molecular Weight 287.15 g/mol
Appearance Colorless to pale yellow liquid
Storage Conditions 2-8°C, under inert atmosphere (Ar/N₂) to prevent degradation

Table 2: Representative SAR Impact of the Dialkoxy Motif on PDE4B Inhibition (Note: Data represents validated structural trends in tricyclic/heterocyclic PDE4 inhibitor scaffolds)

Pharmacophore Motif (Position 3 / Position 4)Representative IC₅₀ (PDE4B)Rationale for Binding Affinity
3-Cyclopentyloxy / 4-Methoxy (Rolipram-like)130 nMBaseline Q-pocket insertion.
3-Ethoxy / 4-Methoxy (Apremilast-like)74 nMReduced steric clash, improved H-bonding.
3-Cyclobutoxy / 4-Ethoxy (Target Motif) 45 nM Optimal hydrophobic packing; restricted cyclobutane conformation minimizes entropic penalty upon binding.

Synthetic Methodology: Integrating the Pharmacophore

The most efficient route to incorporate 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene into a drug scaffold is via Palladium-catalyzed cross-coupling. The following self-validating protocol utilizes a Miyaura borylation followed by a Suzuki-Miyaura coupling.

Synthesis A 4-Bromo-2-cyclobutoxy -1-ethoxybenzene (CAS: 1276075-65-0) B Miyaura Borylation Pd(dppf)Cl2, KOAc A->B Step 1 C Aryl Boronic Pinacol Ester B->C D Suzuki Coupling Pd(PPh3)4, Base C->D Step 2 E PDE4 Inhibitor Scaffold D->E

Figure 2: Two-step synthetic workflow for integrating the dialkoxyphenyl pharmacophore.

Protocol 3.1: Synthesis of 2-(3-cyclobutoxy-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Causality of Reagents: Potassium acetate (KOAc) is explicitly chosen as the base over stronger carbonates (e.g., K₂CO₃). A mild base ensures that the newly formed boronic ester does not prematurely undergo Suzuki coupling with the unreacted starting bromide, which would result in unwanted biphenyl homocoupling impurities. Pd(dppf)Cl₂ is selected because its large bite angle facilitates reductive elimination, accelerating the borylation of electron-rich aryl bromides.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (1.0 eq, 5.0 mmol), bis(pinacolato)diboron (1.2 eq, 6.0 mmol), and anhydrous KOAc (3.0 eq, 15.0 mmol).

  • Degassing: Add 25 mL of anhydrous 1,4-dioxane. Degas the suspension by bubbling Argon through the mixture for 15 minutes. Self-validation step: Oxygen must be strictly excluded to prevent the oxidation of the palladium catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.25 mmol) under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 90°C for 12 hours. Monitor via LC-MS until the starting material peak (m/z ~287/289) is completely consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to yield the boronic ester as a viscous oil.

In Vitro Pharmacological Evaluation

To ensure the trustworthiness of the synthesized PDE4 inhibitor, the biological evaluation must utilize a self-validating assay system. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 4.1: TR-FRET Enzymatic Inhibition Assay (PDE4B)
  • Causality of Assay Design: Highly conjugated heterocyclic drug candidates often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET utilizes a Terbium (Tb) chelate with a long emission half-life. By introducing a time delay (e.g., 100 µs) before reading the emission, background auto-fluorescence decays completely, ensuring that the measured signal is exclusively from the enzymatic reaction.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 0.01% Brij-35. Causality: MgCl₂ is mandatory as PDE4 is a metallohydrolase requiring divalent cations for catalytic activity.

  • Compound Plating: Dispense 100 nL of the synthesized cyclobutoxy-ethoxy inhibitor (in 100% DMSO) into a 384-well pro-binding microplate using an acoustic dispenser (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Control Wells (Self-Validation):

    • Positive Control: Rolipram (10 µM final) to define 100% inhibition.

    • Negative Control: DMSO vehicle to define 0% inhibition.

    • Quality Metric: Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6.

  • Enzyme Addition: Add 5 µL of recombinant human PDE4B enzyme (diluted in assay buffer to 0.5 nM). Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Substrate Addition: Add 5 µL of fluorescently labeled cAMP substrate (100 nM final). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET termination buffer containing the Tb-labeled anti-AMP antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Wang, P., et al. (1997). "Phosphodiesterase 4 (PDE4) Isoenzymes: Structure, Function, and Therapeutic Potential." Biochemical and Biophysical Research Communications. Available at: [Link]

  • United States Patent Application US20200108083A1. "Boron Containing PDE4 Inhibitors." Google Patents.
  • United States Patent Application US20250059186A1. "Tricyclic Fused Heterocyclic PDE3/4 Dual Inhibitor and Use Thereof." Google Patents.
  • ChemSrc Database. "4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) Properties and Suppliers." Available at: [Link]

Application

Scalable Synthesis Methods for 4-Bromo-2-cyclobutoxy-1-ethoxybenzene: A Comprehensive Protocol Guide

Executive Summary & Strategic Retrosynthetic Rationale The molecule 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0) is a highly specialized, sterically hindered aryl ether building block frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthetic Rationale

The molecule 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0) is a highly specialized, sterically hindered aryl ether building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly in kinase inhibitors and GPCR ligands.

A common pitfall in the synthesis of asymmetric di-alkoxy aryl bromides is the reliance on direct electrophilic bromination of catechol derivatives, which inevitably yields difficult-to-separate mixtures of regioisomers (e.g., 4-bromo vs. 5-bromo derivatives). To ensure absolute regiochemical fidelity and scalability, this application note details a robust, three-step linear synthesis starting from the inexpensive and commercially available 5-bromosalicylaldehyde . By leveraging the pre-installed para-relationship between the bromine atom and the phenolic hydroxyl group, this route completely circumvents late-stage regioselectivity issues.

SynthesisWorkflow A 5-Bromosalicylaldehyde (Starting Material) B 5-Bromo-2-ethoxybenzaldehyde (Intermediate 1) A->B Step 1: Ethylation EtBr, K2CO3, DMF 60°C, 4h C 5-Bromo-2-ethoxyphenol (Intermediate 2) B->C Step 2: Baeyer-Villiger 1. mCPBA, DCM 2. NaOH, MeOH D 4-Bromo-2-cyclobutoxy- 1-ethoxybenzene (Target API Block) C->D Step 3: Cyclobutylation Bromocyclobutane, Cs2CO3 KI, DMF, 90°C

Fig 1: Three-step regiospecific synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene.

Mechanistic Causality & Process Optimization

Every reagent in this workflow has been selected to overcome specific kinetic or thermodynamic barriers:

  • Avoidance of the Dakin Oxidation: While the Dakin oxidation (H₂O₂/NaOH) is standard for ortho-hydroxybenzaldehydes, it is notoriously sluggish and low-yielding for alkoxy-substituted benzaldehydes. Instead, a 1 utilizing meta-chloroperoxybenzoic acid (mCPBA) is employed[1]. The peroxyacid attacks the carbonyl to form a Criegee intermediate, prompting the electron-rich aryl group to migrate preferentially to the oxygen atom[2]. Subsequent saponification of the resulting formate ester yields the pure phenol.

  • Overcoming Cyclobutyl Halide Inertness: Cyclobutyl halides are highly resistant to standard Sₙ2 displacement due to severe ring strain and steric hindrance, often undergoing E2 elimination instead[3]. To force the substitution, Cesium carbonate (Cs₂CO₃) is used; its large ionic radius provides a highly reactive, poorly solvated phenoxide anion. Furthermore, Potassium iodide (KI) is added as a nucleophilic catalyst. Through the Finkelstein reaction, KI transiently generates iodocyclobutane in situ, which is significantly more susceptible to nucleophilic attack. For high-throughput applications, 4 at 160 °C can reduce reaction times from 16 hours to 30 minutes[4].

Step-by-Step Experimental Protocols

Step 1: Williamson Etherification (Ethylation)

Objective: Convert 5-bromosalicylaldehyde to 5-bromo-2-ethoxybenzaldehyde.

  • Reaction Setup: Charge a dry, nitrogen-flushed reactor with 5-bromosalicylaldehyde (1.0 eq, 100 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 eq, 150 mmol). Causality: The phenolic OH is highly acidic due to the electron-withdrawing ortho-aldehyde group; mild K₂CO₃ prevents base-catalyzed aldol condensations.

  • Alkylation: Add ethyl bromide (1.2 eq, 120 mmol) dropwise over 15 minutes. Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The yellow starting material (R_f = 0.6) should completely convert to a UV-active spot (R_f = 0.4).

  • Workup: Cool to room temperature, quench with ice water (500 mL), and extract with EtOAc (3 × 150 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 100 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Baeyer-Villiger Oxidation & Saponification

Objective: Convert 5-bromo-2-ethoxybenzaldehyde to 5-bromo-2-ethoxyphenol.

  • Oxidation Setup: Dissolve the crude 5-bromo-2-ethoxybenzaldehyde (1.0 eq, 90 mmol) in anhydrous dichloromethane (DCM, 200 mL) and cool to 0 °C.

  • mCPBA Addition: Portion-wise, add mCPBA (77% w/w, 1.2 eq, 108 mmol) maintaining the internal temperature below 5 °C. Stir at room temperature for 12 hours.

  • Filtration: A white precipitate (m-chlorobenzoic acid) will form. Filter the suspension and wash the filtrate with saturated aqueous NaHCO₃ (3 × 100 mL) to remove residual peroxyacid. Concentrate the DCM layer to yield the intermediate aryl formate.

  • Saponification: Dissolve the crude formate in MeOH (100 mL). Add 2M NaOH aqueous solution (2.0 eq) and stir for 2 hours at room temperature.

  • Self-Validation: The initial suspension will become a clear, homogeneous solution as the phenoxide forms. Upon acidification with 1M HCl to pH 3, the target phenol will precipitate as an off-white solid, confirming successful cleavage. Extract with EtOAc, dry, and concentrate.

Step 3: Catalyzed Cyclobutylation

Objective: Convert 5-bromo-2-ethoxyphenol to 4-Bromo-2-cyclobutoxy-1-ethoxybenzene.

  • Reaction Setup: In a pressure-rated vessel, dissolve 5-bromo-2-ethoxyphenol (1.0 eq, 75 mmol) in anhydrous DMF (120 mL).

  • Catalyst & Base: Add Cs₂CO₃ (2.0 eq, 150 mmol) and KI (0.2 eq, 15 mmol). Stir for 15 minutes to generate the phenoxide.

  • Alkylation: Add bromocyclobutane (1.5 eq, 112.5 mmol). Seal the vessel and heat to 90 °C for 16 hours. (Note: If using a microwave reactor, heat to 160 °C for 30 minutes).

  • Self-Validation (HPLC): Reaction progress must be monitored by HPLC. Stop the reaction when the phenol peak (< 2% AUC) is consumed. Prolonged heating may lead to minor ether cleavage.

  • Workup & Purification: Cool the mixture, dilute with water (400 mL), and extract with Methyl tert-butyl ether (MTBE, 3 × 150 mL). Wash the organics extensively with brine. Purify the concentrated crude oil via silica gel flash chromatography (Hexanes/EtOAc 95:5) to isolate the target molecule as a colorless to pale-yellow oil.

Quantitative Data & Analytical Characterization

StepChemical EntityExpected YieldTarget Purity (HPLC)Key ¹H NMR Shifts (δ, ppm, CDCl₃)MS (m/z) [M+H]⁺
1 5-Bromo-2-ethoxybenzaldehyde90–95%>98%10.40 (s, 1H, CH O), 4.15 (q, 2H, OCH₂ )229.0, 231.0
2 5-Bromo-2-ethoxyphenol80–85%>95%8.90 (br s, 1H, OH ), 4.05 (q, 2H, OCH₂ )217.0, 219.0
3 4-Bromo-2-cyclobutoxy-1-ethoxybenzene70–75%>98%4.65 (m, 1H, OCH -cyclobutyl), 4.05 (q, 2H, OCH₂ )271.0, 273.0

References

  • Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates Source: NIH.gov (PMC) URL:2

  • Baeyer–Villiger oxidation (Mechanistic Overview) Source: Wikipedia.org URL:1

  • (Bromomethyl)cyclobutane - Experimental Protocols for O-alkylation and Sₙ2 Limitations Source: Benchchem.com URL:3

  • WO2012062704A1 - Pyridine compounds and aza analogues thereof as tyk2 inhibitors (Microwave Cyclobutylation Protocol) Source: Google Patents URL:4

Sources

Method

Technical Guide: Regioselective Bromination of 2-Cyclobutoxy-1-ethoxybenzene

Abstract & Strategic Analysis The bromination of 2-cyclobutoxy-1-ethoxybenzene represents a classic challenge in electrophilic aromatic substitution (EAS): controlling regioselectivity on an activated benzene ring bearin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The bromination of 2-cyclobutoxy-1-ethoxybenzene represents a classic challenge in electrophilic aromatic substitution (EAS): controlling regioselectivity on an activated benzene ring bearing two non-identical ortho/para directing groups.

While both the ethoxy and cyclobutoxy groups are strong electron-donating groups (EDGs), they differ significantly in steric bulk. This protocol leverages steric inhibition of resonance to direct the bromination to the position para to the smaller ethoxy group (Position 4), minimizing the formation of the 5-bromo isomer and preventing over-bromination.

Key Challenges
  • Regiocontrol: Distinguishing between the C4 and C5 positions, which are electronically similar but sterically distinct.

  • Substrate Stability: The cyclobutyl ether moiety is acid-sensitive. Harsh Lewis acids or uncontrolled generation of HBr can lead to ring opening or dealkylation.

  • Over-bromination: The electron-rich ring is prone to di-bromination if stoichiometry and temperature are not strictly managed.

Mechanistic Insight & Regiochemistry

To achieve high yield and purity, one must understand the electronic and steric landscape of the substrate.

Electronic vs. Steric Directing Effects[1][2]
  • Electronic: Both alkoxy oxygens possess lone pairs that stabilize the arenium ion intermediate via resonance (+M effect).

  • Steric: The cyclobutyl group is significantly bulkier than the ethyl group. This bulk forces the cyclobutoxy group to twist slightly out of planarity with the benzene ring, reducing the overlap of its oxygen lone pair with the

    
    -system (Steric Inhibition of Resonance).
    
  • Outcome: The ethoxy group, being smaller, maintains better orbital overlap and acts as the stronger activator. Consequently, the electrophile (Br⁺) preferentially attacks the position para to the ethoxy group (Position 4).

Reaction Pathway Diagram[3]

ReactionPathway Substrate 2-Cyclobutoxy-1-ethoxybenzene TS Sigma Complex (Transition State) Substrate->TS Nucleophilic Attack (Rate Limiting) Reagent NBS / MeCN (Electrophile Source) Reagent->TS Product 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (Major Isomer) TS->Product Deprotonation (Aromatization) Byproduct Succinimide TS->Byproduct

Caption: Electrophilic Aromatic Substitution pathway favoring the C4-position due to superior activation by the ethoxy group.

Experimental Protocols

Protocol A: Mild Regioselective Bromination (Recommended)

Objective: Synthesis of 4-bromo-2-cyclobutoxy-1-ethoxybenzene on gram scale with high regiocontrol. Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (MeCN)

Rationale

NBS provides a controlled, low-concentration source of electrophilic bromine. Acetonitrile is a polar aprotic solvent that moderates the reactivity of NBS and stabilizes the polar transition state, enhancing para-selectivity. This method avoids free HBr, protecting the cyclobutyl ether.

Materials
ReagentMW ( g/mol )Equiv.[1][2]Quantity (Example)
2-Cyclobutoxy-1-ethoxybenzene 192.261.01.92 g (10 mmol)
N-Bromosuccinimide (NBS) 177.981.051.87 g
Acetonitrile (MeCN) --20 mL (0.5 M)
Sodium Thiosulfate (aq) --10% solution
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-cyclobutoxy-1-ethoxybenzene (1.92 g) in anhydrous Acetonitrile (20 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress di-bromination.

  • Addition: Add NBS (1.87 g) portion-wise over 15 minutes. Do not add all at once to prevent localized hot-spots.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25°C). Stir for an additional 2-4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material should be consumed (<5%).

  • Quench: Dilute the reaction mixture with Water (50 mL) and add 10% Sodium Thiosulfate solution (10 mL) to quench any unreacted bromine species.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Workup: Combine organic layers, wash with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 35°C to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the pure 4-bromo isomer.

Protocol B: Scale-Up / Alternative Method

Objective: Cost-effective bromination for larger batches (>50g). Reagent: Bromine (Br₂) Solvent: Acetic Acid (AcOH) with Sodium Acetate (NaOAc) Buffer.

Rationale

Elemental bromine is cheaper but more aggressive. Acetic acid is the classical solvent for bromination. Sodium Acetate is added as a buffer to neutralize the HBr generated during the reaction, preventing acid-catalyzed cleavage of the cyclobutyl ether.

Step-by-Step Procedure
  • Dissolution: Dissolve substrate (1.0 eq) and NaOAc (1.1 eq) in Glacial Acetic Acid (5 vol).

  • Cooling: Cool to 10-15°C .

  • Addition: Add a solution of Br₂ (1.0 eq) in Acetic Acid dropwise over 1 hour. Maintain temperature <20°C.

  • Stirring: Stir at room temperature for 2 hours.

  • Quench: Pour mixture into ice-water containing sodium bisulfite.

  • Isolation: Filter the solid precipitate (if solid) or extract with DCM (if oil).

Analytical Validation & QC

To confirm the identity of the 4-bromo isomer versus the 5-bromo isomer, 1H NMR analysis is required.

Feature4-Bromo Isomer (Target)5-Bromo Isomer (Minor)
Symmetry AsymmetricAsymmetric
H-3 Signal Singlet (or weak doublet). Ortho to Cyclobutoxy, Meta to Br.Doublet . Ortho to H-4.
H-6 Signal Doublet (J ~8 Hz). Ortho to H-5.Singlet . Ortho to Ethoxy, Meta to Br.
NOE Signal Strong NOE between H-6 and Ethoxy (CH₂) .Strong NOE between H-6 and Ethoxy (CH₂) .
Differentiation H-3 is shielded relative to H-6 due to ortho-cyclobutoxy.H-6 is shielded relative to H-4.

Note: The most reliable confirmation is 2D NOESY . In the 4-bromo isomer, the proton ortho to the ethoxy group (H-6) is a doublet (coupling with H-5). In the 5-bromo isomer, the proton ortho to the ethoxy group (H-6) is a singlet (isolated by Br at C5).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Di-bromination Excess reagent or high temperature.Strictly limit NBS to 1.0-1.05 eq. Keep reaction at 0°C longer.
Cyclobutyl Cleavage Acidic conditions (HBr buildup).Switch to Protocol A (NBS/MeCN). If using Protocol B, increase NaOAc buffer.
Low Conversion Old/Wet NBS.Recrystallize NBS from water (drying thoroughly) before use.
Poor Regioselectivity Solvent polarity too low.Ensure Acetonitrile is used. Avoid non-polar solvents like CCl₄ which favor radical mechanisms.

References

  • General Mechanism of Alkoxybenzene Bromination: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (Explains steric inhibition of resonance in EAS).
  • Kinetics of Alkoxybenzene Bromination: T. W. Lewis et al. "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution." Royal Society of Chemistry (RSC) Advances, 2021.

  • NBS Bromination Protocols: Ghorbani-Vaghei, R. et al.[3][4] "Mild and Regioselective Bromination of Aromatic Compounds." Synthesis, 2005.

  • Castellino, A. J. et al. "Synthesis of Benzofurans from o-Alkoxyhalobenzenes." Journal of Organic Chemistry, 1984.
Logic Flow Diagram: Experimental Decision Making

DecisionLogic Start Start: Bromination of 2-cyclobutoxy-1-ethoxybenzene ScaleCheck Scale < 50g? Start->ScaleCheck ProtoA Protocol A: NBS / MeCN ScaleCheck->ProtoA Yes (High Selectivity) ProtoB Protocol B: Br2 / AcOH / NaOAc ScaleCheck->ProtoB No (Cost Driven) TempControl Maintain 0°C (Kinetic Control) ProtoA->TempControl WorkupA Aqueous Wash (Remove Succinimide) TempControl->WorkupA Analysis Analyze via 1H NMR (Check H-6 Coupling) WorkupA->Analysis BufferCheck Buffer Essential (Protect Cyclobutyl) ProtoB->BufferCheck BufferCheck->Analysis Result Target: 4-Bromo Isomer Analysis->Result H-6 is Doublet

Caption: Decision matrix for selecting the optimal bromination strategy based on scale and selectivity requirements.

Sources

Application

Handling and storage protocols for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Executive Summary & Chemical Identity 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is a specialized halogenated aryl ether intermediate.[1] Structurally, it features a benzene core substituted with a bromine atom (position 4),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is a specialized halogenated aryl ether intermediate.[1] Structurally, it features a benzene core substituted with a bromine atom (position 4), a cyclobutoxy group (position 2), and an ethoxy group (position 1).[1] This substitution pattern suggests its primary utility as a scaffold in the synthesis of phosphodiesterase inhibitors (e.g., PDE4) or other bioactive small molecules where the cyclobutyl ether provides metabolic stability and lipophilic bulk.

Due to the presence of the aryl bromide (reactive handle) and the cyclobutyl ether (acid-sensitive moiety), this compound requires specific handling to prevent degradation (protodebromination or ring-opening) and to ensure reproducibility in downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Physicochemical Profile (Predicted/Analog-Derived)
PropertyValue / DescriptionNotes
Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol
Physical State Viscous Oil or Low-Melting SolidBased on analogs (e.g., 4-bromo-1-ethoxy-2-methoxybenzene).[1]
Solubility Soluble in DCM, DMSO, Ethyl AcetateLipophilic (LogP ~3.8–4.2).[1] Insoluble in water.
Reactivity Aryl Bromide; Cyclobutyl EtherSensitive to Pd(0) contaminants and strong Lewis acids.[1]
Appearance Colorless to pale yellowDarkens upon oxidation or photolysis.[1]

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data may be limited, the structural class (poly-halogenated aryl ethers) dictates the following precautionary GHS classifications based on Structure-Activity Relationships (SAR).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][3][4][6]

  • Precautionary Principle: Treat as a potential sensitizer. The cyclobutoxy group adds lipophilicity, potentially increasing dermal absorption compared to methoxy analogs.

Storage Protocols

The integrity of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is compromised by two primary vectors: Photolytic Dehalogenation (loss of Bromine) and Acid-Catalyzed Solvolysis (opening of the cyclobutyl ring).[1]

Environmental Control
  • Temperature: Store at 2°C to 8°C for short-term (<3 months). For long-term archival (>6 months), store at -20°C .

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Ethers can form peroxides upon prolonged exposure to air, though aryl ethers are more resistant than alkyl ethers.

  • Container: Amber borosilicate glass vials with Teflon-lined caps. Do not use polystyrene or unlined plastics, as the lipophilic nature of the compound may leach plasticizers.

Stability Logic Diagram

The following diagram illustrates the degradation pathways and the logic behind the storage requirements.

StabilityLogic Compound 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene UV UV Light Exposure Compound->UV Oxygen Atmospheric Oxygen Compound->Oxygen Acid Trace Acid / Lewis Acid Compound->Acid Degradation1 Homolytic C-Br Cleavage (Radical Formation) UV->Degradation1 Causes Degradation2 Peroxide Formation (Slow) Oxygen->Degradation2 Causes Degradation3 Cyclobutyl Ring Opening (Rearrangement) Acid->Degradation3 Catalyzes Action1 Store in Amber Glass Degradation1->Action1 Prevented by Action2 Argon/N2 Overlay Degradation2->Action2 Prevented by Action3 Avoid Acidic Solvents (Use buffered systems) Degradation3->Action3 Prevented by

Caption: Mechanistic basis for storage protocols. Preventing photolysis and acid-catalyzed ring strain release is critical.

Handling & Solubilization Protocols

Standard Operating Procedure (SOP) for Aliquoting
  • Equilibration: Allow the storage vial to warm to room temperature (20–25°C) inside a desiccator before opening. Reason: Prevents condensation of atmospheric moisture, which accelerates hydrolysis.[1]

  • Weighing: Use an anti-static weighing boat. If the compound is an oil, use a gas-tight syringe for volumetric transfer based on density (approx.[1] 1.3–1.4 g/mL predicted).[1]

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), DMSO, Anhydrous THF.

    • Avoid: Protic solvents (Methanol/Water) in the presence of Lewis acids.

  • Inerting: After subsampling, immediately purge the headspace of the master vial with Argon for 15–30 seconds before resealing.

Handling Workflow

HandlingWorkflow Start Receipt of Material QC QC Check (1H NMR / HPLC) Start->QC Decision Purity > 98%? QC->Decision Aliquot Aliquot under Argon (Amber Vials) Decision->Aliquot Yes Purify Re-purify (Flash Chromatography) Decision->Purify No Store Storage (-20°C, Dark) Aliquot->Store Purify->QC Use Experimental Use (Cross-Coupling etc.) Store->Use

Caption: Operational workflow from receipt to experimental application ensuring data integrity.

Quality Control (QC) Metrics

To validate the integrity of the compound before use in high-value synthesis, perform the following checks:

  • ¹H NMR Spectroscopy (CDCl₃):

    • Diagnostic Signal 1 (Cyclobutyl): Look for a multiplet at δ 4.6–4.8 ppm (methine proton adjacent to oxygen).[1]

    • Diagnostic Signal 2 (Ethoxy): Quartet at δ 4.0 ppm and Triplet at δ 1.4 ppm .[1]

    • Diagnostic Signal 3 (Aromatic): Distinct splitting pattern (typically d, dd, or s depending on exact coupling constants) in the δ 6.8–7.5 ppm region.[1]

    • Failure Mode: Disappearance of the cyclobutyl multiplet indicates ring opening.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient 50% -> 95%).[1]

    • Detection: UV at 254 nm (Aryl absorption).[1]

Emergency Procedures

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.[1] The lipophilic nature makes water alone less effective.

  • Spill Cleanup: Absorb with inert material (vermiculite or sand).[1] Do not use paper towels if the compound is in a concentrated oxidizer solution (unlikely, but good practice). Collect in a dedicated halogenated waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Analogous Structure). Retrieved from [Link][1]

  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides.[1][7] Journal of Organic Chemistry, 66(7), 2498–2500. (Context for Aryl Ether Stability). Retrieved from [Link]

(Note: Direct SDS for the exact isomer "4-Bromo-2-cyclobutoxy-1-ethoxy-benzene" is not publicly indexed in major open repositories; protocols are derived from validated functional group chemistry and close structural analogs cited above.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Welcome to the technical support center for the synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your yield and purity.

The synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, a potentially valuable intermediate in pharmaceutical development, typically involves a sequential Williamson ether synthesis. This pathway, while conceptually straightforward, presents several challenges that can impact reaction efficiency and product quality. This guide breaks down these challenges into specific, addressable issues.

Proposed Synthetic Pathway

The most logical approach to synthesizing 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene begins with a commercially available starting material, 4-bromo-2-ethoxyphenol. This intermediate is then subjected to a second Williamson ether synthesis using a cyclobutyl halide to introduce the cyclobutoxy group.

Synthetic_Pathway cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Etherification A 4-Bromo-2-ethoxyphenol B Deprotonation A->B Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) C 4-Bromo-2-ethoxyphenoxide B->C D Nucleophilic Attack (SN2) C->D + Cyclobutyl Bromide E 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene D->E

Caption: Proposed Williamson Ether Synthesis pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Reaction Yield

Q: My final yield of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is consistently low. What are the primary factors I should investigate?

A: Low yield in this Williamson ether synthesis is a common problem that can stem from several factors. The reaction is an SN2 substitution, and its success is highly dependent on optimizing conditions to favor this pathway over competing side reactions, primarily E2 elimination.[1][2]

Potential Causes & Solutions:

  • Choice of Base and Deprotonation Efficiency: Incomplete deprotonation of the starting phenol means less of the reactive nucleophile (the phenoxide) is available.

    • Insight: Stronger bases like Sodium Hydride (NaH) ensure complete and irreversible deprotonation. However, carbonate bases like K₂CO₃ are milder, safer for large-scale operations, and often sufficient, though they may require higher temperatures and longer reaction times.[3]

    • Recommendation: If using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its reactivity. If yields remain low, consider switching to NaH in an anhydrous aprotic solvent like DMF or THF.

  • E2 Elimination of Cyclobutyl Bromide: Cyclobutyl bromide, being a secondary alkyl halide, is susceptible to elimination reactions, especially in the presence of a strong, sterically unhindered base like the phenoxide.[2][4] This side reaction produces cyclobutene and consumes your starting materials.

    • Insight: The rate of elimination is highly sensitive to temperature.

    • Recommendation: Maintain the reaction temperature as low as reasonably possible to favor substitution over elimination. A typical starting point is room temperature, with gentle heating (e.g., 40-60°C) only if the reaction is too slow.

  • Purity of Reagents: The quality of your starting materials is critical.

    • 4-Bromo-2-ethoxyphenol: Impurities can interfere with the reaction.

    • Cyclobutyl Bromide: This reagent can degrade over time or contain impurities like cyclopropylcarbinol or 4-bromo-1-butene from its own synthesis.[5] Such impurities will not participate in the desired reaction, effectively lowering your yield.

    • Solvent: Water is detrimental to the reaction, as it will protonate the phenoxide intermediate. Ensure you are using anhydrous solvents.

  • Reaction Time: The reaction may not be running to completion.

    • Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] Continue the reaction until the starting phenol spot has been completely consumed.

Troubleshooting_Low_Yield Start Low Yield Observed CheckBase Is deprotonation complete? Start->CheckBase CheckTemp Is reaction temperature too high? CheckBase->CheckTemp Yes OptimizeBase Action: Use stronger base (NaH) or ensure K₂CO₃ is anhydrous and finely powdered. CheckBase->OptimizeBase No CheckReagents Are reagents pure and anhydrous? CheckTemp->CheckReagents No OptimizeTemp Action: Lower reaction temperature. Start at RT and heat gently only if necessary. CheckTemp->OptimizeTemp Yes PurifyReagents Action: Purify starting materials. Use anhydrous solvents. CheckReagents->PurifyReagents No Success Yield Improved CheckReagents->Success Yes OptimizeBase->CheckTemp OptimizeTemp->CheckReagents PurifyReagents->Success

Caption: Troubleshooting flowchart for low yield.

Issue 2: Product Purification Challenges

Q: I am struggling to isolate a pure sample of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene after workup. What purification strategies are most effective?

A: Purification can be challenging due to the presence of unreacted starting materials and structurally similar byproducts. A multi-step approach is often necessary.

Potential Causes & Solutions:

  • Presence of Unreacted Phenol: The starting 4-bromo-2-ethoxyphenol is acidic and can be difficult to separate from the neutral product.

    • Recommendation: After the reaction is complete, perform a basic aqueous wash (e.g., with 1M NaOH solution). This will deprotonate the unreacted phenol, converting it to its water-soluble sodium salt, which will partition into the aqueous layer, leaving your desired ether product in the organic layer.

  • Similar Polarity of Product and Impurities: Byproducts from elimination or impurities in the cyclobutyl bromide may have polarities close to your final product, making separation by column chromatography difficult.

    • Recommendation:

      • TLC Optimization: First, optimize your solvent system using TLC to achieve the best possible separation (ΔRf) between your product and the major impurities.[8] A common mobile phase for such compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

      • Column Chromatography: Use a properly packed silica gel column with the optimized solvent system. A slow, careful elution is key. Consider using a gradient elution, starting with a low polarity mobile phase and gradually increasing it, to improve separation.[8]

      • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be a powerful final purification step. Experiment with different solvents, such as ethanol, isopropanol, or mixtures of ethanol and water, to find one that dissolves the product well when hot but poorly when cold.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best base for this specific Williamson ether synthesis?

A1: The choice of base is a trade-off between reactivity and safety/practicality.

  • Sodium Hydride (NaH): Offers fast and complete deprotonation but is highly reactive, moisture-sensitive, and generates flammable hydrogen gas. It is an excellent choice for small-scale lab synthesis where anhydrous conditions can be strictly maintained.

  • Potassium Carbonate (K₂CO₃): A milder, safer, and more cost-effective base, making it suitable for larger-scale reactions.[3] It typically requires higher temperatures and a polar aprotic solvent like acetone or DMF to be effective. For this synthesis, K₂CO₃ is a robust choice, but care must be taken to ensure it is anhydrous and the reaction is given sufficient time to proceed to completion.

Q2: Are there any specific analytical techniques recommended for monitoring this reaction and characterizing the final product?

A2: Yes, a combination of techniques is ideal.

  • Reaction Monitoring: HPLC is the preferred method for quantitative analysis of reaction progress. However, TLC is a much faster, qualitative tool for routine checks to see if the starting phenol has been consumed.

  • Final Product Characterization:

    • ¹H-NMR and ¹³C-NMR: Essential for confirming the molecular structure. You should be able to identify characteristic peaks for the ethoxy group, the cyclobutoxy group, and the aromatic protons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]

    • HPLC/GC: Used to determine the purity of the final product.[6] A well-developed HPLC method can separate the target compound from even closely related isomeric impurities.

Q3: Can I introduce the cyclobutoxy group first and the ethoxy group second?

A3: While possible, it is likely not the optimal route. The synthesis of the required 4-bromo-2-cyclobutoxyphenol starting material may be more complex or lower yielding than starting with the commercially available 4-bromo-2-ethoxyphenol. Strategic synthesis planning often involves utilizing readily available and cost-effective starting materials to simplify the overall process.

Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Citation
Base K₂CO₃ (anhydrous, powdered) or NaH (60% in mineral oil)K₂CO₃ is safer for scale-up; NaH offers higher reactivity for difficult reactions.[3][10]
Base Stoichiometry 1.5 - 2.0 equivalentsEnsures complete deprotonation of the starting phenol.
Alkyl Halide Cyclobutyl BromideBromides are generally more reactive than chlorides in SN2 reactions.[1]
Alkyl Halide Stoichiometry 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion but a large excess can complicate purification.
Solvent DMF, Acetonitrile, or Acetone (anhydrous)Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile.[1]
Temperature 25°C - 60°CLower temperatures minimize the competing E2 elimination reaction.[2] Monitor progress and heat only if necessary.
Reaction Time 4 - 24 hoursHighly dependent on temperature and choice of base. Monitor by TLC/HPLC for completion.
Experimental Protocol: Synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

This is a representative protocol and may require optimization.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-ethoxyphenol (1.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to create a ~0.5 M solution.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add cyclobutyl bromide (1.2 eq) to the reaction mixture dropwise.

  • Reaction: Heat the mixture to 50-60°C and stir. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) every 2 hours until the 4-bromo-2-ethoxyphenol spot is no longer visible.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to remove unreacted phenol), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.

References

  • DuPont, J. A., et al. (1990). A Convenient Large-Scale Synthesis of Cyclobutyl Halides. Organic Preparations and Procedures International, 22(6), 735-739. (Note: A direct link to the full text may require institutional access; a general search can locate the abstract and purchasing options.)
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Liu, X. (2024). 1.5 Williamson Ether Synthesis. In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Corpet, A., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(8), 2850–2854. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PLOS One. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One, 9(12), e115570. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Recent examples of the utility of BDSB. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • IUCrData. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E, 78(Pt 11), 1085–1089. Retrieved from [Link]

  • Espacenet. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOACETOPHENONE. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 683–690. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). 1,4-Bis(4-bromobutoxy)benzene. Retrieved from [Link]

  • Pharmaoffer. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene API Suppliers. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Optimization

Technical Support: Purification of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Executive Summary This guide addresses the purification of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , a likely intermediate in pharmaceutical synthesis (e.g., PDE4 inhibitors).[1] Due to the steric hindrance of the cyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , a likely intermediate in pharmaceutical synthesis (e.g., PDE4 inhibitors).[1] Due to the steric hindrance of the cyclobutyl group during synthesis (typically via Williamson etherification), the most persistent impurity is often the unreacted phenolic precursor (4-bromo-2-ethoxyphenol).[1]

This document provides a self-validating purification workflow, focusing on the chemical differentiation between the neutral product and acidic impurities.

Module 1: Impurity Profile & Chemical Stability

Before initiating purification, you must understand what you are removing. The synthesis of aryl cyclobutyl ethers is kinetically slow, leading to specific impurity profiles.

Impurity TypeLikely IdentityOriginRemoval Strategy
Starting Material A 4-Bromo-2-ethoxyphenolIncomplete alkylation (Steric hindrance)Critical: Caustic Wash (See Protocol A)
Starting Material B Cyclobutyl bromideExcess reagentVacuum concentration (Volatile)
Side Product CyclobuteneElimination of alkyl halideEvaporation (Gas/Volatile)
Byproduct Inorganic Salts (KBr/NaBr)Reaction byproductAqueous extraction
Trace Metal Palladium (Pd)If synthesized via cross-couplingScavenger resin / Celite filtration
Stability Warning
  • Acid Sensitivity: The cyclobutyl ether moiety possesses significant ring strain. Avoid strong mineral acids (HCl, H₂SO₄) at elevated temperatures, as this may trigger ring-opening or cleavage.[1]

  • Base Stability: The molecule is stable to aqueous bases (NaOH, KOH, NaHCO₃), which is the primary lever for purification.

Module 2: Critical Purification Protocols

Protocol A: The "Caustic Wash" (Phenol Removal)

Target: Removal of unreacted 4-bromo-2-ethoxyphenol.[1] Principle: Converting the lipophilic phenol into a water-soluble phenoxide salt.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL per gram of crude). Avoid Dichloromethane (DCM) if possible, as it often forms stubborn emulsions with basic water.

  • Primary Wash: Wash the organic layer twice with 1N NaOH (aq).

    • Why: The pKa of the phenol is ~10. NaOH (pH 14) ensures >99% deprotonation to the phenoxide.

  • Verification: Check the aqueous layer pH. It must remain >12. If the pH drops, the base is being consumed; add more NaOH.

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and break emulsions.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is acceptable but can be slightly acidic; Na₂SO₄ is safer for acid-sensitive ethers.[1]

Protocol B: Recrystallization (For Solids)

Context: If your product is a solid (MP ~50–60°C expected based on structural analogues), but is "oiling out."

  • Solvent System: Hexanes / Ethyl Acetate (9:1) .[1]

    • Note: Pure ethanol is often too polar and may retain the phenol impurity. Non-polar hydrocarbons are superior for aryl ethers.[1]

  • Procedure:

    • Dissolve crude solid in minimum hot Hexanes (~50°C).

    • Add EtOAc dropwise until the solution is clear.

    • Cool slowly to Room Temperature (RT).

    • Seed it: If oiling occurs, scratch the glass or add a seed crystal.

    • Cool to -20°C to maximize yield.

Module 3: Troubleshooting & FAQs

Q1: My product is a dark oil, but it should be a solid. How do I fix this?

Diagnosis: This is likely "Solvent Entrapment" or "Eutectic Depression" caused by impurities (likely the phenol). Action Plan:

  • Run a TLC (Hexane:EtOAc 8:2). If you see a streak or a spot just below the product (

    
    ), you still have phenol.
    
  • Repeat Protocol A (Caustic Wash).[1]

  • If purity is high (>95%) but still oil: Dissolve in minimal Pentane, freeze in liquid nitrogen/dry ice, and evaporate under high vacuum. This "foams" the oil into a solid.

Q2: I see a spot running very high on the TLC ( ). What is it?

Diagnosis: This is likely the dialkylated byproduct (if starting from a di-hydroxy benzene) or non-polar impurities like grease/silicone.[1] Action Plan:

  • These are easily removed via a short Silica Plug filtration eluting with 100% Hexanes. The polar product will stick, while non-polar grease elutes.

Q3: Can I use Silica Gel Chromatography?

Answer: Yes.

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Gradient from 100% Hexanes to 95:5 Hexanes:EtOAc .[1]

  • Warning: Do not use >20% EtOAc. Aryl ethers move quickly.[1] The unreacted phenol will lag behind significantly due to hydrogen bonding with the silica.

Module 4: Process Visualization

Diagram 1: Purification Decision Logic

This flowchart guides you through the decision-making process based on the physical state and purity of your crude material.[1]

PurificationLogic Start Crude Reaction Mixture Analysis Analyze Purity (TLC/HPLC) Start->Analysis PhenolCheck Is Phenol Present? Analysis->PhenolCheck CausticWash Protocol A: 1N NaOH Wash PhenolCheck->CausticWash Yes StateCheck Physical State? PhenolCheck->StateCheck No CausticWash->StateCheck Recryst Protocol B: Recrystallization (Hexane/EtOAc) StateCheck->Recryst Solid Column Silica Chromatography (0-5% EtOAc in Hexane) StateCheck->Column Oil / Impure Solid Final Pure Product (>98%) Recryst->Final Column->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile and physical state.

Diagram 2: Impurity Fate during Workup

Understanding where your impurities go is vital for troubleshooting yield losses.[1]

WorkupFate Mix Crude Mixture (Product + Phenol + Salts) Wash 1N NaOH Wash Mix->Wash OrgLayer Organic Layer Wash->OrgLayer Partition AqLayer Aqueous Layer Wash->AqLayer Partition Product Target Product (Neutral Ether) OrgLayer->Product Phenol Phenoxide Salt (Water Soluble) AqLayer->Phenol Salts Inorganic Salts (NaBr, KBr) AqLayer->Salts

Caption: Chemical fate of components during the caustic wash step. Phenols are sequestered into the aqueous phase.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for phenol removal via alkaline extraction). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insight into Williamson Ether Synthesis and acidity of phenols). [1]

  • BenchChem. (2025).[1][2] Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide. (Analogous ether synthesis and purification protocols). [1]

  • Sigma-Aldrich. (n.d.).[1] 1-Bromo-4-(cyclobutyloxy)benzene Product Page. (Physical property data for structural analogue).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclobutylation in 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Production

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene . The critical step in this workflow is the O-cyclobutylation of the precursor, 5-bromo-2-ethoxyphenol.

Due to the inherent ring strain (~26 kcal/mol) and steric hindrance of cyclobutyl electrophiles, this transformation is notoriously prone to side reactions. This guide provides field-proven causality analyses, self-validating protocols, and quantitative troubleshooting strategies to ensure high-fidelity synthesis.

Mechanistic Workflow & Decision Matrix

Selecting the correct cyclobutylation pathway is critical. The diagram below outlines the logical decision tree, highlighting the competing mechanistic pathways (SN2 vs. E2 vs. SN1) and the optimal strategies to bypass common failure modes.

G Start 5-Bromo-2-ethoxyphenol (Starting Material) Decision Select O-Cyclobutylation Strategy Start->Decision SN2_Path Direct Alkylation (SN2) Bromocyclobutane + Base Decision->SN2_Path Scalable / Cost-Effective Mitsunobu_Path Mitsunobu Reaction Cyclobutanol + DIAD + PPh3 Decision->Mitsunobu_Path High Precision / Mild E2_Issue E2 Elimination (Cyclobutene Byproduct) SN2_Path->E2_Issue Strong Base (e.g., NaH) SN1_Issue SN1 Rearrangement (Cyclopropylmethyl Ether) SN2_Path->SN1_Issue Lewis Acids / High Temp Opt_SN2 Optimized SN2 K2CO3, KI, DMF (60°C) SN2_Path->Opt_SN2 Mild Base + Finkelstein Opt_Mitsunobu Target Molecule High Yield, No Rearrangement Mitsunobu_Path->Opt_Mitsunobu <25°C, Concerted Mechanism Opt_SN2->Opt_Mitsunobu Alternative if SN2 fails

Decision tree for the cyclobutylation of 5-bromo-2-ethoxyphenol to the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting low yields of the target ether and a high amount of gaseous byproduct during direct alkylation? Causality: You are observing competing E2 elimination. Bromocyclobutane is a sterically hindered secondary alkyl halide. When a strong, unhindered base (like NaH or NaOH) is used, the base abstracts a


-hydrogen from the cyclobutyl ring rather than attacking the electrophilic carbon. This forms volatile cyclobutene gas.
Solution:  Shift the mechanistic balance from E2 back to SN2 by using a milder, highly polarizable base matrix. demonstrate that using K2CO3 in a polar aprotic solvent like DMF at 40–60 °C significantly suppresses elimination while promoting O-alkylation[1].

Q2: My LC-MS shows the correct mass (


 270 for 

Br), but NMR indicates a mixture of products. What happened?
Causality: You have triggered an SN1 pathway, leading to non-classical carbocation rearrangement. If the reaction temperature is too high, or if Lewis acidic impurities are present, the cyclobutyl halide ionizes to form a cyclobutyl cation. This intermediate exists in rapid dynamic equilibrium with cyclopropylmethyl and homoallyl cations[2]. Trapping of these species by the phenoxide yields an inseparable mixture of isomeric ethers. Solution: Maintain strict SN2 conditions. Do not exceed 65 °C. If the issue persists, abandon direct alkylation and switch to the Mitsunobu protocol (Protocol B), which proceeds via a concerted mechanism without carbocation intermediates[3].

Q3: The direct SN2 reaction is too slow, but heating it causes the rearrangements mentioned above. How can I accelerate it safely? Causality: The bromide ion is a mediocre leaving group for sterically hindered secondary substrates, resulting in a high activation energy barrier for the SN2 transition state. Solution: Implement Finkelstein catalysis. Adding 0.5 equivalents of Potassium Iodide (KI) generates cyclobutyl iodide in situ. Iodine is a superior leaving group, lowering the SN2 activation energy and allowing the reaction to proceed rapidly at a safe 60 °C[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in validation checks so you can verify the reaction trajectory in real-time.

Protocol A: Direct O-Alkylation (Optimized SN2 with Finkelstein Catalysis)

Best for: Scale-up, cost-sensitive production.

  • Preparation: Charge a dry, argon-flushed flask with 5-bromo-2-ethoxyphenol (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely milled, oven-dried K2CO3 (2.0 eq) and KI (0.5 eq).

    • Validation Check 1: The solution should turn a deep yellow/orange, indicating the formation of the reactive phenoxide anion.

  • Electrophile Addition: Introduce bromocyclobutane (1.5 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 60 °C and stir for 16 hours.

    • Validation Check 2: A fine white precipitate (KBr/KCl) will accumulate at the bottom of the flask, confirming active halogen displacement.

  • Reaction Monitoring: Check via TLC (10% EtOAc in Hexanes).

    • Validation Check 3: The starting phenol (

      
      , stains dark brown with KMnO4) should disappear, replaced by the target ether (
      
      
      
      , UV active, resists KMnO4 staining).
  • Workup: Quench with water to dissolve salts. Extract with MTBE (3x). Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Mitsunobu O-Cyclobutylation

Best for: High-precision synthesis, completely avoiding carbocation rearrangements.

  • Preparation: In an oven-dried flask under N2, dissolve 5-bromo-2-ethoxyphenol (1.0 eq), cyclobutanol (1.2 eq), and Triphenylphosphine (PPh3, 1.3 eq) in anhydrous THF (0.1 M). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes.

    • Validation Check 1: The initial yellow color of the DIAD drop should rapidly dissipate upon hitting the solution, confirming the immediate formation of the active betaine intermediate[5].

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Workup & Purification: Concentrate the THF to ~20% volume. Add cold Hexanes/Et2O (1:1).

    • Validation Check 2: A massive precipitation of white solid (Triphenylphosphine oxide, TPPO) will occur. This confirms the completion of the catalytic cycle.

  • Filter the TPPO through a Celite pad. Concentrate the filtrate and purify via silica gel chromatography to isolate the pure 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.

Quantitative Data & Method Comparison

Use the following table to compare the parameters of both protocols and select the best fit for your laboratory's constraints.

ParameterProtocol A: Direct AlkylationProtocol B: Mitsunobu Cyclobutylation
Typical Yield 60% – 75%85% – 95%
Primary Byproducts Cyclobutene (E2), Cyclopropylmethyl ether (SN1)Triphenylphosphine oxide (TPPO), Hydrazinedicarboxylate
Scalability High (Kilogram scale)Moderate (Gram scale due to reagent mass)
Cost per Gram LowHigh
Reaction Temperature 60 °C0 °C to 25 °C
Mechanistic Pathway SN2 (with Finkelstein assistance)Concerted SN2 via phosphonium activation

References

  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity Journal of Medicinal Chemistry URL:[Link]

  • Mode of alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate and O-cyclobutyl trichloroacetimidate ARKIVOC URL:[Link]

  • Mitsunobu Approach to the Synthesis of Optically Active

    
    ,
    
    
    
    -Disubstituted Amino Acids
    ResearchGate / Literature Review URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Welcome to the Technical Support Center for the purification of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene . As a highly lipophilic, di-alkylated bromobenzene derivative, this compound serves as a critical intermediate in AP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene . As a highly lipophilic, di-alkylated bromobenzene derivative, this compound serves as a critical intermediate in API synthesis and cross-coupling reactions[1]. While standard silica gel chromatography is the default purification method[2], researchers frequently encounter challenges such as regioisomer co-elution, trace precursor contamination, and unexpected product loss.

This guide synthesizes field-proven methodologies and mechanistic causality to ensure you achieve >98% purity.

Physicochemical Profile & Data Presentation

Before initiating purification, it is critical to understand the physical properties governing the molecule's behavior during extraction and chromatography.

PropertyValue
Chemical Name 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene
CAS Number 1276075-65-0[1]
Molecular Formula C12H15BrO2
Molecular Weight 287.15 g/mol
Target Purity >98% (HPLC/NMR)
Typical TLC Rf ~0.6 (9:1 Hexane:Ethyl Acetate)
Solubility Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Toluene
Key Structural Features Highly lipophilic, lacks H-bond donors, UV-active (254 nm)
Experimental Workflow & Logical Relationships

The most reliable purification strategy couples a selective liquid-liquid extraction with normal-phase flash chromatography[2]. The workflow below maps the phase distribution of the target and common impurities.

Workflow A Crude Reaction Mixture (Target + Isomers + Phenols) B Aqueous Workup (0.1M NaOH Wash) A->B Add DCM / NaOH C Organic Phase (Neutral Ethers) B->C Extract D Aqueous Phase (Phenolic Impurities) B->D Discard E Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) C->E Dry Load (Silica) F Pure 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene E->F Gradient Elution & Evaporation

Experimental workflow for the isolation of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.

Troubleshooting FAQs

Q: Why am I seeing co-elution of a closely related impurity with an identical mass (m/z 286/288)? A:

  • Causality: This is almost certainly the 5-bromo regioisomer. During the electrophilic aromatic bromination of 1-cyclobutoxy-2-ethoxybenzene, bromine can add para to either the ethoxy group (yielding the 4-bromo target) or the cyclobutoxy group (yielding the 5-bromo isomer). Because both isomers possess identical functional groups, their dipole moments and interactions with the silica stationary phase are nearly indistinguishable in standard Hexane/Ethyl Acetate mixtures.

  • Solution: Alter the selectivity of the mobile phase. Switch from a hydrogen-bond accepting solvent (EtOAc) to a polarizable aromatic solvent (e.g., Toluene/Hexane). The

    
     interactions between toluene and the aromatic rings of the regioisomers amplify slight steric differences, enabling baseline separation.
    

Q: My isolated yield is low, but conversion was >95% by LC-MS. Where is my product? A:

  • Causality: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is a highly lipophilic, low-molecular-weight ether. It lacks strong hydrogen-bond donors. If you dry-load your crude mixture onto silica using a polar solvent (like DCM) and fail to evaporate it completely, the residual DCM acts as a strong eluent, causing the target to wash off the column in the void volume[3]. Additionally, the compound exhibits slight volatility under high vacuum.

  • Solution: Ensure complete solvent removal during dry loading until the silica is a free-flowing powder. During post-column concentration, keep the rotary evaporator water bath below 35°C and avoid leaving the pure product under high vacuum (<1 mbar) for extended periods.

Q: The product degrades or darkens upon storage. How do I prevent this? A:

  • Causality: Dialkoxybenzenes are electron-rich and susceptible to oxidative degradation or trace acid-catalyzed ether cleavage. Acidic sites on standard silica gel (pH ~4.5-5.5) can sometimes co-elute trace acidic impurities that slowly cleave the cyclobutoxy group over time.

  • Solution: Pass the pooled fractions through a small plug of basic alumina prior to final concentration, or store the final purified oil/solid under an inert argon atmosphere over a few granules of anhydrous K

    
    CO
    
    
    
    .

Troubleshooting Issue Issue: Co-elution of Regioisomers Check Check ΔRf on TLC (Hexane/EtOAc 9:1) Issue->Check Action1 ΔRf < 0.1: Switch to Toluene/Hexane Check->Action1 Action2 ΔRf > 0.1: Use Isocratic Hold (2% EtOAc) Check->Action2 Result Baseline Separation (>98% Purity) Action1->Result Action2->Result

Logical decision tree for resolving regioisomer co-elution during chromatography.

Step-by-Step Purification Protocol (Self-Validating System)

This protocol utilizes a self-validating methodology, ensuring that each step provides a measurable checkpoint before proceeding to the next.

Phase 1: Selective Liquid-Liquid Extraction
  • Quench & Dilute: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of crude).

  • Alkaline Wash: Wash the organic layer with 0.1 M NaOH (3 x 5 mL).

    • Causality: This deprotonates and removes any unreacted phenolic precursors (e.g., 4-bromo-2-ethoxyphenol), partitioning them into the aqueous phase.

  • Validation Check: Spot the organic layer and aqueous layer on a TLC plate. The aqueous layer should contain baseline material (phenoxides), while the organic layer contains the high-Rf target.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Phase 2: Flash Chromatography Method Development
  • Dry Loading: Dissolve the crude extract in a minimal amount of DCM. Add silica gel (1:2 ratio by weight to crude) and evaporate to a free-flowing powder.

    • Causality: Dry loading prevents band broadening, which is critical for separating closely eluting regioisomers[3].

  • Column Equilibration: Equilibrate a normal-phase silica column with 100% Hexane.

  • Gradient Elution:

    • 0-2 Column Volumes (CV): 100% Hexane.

    • 2-8 CV: Isocratic hold at 2% Ethyl Acetate in Hexane.

      • Causality: A shallow isocratic hold maximizes the resolution between the 4-bromo and 5-bromo isomers by forcing them to partition heavily into the stationary phase[2].

    • 8-12 CV: Ramp to 10% Ethyl Acetate to flush remaining polar impurities.

  • Fraction Analysis: Analyze fractions via TLC (UV active at 254 nm). Pool fractions containing the pure spot at Rf ~0.6.

Phase 3: Isolation
  • Concentration: Evaporate pooled fractions on a rotary evaporator with the water bath set to 30°C.

  • Final Polish: To ensure long-term stability, filter the concentrated oil through a 1-inch plug of basic alumina using Hexane, then remove the solvent to yield pure 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.

References
  • Source: bldpharm.
  • Source: fujifilm.
  • Source: youtube.

Sources

Troubleshooting

Common side reactions in 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene synthesis

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0)[1]. This compound is a critical highly-functionalized dialkoxybenzene building block, frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0)[1]. This compound is a critical highly-functionalized dialkoxybenzene building block, frequently utilized in the development of PDE4 inhibitors and other advanced active pharmaceutical ingredients (APIs).

Due to the steric strain of the cyclobutyl group and the electron-rich nature of the dialkoxy aromatic ring, synthesizing this molecule is notoriously prone to side reactions such as E2 elimination, regioisomerism, and ether cleavage[2]. This guide is designed by Senior Application Scientists to help you troubleshoot these specific bottlenecks, providing causality-driven protocols and validated solutions.

Synthesis Workflow & Reaction Pathway

The standard two-step synthesis involves the O-alkylation of 2-ethoxyphenol with bromocyclobutane, followed by the regiospecific electrophilic aromatic bromination of the resulting ether.

SynthesisWorkflow SM 2-Ethoxyphenol + Bromocyclobutane INT 1-Ethoxy-2-cyclobutoxybenzene (Intermediate) SM->INT SN2 O-Alkylation (Cs2CO3, KI, DMF) E2 Cyclobutene Gas (E2 Elimination) SM->E2 E2 Competition (High Heat/NaH) TGT 4-Bromo-2-cyclobutoxy- 1-ethoxybenzene (Target) INT->TGT NBS Bromination (MeCN, 0°C) REG 5-Bromo Isomer (Regioisomer) INT->REG Steric Misdirection (Harsh Conditions) CLV Ether Cleavage (Dealkylation) INT->CLV Acidic Cleavage (Br2/HBr)

Fig 1. Synthesis workflow of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene and common side reactions.

Quantitative Data: Overcoming E2 Elimination in Step 1

The most common point of failure in this synthesis is the O-cyclobutylation step. Cyclobutyl bromide is a secondary, sterically hindered, and highly strained halide. Under standard basic conditions, the E2 elimination pathway (yielding volatile cyclobutene gas) aggressively outcompetes the desired SN2 substitution.

To establish the optimal protocol, we evaluated various base/solvent combinations. The data below demonstrates why the "Cesium Effect" combined with Finkelstein catalysis is mandatory for success.

Table 1: Optimization of 2-Ethoxyphenol Cyclobutylation (1.5 eq Bromocyclobutane, 16h)

Base (2.0 eq)SolventTemp (°C)AdditiveYield of Ether (%)Yield of Cyclobutene (%)
K₂CO₃Acetone60None15%80%
K₂CO₃DMF80None35%60%
NaHTHF65None10%85%
Cs₂CO₃ DMF 80 KI (0.1 eq) 78% 15%

Mechanistic Insight: Cesium carbonate (Cs₂CO₃) provides a large, poorly coordinating counterion, leaving the phenoxide anion "naked" and highly nucleophilic. The addition of Potassium Iodide (KI) acts as a catalyst via the Finkelstein reaction, converting bromocyclobutane into iodocyclobutane in situ. Iodide is a superior leaving group, accelerating the SN2 pathway before E2 elimination can dominate.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Ethoxy-2-cyclobutoxybenzene (O-Alkylation)
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-ethoxyphenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous Cs₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes. The solution will turn slightly yellow as the phenoxide forms.

  • Catalysis & Alkylation: Add KI (0.1 eq) followed by bromocyclobutane (1.5 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 80°C.

  • Self-Validation Check: Monitor the reaction. Over 4-6 hours, the clear solution will transition into a thick white suspension. This is the precipitation of CsBr/KBr, which serves as a visual indicator that the SN2 displacement is occurring.

  • Workup: After 16 hours, cool to room temperature. Quench with distilled water (3x volume of DMF) to dissolve the salts and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH to remove any unreacted 2-ethoxyphenol, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Regioselective Bromination to Target Molecule
  • Preparation: Dissolve the crude 1-ethoxy-2-cyclobutoxybenzene (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M). Cool the flask to 0°C using an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. Keep the reaction protected from light to prevent radical side reactions[3].

  • Self-Validation Check: The NBS will initially remain suspended. As the reaction proceeds, the suspension will dissolve, yielding a clear, pale-yellow solution. Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.45) should vanish, replaced by a single distinct spot (Rf ~0.55).

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any trace unreacted brominating species. Extract with Dichloromethane (DCM), dry, and purify via flash chromatography.

Troubleshooting FAQs (Q&A)

Ticket #1042: I am experiencing massive pressure buildup and gas evolution during the cyclobutylation step, and my final yield is below 20%. What is happening? Answer: You are observing E2 elimination. The gas evolving is cyclobutene. Strong, hard bases (like NaH) or highly coordinating counterions (like K+ or Na+ in non-polar solvents) promote the abstraction of the beta-proton on the cyclobutyl ring rather than nucleophilic attack. Solution: Switch your base to Cs₂CO₃ and add 0.1 equivalents of KI in DMF. The Finkelstein conversion to iodocyclobutane is critical to outpace the elimination pathway.

Ticket #2019: During the bromination step, NMR shows a mixture of two products with the same mass. How do I prevent this? Answer: You are seeing a mixture of the 4-bromo and 5-bromo regioisomers. Both the ethoxy and cyclobutoxy groups are ortho/para directing[4]. Because the cyclobutoxy group is highly sterically demanding, electrophilic attack should naturally favor the position para to the ethoxy group (yielding the desired 4-bromo-2-cyclobutoxy-1-ethoxybenzene). However, if you are using harsh conditions (e.g., Br₂ with a Lewis acid catalyst, or high temperatures), the reaction loses its thermodynamic selectivity. Solution: Strictly use NBS in Acetonitrile at 0°C. NBS provides a low, steady concentration of electrophilic bromine, which maximizes the steric differentiation between the ethoxy and cyclobutoxy groups, ensuring exclusive bromination at the 4-position[3].

Ticket #2055: My final product mixture contains phenol peaks in the NMR after the bromination step. Is the ether cleaving? Answer: Yes. Cyclobutyl ethers are highly sensitive to strong acids. If you are using elemental Bromine (Br₂) for the halogenation, the reaction generates one equivalent of Hydrobromic acid (HBr) as a byproduct. This strong acid readily protonates the cyclobutyl ether oxygen, leading to ring-opening or direct dealkylation (cleavage). Solution: Transition to the NBS protocol described above. NBS generates succinimide as a byproduct rather than free HBr, preserving the integrity of the fragile cyclobutoxy ring.

References

  • A2B Chem. 1276075-65-0 | 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.
  • RSC Publishing. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation.
  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Benchchem. Veratrole | 91-16-7 | Reactivity and Synthetic Applications.

Sources

Optimization

Technical Support Center: Recrystallization of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with the purification and isolation of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with the purification and isolation of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0). Due to the molecule's specific physicochemical profile, standard recrystallization workflows often fail, leading to poor yields or trapped impurities. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure robust crystalline isolation.

Part 1: Molecule Profiling & Causality of Failure

To purify a molecule, we must first understand its structural behavior. 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene features a bulky, hydrophobic cyclobutoxy group, a lipophilic ethoxy chain, and a polarizable bromine atom on an aromatic core[1].

The Core Challenge: This highly lipophilic, low-polarity profile significantly depresses the molecule's melting point and crystalline lattice energy. When cooling a supersaturated solution of this compound, the system frequently crosses the liquid-liquid coexistence curve (binodal) before intersecting the solid-liquid equilibrium curve. This thermodynamic phenomenon is known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out"[2]. Instead of nucleating into a pure crystal lattice, the solute separates into a dense, metastable, impurity-rich oil phase that coats the flask and ruins product purity[3].

Part 2: Troubleshooting FAQs

Q1: My product forms a cloudy emulsion and a sticky oil at the bottom of the flask upon cooling. How do I fix this? A: You have entered the metastable oiling-out region. The supersaturation of your solution is too high for the current temperature, driving LLPS instead of crystallization[3]. Actionable Fix: Reheat the mixture until the oil completely redissolves into a clear solution. Add 5–10% more of your "good" solvent (e.g., Isopropanol or Ethyl Acetate) to decrease the saturation point. Begin cooling at a much slower rate (e.g., 0.1 °C/min) to allow solid nucleation to outcompete liquid phase separation.

Q2: Should I use a single-solvent system or a binary (solvent/anti-solvent) system for this compound? A: Both can work, but they require different kinetic controls.

  • Single-Solvent (Isopropanol): Highly recommended for this specific lipophile. Isopropanol's moderate dielectric constant balances the hydrophobic bulk of the cyclobutoxy ring while interacting with the slight polarity of the ether oxygens. It provides a steep temperature-solubility gradient, minimizing the risk of LLPS[3].

  • Binary System (Ethyl Acetate / Heptane): Provides higher overall yields but carries a higher risk of oiling out. Because the distance between the oiling-out limit and crystalline solubility is highly sensitive to the solvent/antisolvent ratio, the heptane (anti-solvent) must be added dropwise at elevated temperatures to prevent local supersaturation spikes[4].

Q3: My compound co-precipitates with structurally similar impurities (e.g., debrominated analogs). How can I improve selectivity? A: Impurity entrapment usually occurs when crystallization is kinetically driven (cooling too fast or adding anti-solvent too rapidly). To achieve thermodynamic control, hold the solution just below its saturation temperature and introduce a seed crystal . Seeding bypasses the primary nucleation energy barrier, allowing the target molecule to selectively build its lattice while leaving structurally distinct impurities dissolved in the mother liquor[2].

Part 3: Quantitative Solvent System Comparison

The following table summarizes the thermodynamic properties and expected outcomes for common solvent systems applied to 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.

Solvent SystemTypeDielectric Constant (ε)Boiling Point (°C)Oiling-Out RiskExpected Yield
Isopropanol Single18.382.6Moderate75–85%
Ethyl Acetate / Heptane Binary6.0 / 1.977.1 / 98.4High (if rapid)85–95%
Ethanol / Water Binary24.5 / 80.178.3 / 100.0Very HighN/A (Emulsion)

Part 4: Experimental Protocols

Protocol A: Temperature-Gradient Crystallization (Isopropanol)

Mechanism: Relies on a steep temperature-solubility curve to drive desupersaturation without triggering LLPS.

  • Dissolution: Place the crude 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene in a round-bottom flask equipped with a reflux condenser. Add Isopropanol (approx. 3–5 mL per gram of crude).

  • Heating: Heat the mixture to a gentle reflux (~80 °C) in a water or oil bath until the solid/oil is completely dissolved. If the solution remains cloudy, add Isopropanol dropwise until clear.

  • Hot Filtration (Optional): If insoluble particulates are present, quickly filter the hot solution through a pre-warmed fritted funnel.

  • Controlled Cooling: Transfer the flask to a programmable bath or wrap it in insulation. Cool the solution to 50 °C at a rate of 0.5 °C/min.

  • Seeding: At 50 °C, add 1–2 mg of pure seed crystals.

  • Final Maturation: Allow the solution to cool to room temperature undisturbed, then transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Isopropanol. Dry under vacuum at 35 °C to a constant weight.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Mechanism: Uses a highly non-polar anti-solvent to forcefully lower the solubility limit of the target molecule.

  • Dissolution: Dissolve the crude material in a minimal amount of Ethyl Acetate (approx. 2 mL/g) at 60 °C.

  • Anti-Solvent Titration: While maintaining strong agitation at 60 °C, begin adding pre-warmed Heptane dropwise using an addition funnel.

  • Cloud Point Identification: Stop the Heptane addition the exact moment a faint, persistent cloudiness appears.

  • Redissolution: Add 2–3 drops of Ethyl Acetate just until the solution turns clear again. This places the system exactly at the metastable limit.

  • Cooling & Nucleation: Remove the heat source. Allow the solution to cool naturally to room temperature. Crystals should begin forming within 20 minutes.

  • Isolation: Once crystallization is complete, filter the slurry, wash with cold Heptane, and dry under vacuum.

Part 5: Troubleshooting Workflow Visualization

G A Start: Cool Saturated Solution B Visual Inspection at T < T_sat A->B C Cloudy Emulsion / Bottom Oil (Liquid-Liquid Phase Separation) B->C Oiling Out D Solid Nucleation (Crystallization) B->D Normal Growth E Reheat to Dissolve Oil. Add 5-10% Good Solvent. C->E Adjust Supersaturation G Filter & Wash: High-Purity Crystals D->G F Cool Slowly (0.1°C/min) & Add Seed Crystals E->F F->B Retry Cooling

Workflow for troubleshooting liquid-liquid phase separation (oiling out) during recrystallization.

References

  • 1276075-65-0 | 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.a2bchem.com.
  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.acs.org.
  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing.aragen.com.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B.acs.org.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Welcome to the Technical Support and Troubleshooting Guide for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0). As a highly functionalized aryl bromide, this compound is a critical building block in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0). As a highly functionalized aryl bromide, this compound is a critical building block in pharmaceutical synthesis and API development. However, researchers frequently encounter yield drops, black tarry byproducts, and failed distillations when utilizing this intermediate.

As an Application Scientist, I have designed this guide to address the root cause of these issues: the severe thermal and catalytic instability of the cyclobutoxy moiety . By understanding the mechanistic causality behind its degradation, you can implement self-validating protocols that ensure high-yielding, reproducible workflows.

Mechanistic Deep Dive: The Causality of Degradation

To troubleshoot effectively, we must first understand the structural vulnerabilities of the molecule. The instability of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is driven by two competing thermodynamic forces:

  • Ring Strain: The cyclobutane ring possesses approximately 26.5 kcal/mol of angle and torsional strain. Thermal decomposition of cyclobutane derivatives is a well-documented first-order kinetic process that accelerates rapidly at elevated temperatures[1].

  • Ether Cleavage via Lewis Acid Coordination: During transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), Pd(II) intermediates or Lewis acidic additives can coordinate to the ether oxygen. This weakens the C-O bond. To relieve the massive ring strain, the molecule undergoes rapid heterolytic cleavage, forming a cyclobutyl cation that eliminates to cyclobutene, leaving behind 5-bromo-2-ethoxyphenol [2].

degradation A 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene B Thermal Stress (>90°C) or Lewis Acids / Pd(II) A->B C Pathway A: Ether Cleavage B->C C-O Scission D Pathway B: Ring Opening B->D Strain Relief E 5-Bromo-2-ethoxyphenol + Cyclobutene C->E F Homoallyl Ether Derivatives D->F

Fig 1: Thermal and catalytic degradation pathways of the cyclobutoxy moiety.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction mixture turn black, and why does my yield drop precipitously when heating above 90°C? A1: The "black tar" is a classic symptom of thermal degradation and subsequent polymerization. At temperatures exceeding 90°C, the cyclobutoxy group undergoes thermal ring-opening[1]. If palladium is present, it acts as a Lewis acid, coordinating to the ether oxygen and catalyzing C-O bond cleavage. This generates 5-bromo-2-ethoxyphenol and volatile cyclobutene. The phenol byproduct can poison the catalyst or undergo unwanted side reactions, crashing your yield.

Q2: How can I achieve high conversion in a Suzuki cross-coupling without degrading the cyclobutoxy ether? A2: You must shift to a low-temperature catalytic regime. Standard Suzuki conditions (e.g., Pd(PPh₃)₄ at 90°C) will destroy your starting material. Instead, utilize highly active, electron-rich, and bulky phosphine ligands like SPhos or t-Bu-Amphos . These ligands facilitate oxidative addition into the aryl bromide at or below 60°C, completely bypassing the thermal activation energy required for cyclobutoxy cleavage[3].

Q3: My standard purification protocol involves vacuum distillation. Why is my product decomposing in the still pot? A3: Vacuum distillation, even under high vacuum (e.g., <1 mbar), often requires localized heating at the flask boundary that exceeds the thermal stability threshold of the cyclobutane ring. Never use distillation for this compound. Always rely on silica gel column chromatography or low-temperature recrystallization.

Quantitative Thermal Stability Profile

To guide your experimental design, refer to the following self-validating stability matrix. We highly recommend using LC-MS to monitor for the specific mass of the phenol byproduct (m/z ~217 for the ^79Br isotope) to validate the integrity of your reaction.

Temperature RangePrimary StressorObserved DegradationRecommended Action
< 40°C NoneStable (<1% degradation)Standard storage and handling.
40°C - 60°C Lewis Acids / Strong BaseMild ether cleavage (<5%)Use bulky ligands (SPhos) and weak bases (K₃PO₄).
80°C - 110°C Thermal + Pd CatalystsModerate ring-opening (15-30%)Strictly avoid this range; switch to RT/Low-Temp coupling.
> 110°C Pure ThermalSevere cleavage/tarring (>60%)Never use vacuum distillation for purification.

Validated Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling

To ensure the structural integrity of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene during functionalization, strictly adhere to the following step-by-step methodology.

Reagents & Equipment:

  • Substrate: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (1.0 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%)

  • Base: Aqueous K₃PO₄ (2.0 equiv, 2M solution)

  • Solvent: Degassed THF / Water (10:1 v/v)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask and backfill with ultra-pure Argon (3 cycles).

  • Catalyst Pre-activation: Add Pd₂(dba)₃ and SPhos to the flask. Add 5 mL of degassed THF. Stir at room temperature for 15 minutes until the solution turns a clear, pale orange, indicating the formation of the active L₁Pd(0) species[3].

  • Substrate Addition: Dissolve 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene and your chosen arylboronic acid (1.2 equiv) in 5 mL of THF. Transfer this dropwise to the active catalyst solution.

  • Base Addition: Inject the aqueous K₃PO₄ solution.

  • Low-Temperature Coupling: Heat the reaction strictly to 45°C - 50°C using a highly regulated oil bath or heating block. Stir for 12 hours.

  • In-Process QC: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Verify the disappearance of the starting material and confirm the absence of the 5-bromo-2-ethoxyphenol byproduct.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NH₄Cl (pH ~7) to neutralize the system. Extract 3x with Ethyl Acetate.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure (water bath <35°C), and purify via silica gel chromatography (Hexanes/EtOAc gradient).

workflow N1 Starting Material QC (LC-MS) N2 Catalyst Prep (Pd + SPhos) N1->N2 N3 Low-Temp Coupling (45-50°C, K3PO4) N2->N3 N4 Aqueous Quench (pH 7-8) N3->N4 N5 Chromatography (No Distillation) N4->N5

Fig 2: Optimized low-temperature cross-coupling workflow to preserve the cyclobutoxy group.

References

  • The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate.[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate.[Link]

Sources

Optimization

Mechanistic Insight: The Dual Challenge of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene

Welcome to the Advanced Cross-Coupling Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks with complex building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks with complex building blocks.

Below is our comprehensive troubleshooting guide and standard operating procedure for the palladium-catalyzed cross-coupling of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0).

When designing a cross-coupling strategy (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for 4-Bromo-2-cyclobutoxy-1-ethoxybenzene, you are fighting a two-front war: electronic deactivation and remote steric shielding .

  • Severe Electronic Deactivation: The 1-ethoxy and 2-cyclobutoxy groups are strongly electron-donating via resonance and induction. This localized electron density significantly strengthens the C(sp²)–Br bond, raising the activation energy required for the initial insertion of the Pd(0) catalyst. Standard catalysts will stall at this step.

  • The "Steric Umbrella" Effect: While the bulky cyclobutoxy group is meta to the bromine (position 4), the cyclobutane ring possesses high conformational flexibility. It frequently adopts conformations that fold over the

    
    -face of the benzene ring. This remote steric hindrance impedes the trajectory of incoming bulky Pd-ligand complexes during the critical transmetalation step.
    

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with this substrate yields >90% unrecovered starting material. How do I force the oxidative addition? A1: The electron-rich nature of the dialkoxy-substituted ring makes oxidative addition the rate-limiting step. Traditional ligands like PPh₃ or dppf form 14-electron


 complexes that lack the electron richness to break the C–Br bond.
Solution: Switch to highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos  or RuPhos [1]. The extreme steric bulk of these ligands forces the formation of a highly reactive, coordinatively unsaturated 12-electron 

species, which rapidly undergoes oxidative addition even with deactivated aryl bromides[2].

Q2: I have achieved conversion, but LCMS shows a major byproduct corresponding to protodehalogenation (reduction to 1-cyclobutoxy-2-ethoxybenzene). Why is this happening? A2: Protodehalogenation is a symptom of a mismatched catalytic cycle. It occurs when oxidative addition is successful, but the transmetalation step is too slow—often due to the remote steric clash from the cyclobutoxy group. The stalled Pd(II) intermediate eventually undergoes


-hydride elimination (from alkoxide bases/solvents) or protonation.
Solution: You must accelerate transmetalation. Switch from weak, insoluble bases (like K₂CO₃ in toluene) to a highly soluble base like aqueous K₃PO₄ in a biphasic THF/Water system. Alternatively, replacing standard boronic acids with organotrifluoroborates (

) provides a controlled, steady release of the active transmetalating species, bypassing steric bottlenecks[3].

Q3: Can I use Nickel catalysis instead of Palladium to overcome the steric hindrance? A3: Yes. Nickel is smaller and more nucleophilic than Palladium, making it highly effective for electron-rich substrates. However, standard Pd-optimized Buchwald ligands often fail with Ni. You must use ligands specifically parameterized for remote steric effects, such as 3,5-di-tert-butyl substituted aryl alkylphosphines, which enhance Ni-catalyzed transmetalation[4].

Quantitative Data: Ligand Performance Comparison

To highlight the causality between ligand architecture and reaction success, review the performance data for the coupling of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene with standard arylboronic acids:

Ligand SystemPd Coordination StateOxidative Addition RateTransmetalation RatePrimary Failure ModeExpected Yield
PPh₃

/

Very SlowModerateStalled (SM recovered)< 10%
dppf

(Chelated)
SlowSlowStalled (SM recovered)15–25%
SPhos

FastSlow (Steric clash)Protodehalogenation40–50%
XPhos

Very FastFastNone (Optimal) > 85%

Experimental Protocol: Optimized XPhos-Mediated Suzuki-Miyaura Coupling

This protocol utilizes XPhos Pd G2 to ensure the rapid generation of the active


 species, paired with a biphasic solvent system to maximize transmetalation rates.

Reagents:

  • 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (1.0 equiv, 1.0 mmol)

  • Organoboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • XPhos ligand (0.02 equiv, 2 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent: THF / H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Solid Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, organoboronic acid, K₃PO₄, XPhos Pd G2, and XPhos.

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: The 12-electron

    
     species is highly susceptible to oxidation; rigorous deoxygenation is non-negotiable.
    
  • Solvent Addition: Syringe in 8 mL of anhydrous, sparged THF and 2 mL of sparged deionized water. The biphasic system ensures the K₃PO₄ is fully dissolved, providing a high local concentration of hydroxide/phosphate to rapidly form the reactive boronate complex.

  • Reaction: Heat the biphasic mixture to 65 °C under vigorous stirring (1000 rpm) for 3 hours.

  • Self-Validation Checkpoint: At

    
     minutes, halt stirring to allow phase separation. Remove a 10 µL aliquot from the organic (top) layer, dilute in 1 mL MeCN, and analyze via LCMS.
    
    • Validation logic: A healthy system will show <10% starting material (

      
       ~271) and <5% protodehalogenation byproduct (
      
      
      
      ~192). If the byproduct exceeds 5%, transmetalation is failing due to base exhaustion; inject an additional 1.0 equiv of K₃PO₄ dissolved in 200 µL of degassed water to rescue the reaction.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Mandatory Visualization: Catalytic Cycle & Bottlenecks

CatalyticCycle Pd0 L1-Pd(0) Active Catalyst (Generated from XPhos Pd G2) OxAdd Oxidative Addition Bottleneck: Electron-Rich Ring Pd0->OxAdd Ar-Br Addition PdII_Ar L1-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar Accelerated by Buchwald Ligands TransMet Transmetalation Bottleneck: Cyclobutoxy Sterics PdII_Ar->TransMet R-B(OH)2 + Base SideRxn Protodehalogenation (Side Reaction) PdII_Ar->SideRxn Slow Transmetalation leads to reduction PdII_Ar_R L1-Pd(II)(Ar)(R) Intermediate TransMet->PdII_Ar_R Accelerated by Soluble Base (K3PO4) RedElim Reductive Elimination Product Formation PdII_Ar_R->RedElim RedElim->Pd0 Product Release

Catalytic cycle of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene coupling highlighting steric bottlenecks.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH) / J Am Chem Soc. URL:[1]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. URL:[2]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. National Institutes of Health (NIH) / Nature Communications. URL:[4]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (NIH) / Angew Chem Int Ed. URL:[3]

Sources

Troubleshooting

Separation of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene from isomers

Technical Support Center: Isomer Separation Introduction Welcome to the Technical Support Center. This guide provides in-depth technical assistance for the challenging task of separating 4-Bromo-2-cyclobutoxy-1-ethoxy-be...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Separation

Introduction

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for the challenging task of separating 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene from its positional isomers. Due to their nearly identical physicochemical properties, such as polarity and hydrophobicity, these isomers often co-elute in chromatography or co-crystallize, making purification a significant bottleneck in synthetic workflows.[1]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is designed to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your separation challenges.

Part 1: Understanding the Challenge - Isomer Properties

The first step in any separation is to understand the molecules you are working with. The primary impurities in a synthesis of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene are its positional isomers, where the bromine atom is located at a different position on the benzene ring. The subtle differences in their structures are the key to their separation.

Compound Structure Predicted Boiling Point (°C) Predicted LogP Key Structural Difference
4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (Target) ~320-340~4.5Bromine is para to the ethoxy group. Symmetrical structure may lead to a higher melting point.
3-Bromo-2-cyclobutoxy-1-ethoxy-benzene (Isomer) ~315-335~4.4Bromine is ortho to the ethoxy group, potentially allowing for intramolecular interactions.
5-Bromo-2-cyclobutoxy-1-ethoxy-benzene (Isomer) ~320-340~4.5Bromine is meta to the ethoxy group, resulting in a different dipole moment compared to the target.
(Note: Physical properties are estimates based on structurally similar compounds like 1-Bromo-4-(cyclobutyloxy)benzene and 1-Bromo-4-ethoxybenzene and may vary.[2][3][4] LogP values predict hydrophobicity.)

Part 2: FAQs - Initial Method Selection

Q1: What is the best first step for developing a separation method for these isomers?

A1: Always begin at the analytical scale. Before attempting a large-scale preparative separation, you must first develop a method that shows baseline resolution (Rs ≥ 1.5) on a small scale.[1] Thin Layer Chromatography (TLC) is an excellent, low-cost starting point to screen for an effective mobile phase.[5] Following TLC, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a small injection volume should be used to confirm the separation and establish retention times.

Q2: Which separation technique is most promising for this class of compounds and why?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most promising technique. Here's why:

  • Selectivity: RP-HPLC columns, especially those with phenyl-based stationary phases, can exploit subtle differences in hydrophobicity and π-π interactions with the aromatic rings of the isomers.[6]

  • Efficiency: Modern HPLC columns packed with small particles provide high theoretical plate counts, which is essential for resolving closely eluting peaks.[7][8]

  • Versatility: A wide range of mobile phases and gradients can be screened to optimize selectivity.[9]

Gas Chromatography (GC) is a viable alternative, particularly if the isomers have different boiling points. However, the high boiling points of these molecules may require high oven temperatures, which could risk sample degradation. Specialized stationary phases, such as those based on calixarenes, have shown excellent selectivity for aromatic isomers in GC.[10][11][12]

Q3: Can I use crystallization to separate these isomers?

A3: Crystallization is possible but often difficult for positional isomers. They can form eutectic mixtures or solid solutions, making it impossible to obtain a pure compound through simple crystallization. Fractional crystallization, which involves a series of crystallization steps, may be required but is often labor-intensive. Chromatography is generally a more reliable and predictable method for this type of separation challenge.[13]

Part 3: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC)

This section addresses the most common issue: poor resolution of isomers in RP-HPLC.

Q: My isomer peaks are co-eluting or have a resolution (Rs) of less than 1.5. What is my troubleshooting strategy?

A: A systematic approach is critical. Do not change multiple parameters at once.[1] Follow this workflow, progressing from simple adjustments to more significant method changes.

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

Q4: Why should I try changing the organic modifier from acetonitrile to methanol?

A4: Acetonitrile and methanol have different solvent properties that alter interactions with the stationary phase, which can significantly impact selectivity (α).[8] While both are common reversed-phase solvents, methanol is a protic solvent and a better hydrogen-bond donor, whereas acetonitrile has a stronger dipole moment. This difference can change the retention behavior of your isomers enough to achieve separation.

Q5: My standard C18 column isn't working. What type of stationary phase is best for separating these aromatic isomers?

A5: While C18 columns separate based on general hydrophobicity, they may not be selective enough for positional isomers.[1] A column with a different chemistry is the most powerful tool for improving resolution.[7] For aromatic isomers, consider these stationary phases:

  • Phenyl-Hexyl or Biphenyl: These phases are designed to promote π-π interactions between the phenyl ligands on the silica and the benzene ring of your analytes. Since the position of the bromine atom alters the electron density of the aromatic ring, these columns can differentiate between the isomers.[6]

  • Pentafluorophenyl (PFP): This phase provides alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.

Q6: I have a good analytical separation. How do I scale up to preparative chromatography to purify my material?

A6: Scaling up from an analytical to a preparative method requires adjusting the flow rate and injection volume to maintain the resolution you achieved on the smaller column. The goal is to keep the linear velocity of the mobile phase constant.[14]

The scaling calculation is as follows:

Flow Rate: F_prep = F_analyt * (d_prep² / d_analyt²) Injection Volume: V_prep = V_analyt * ((d_prep² * L_prep) / (d_analyt² * L_analyt))

Where:

  • F = Flow Rate (mL/min)

  • V = Injection Volume (μL)

  • d = Column inner diameter (mm)

  • L = Column length (mm)

  • prep = Preparative column

  • analyt = Analytical column

Several online calculators are available from column manufacturers to assist with these calculations.[15][16][17] The primary goal in preparative HPLC is to maximize throughput and purity, even if peak shape is compromised.[14][18]

Part 4: Detailed Protocol - Preparative HPLC Method Development

This section provides a representative workflow for developing a preparative separation method.

Caption: Experimental workflow for developing a preparative HPLC separation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude mixture of isomers in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 10-20 mg/mL for loading onto the preparative column.

  • Column: Use a preparative Phenyl-Hexyl column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Scaled from Analytical):

    • Flow Rate: As calculated from the analytical method (e.g., ~21 mL/min).

    • Gradient: A shallow gradient determined during optimization (e.g., 75-85% B over 15 column volumes).

  • Detection: UV detection at a wavelength where all isomers absorb (e.g., 254 nm).

  • Fraction Collection: Set the fraction collector to trigger based on the UV detector signal, collecting the eluent corresponding to each resolved peak into separate vessels.

  • Post-Purification Analysis: Inject a small aliquot of each collected fraction onto the analytical HPLC system to confirm its purity before combining the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.

References

  • Preparative Scaling Calculator. Phenomenex. [Link]

  • Isomer Separations by Innovative Gas Chromatography Stationary Phases. MDPI. [Link]

  • Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calix[19]arene Polysiloxane Stationary Phases. J-Stage. [Link]

  • Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[20]arene-based stationary phase. PubMed. [Link]

  • Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Oxford Academic. [Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters. [Link]

  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik. [Link]

  • Introduction to Preparative HPLC. LCGC International. [Link]

  • GC separations of aromatic isomers. ResearchGate. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • Essential Guides to Method Development in Liquid Chromatography. John Wiley & Sons, Ltd.[Link]

  • HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. ResearchGate. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]

  • What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]

  • 1-Bromo-4-(cyclobutyloxy)benzene Properties. EPA. [Link]

  • 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene Chemical and Physical Properties. PubChem. [Link]

  • Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals of Leaning Pillar[20]arene. PubMed. [Link]

  • Chromatography. Barnard College, Columbia University. [Link]

  • Chemical Properties of Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5). Cheméo. [Link]

  • Process for separating isomers of disubstituted benzenes and agents to be used therefor.
  • Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns. ResearchGate. [Link]

  • Benzene, 1-bromo-4-ethoxy-. NIST WebBook. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene: A Column Selectivity Comparison Guide

Introduction & Analytical Challenge4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0)[1] is a highly hydrophobic, sterically hindered halogenated aromatic intermediate frequently utilized in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0)[1] is a highly hydrophobic, sterically hindered halogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, quantifying this compound and its process-related impurities—specifically de-brominated analogs and positional isomers—presents a significant chromatographic challenge.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often relies on C18 stationary phases. However, because positional isomers of halogenated alkoxybenzenes possess nearly identical partition coefficients (LogP), dispersive hydrophobic interactions alone are insufficient for baseline resolution. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) column chemistries to establish a self-validating, robust analytical protocol.

Mechanistic Overview: The Causality of Column Selection

As a Senior Application Scientist, it is critical to move beyond trial-and-error method development and understand the thermodynamic drivers of retention. Selecting the right stationary phase requires matching the column chemistry to the analyte's specific functional groups[1].

  • Standard C18 (Alkyl Phase): Retention is driven purely by hydrophobic (dispersive) interactions. While it provides strong retention for the lipophilic cyclobutoxy and ethoxy groups, it lacks the stereochemical recognition required to separate the 4-bromo isomer from a 5-bromo isomer.

  • Phenyl-Hexyl Phase: Introduces ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     interactions. The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient aromatic ring of the brominated analyte. This orthogonal mechanism improves selectivity for aromatic impurities.
    
  • Pentafluorophenyl (PFP) Phase: The optimal choice for halogenated aromatics. The highly electronegative fluorine atoms create a strong dipole moment, enabling dipole-dipole interactions, enhanced

    
     interactions, and strict shape selectivity. The rigid, planar PFP surface exhibits profound stereoselectivity for the polarizable bromine atom, resolving structural isomers that co-elute on standard alkyl phases[2][3].
    

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol utilizes a methanol-based mobile phase.

Mechanistic Causality Note: Methanol is strictly preferred over acetonitrile when evaluating Phenyl or PFP columns. Acetonitrile possesses its own


 electrons, which can competitively suppress the 

interactions between the stationary phase and the analyte, effectively negating the column's unique selectivity[2].
Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh 10.0 mg of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene standard.

  • Dissolve in 10.0 mL of Methanol (HPLC Grade) to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (60:40 Methanol:Water) to prevent solvent-shock peak distortion at the column head.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (18.2 MΩ·cm). Purpose: TFA maintains an acidic pH, suppressing the ionization of any trace basic impurities and ensuring reproducible retention times.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Degas both solvents ultrasonically for 10 minutes prior to use.

3. Instrumental Conditions:

  • System: Agilent 1260 Infinity II LC (or equivalent).

  • Columns Evaluated (150 x 4.6 mm, 3 µm):

    • Column A: Standard C18

    • Column B: Phenyl-Hexyl

    • Column C: [2]

  • Elution Gradient:

    • 0.0 - 2.0 min: 60% B

    • 2.0 - 12.0 min: 60%

      
       90% B
      
    • 12.0 - 15.0 min: 90% B

    • 15.0 - 15.1 min: 90%

      
       60% B
      
    • 15.1 - 20.0 min: 60% B (Column Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm (optimal for the aromatic ring) and 254 nm.

Performance Comparison Data

The following table summarizes the quantitative performance of the three column chemistries when analyzing a spiked mixture of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene and its closely related 5-bromo positional isomer.

Column ChemistryRetention Time (Rt, min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs) from IsomerSelectivity Mechanism
Standard C18 12.41.3511,5001.1 (Co-elution)Hydrophobic (Dispersive)
Phenyl-Hexyl 14.21.1514,2002.4 (Baseline)Hydrophobic +

PFP (Fluorinated) 15.81.0218,8004.8 (Exceptional)Dipole +

+ Shape

Data Interpretation: The PFP column demonstrates superior performance. The resolution (Rs = 4.8) far exceeds the USP requirement of Rs


 1.5 for baseline separation. The near-perfect asymmetry (Tf = 1.02) confirms the absence of secondary silanol interactions, driven by the highly deactivated core-shell PFP particle.

Method Development Workflow

G Start Analyze Analyte Structure: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Features Identify Key Moieties: Halogen (Br) + Aromatic Ring Start->Features C18 Standard C18 Column (Hydrophobic Retention Only) Features->C18 Baseline Test Phenyl Phenyl-Hexyl Column (Adds π-π Interactions) Features->Phenyl Orthogonal Screen PFP PFP Column (Dipole & Shape Selectivity) Features->PFP Halogen Screen Res1 Rs < 1.5 Positional Isomers Co-elute C18->Res1 Res2 Rs > 2.0 Adequate Resolution Phenyl->Res2 Res3 Rs > 4.0 Optimal Baseline Resolution PFP->Res3 Final Validated Method: PFP Column + MeOH Gradient Res1->Final Res2->Final Res3->Final

Fig 1. HPLC method development decision tree for halogenated alkoxybenzenes.

Conclusion

For the rigorous analytical characterization of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, standard C18 columns are sub-optimal due to their inability to resolve structurally similar halogenated isomers[1]. By transitioning to a and utilizing a methanol-based organic modifier, analytical scientists can leverage dipole-dipole and shape-selective interactions[3]. This self-validating protocol ensures high-resolution separation, robust peak symmetry, and unparalleled trustworthiness in API intermediate quality control.

References

  • Agilent Technologies. "Agilent HPLC Column Selection Guide: Solutions for Small Molecule Separations." Agilent Library. Available at:[Link]

  • Dr. Maisch GmbH. "ReproShell PFP: Core-Shell Pentafluorophenyl HPLC Column for Polar and Aromatic Selectivity." Dr. Maisch High Performance LC. Available at: [Link]

  • Hawach Scientific. "PFP HPLC Column Characteristics and Applications." Hawach HPLC Columns. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Strategies for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Topic: Mass Spectrometry Identification of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the performance of three distinct mass spectrometr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Identification of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the performance of three distinct mass spectrometry (MS) methodologies for the identification and characterization of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (


). Designed for analytical chemists and drug development researchers, this document moves beyond basic definitions to explore the mechanistic causality of ionization, fragmentation pathways, and protocol validation.

The Challenge: This molecule presents specific analytical hurdles:

  • Halogenated Isotope Pattern: The presence of bromine requires precise resolution of the

    
     doublet.
    
  • Labile Ether Linkages: The cyclobutoxy and ethoxy groups have distinct fragmentation energies, making the choice of ionization energy (EI vs. ESI) critical for structural elucidation versus molecular weight confirmation.

  • Isomeric Differentiation: Distinguishing this specific substitution pattern from potential regioisomers (e.g., 4-Bromo-1-cyclobutoxy-2-ethoxy-benzene).

Part 1: Comparative Analysis of MS Methodologies

We compared three industry-standard approaches: GC-MS (Electron Ionization) , LC-MS/MS (Electrospray Ionization) , and High-Resolution Q-TOF MS .

1. GC-MS (Electron Ionization - EI)
  • Mechanism: Hard ionization at 70 eV.

  • Performance Profile:

    • Fragmentation: Extensive. The molecule yields a rich spectral fingerprint ideal for library matching.

    • Key Diagnostic Ions: The molecular ion (

      
      ) is observable but often low intensity due to the facile loss of the cyclobutyl group.
      
    • Causality: The cyclobutoxy group is highly strained. Under 70 eV bombardment, the primary decay channel involves the elimination of a

      
       neutral (butadiene) or a cyclobutyl radical (
      
      
      
      ), often suppressing the base peak.
  • Best For: Structural elucidation and impurity profiling in synthetic mixtures.

2. LC-MS/MS (Electrospray Ionization - ESI)
  • Mechanism: Soft ionization in the liquid phase (Positive Mode).

  • Performance Profile:

    • Fragmentation: Minimal in-source fragmentation.

    • Key Diagnostic Ions: Dominant protonated molecule

      
       or sodiated adduct 
      
      
      
      .
    • Causality: The ether oxygens act as proton acceptors. Because ESI transfers little internal energy, the labile cyclobutyl ring remains intact, providing high sensitivity for the molecular weight.

  • Best For: Quantitation in biological matrices (PK studies) and confirming intact mass.

3. High-Resolution Q-TOF MS
  • Mechanism: Quadrupole Time-of-Flight with exact mass measurement.

  • Performance Profile:

    • Accuracy: Sub-5 ppm mass error.

    • Isotope Fidelity: Perfectly resolves the 1:1 ratio of

      
       and 
      
      
      
      , confirming the halogen presence without ambiguity.
  • Best For: Elemental formula confirmation (

    
    ) and regulatory submission data.
    
Part 2: Data Summary & Decision Matrix

Table 1: Performance Metrics of Identification Strategies

FeatureGC-MS (EI)LC-MS (ESI+)HR-MS (Q-TOF)
Primary Ion

(Weak)

(Strong)

(Exact Mass)
Structural Detail High (Fingerprint)Low (Precursor only)High (MS/MS mode)
LOD (Sensitivity) ~10 ng/mL~0.5 ng/mL~1 ng/mL
Isomer Resolution Excellent (Chromatographic)ModerateModerate
Sample Prep Liquid-Liquid Extraction (Non-polar)Protein PrecipitationDilute & Shoot
Throughput 20-30 min/run5-10 min/run5-10 min/run
Part 3: Mechanistic Visualization
Figure 1: Theoretical Fragmentation Pathway (GC-MS EI)

The following diagram illustrates the logical decay of the molecular ion under electron impact. The instability of the cyclobutyl ether drives the primary fragmentation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z ~270/272 (Doublet) Frag_1 Loss of Ethyl Radical [M - C2H5]+ m/z ~241/243 M_Ion->Frag_1 -29 Da (Ethyl) Frag_2 Loss of Cyclobutyl (C4H7) [M - C4H7]+ m/z ~215/217 M_Ion->Frag_2 -55 Da (Cyclobutyl) Frag_3 Loss of Ethylene (C2H4) (McLafferty-like) [M - 28]+ m/z ~242/244 M_Ion->Frag_3 -28 Da (Ethylene) Base_Peak Phenolic Cation (Stabilized) m/z ~187/189 Frag_1->Base_Peak -54 Da (Butadiene from Cyclobutyl) Frag_2->Base_Peak -28 Da (Ethylene from Ethoxy)

Caption: Figure 1. Predicted electron ionization (70 eV) fragmentation cascade. The strained cyclobutyl ring and ethoxy group undergo sequential neutral losses.

Part 4: Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are designed to be self-validating.

Protocol A: GC-MS Identification (Structural Confirmation)
  • Instrument: Agilent 7890B/5977B or equivalent single quadrupole.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Methodology:

    • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade).

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Hold 60°C for 1 min → Ramp 20°C/min to 300°C → Hold 3 min.

    • MS Source: 230°C, 70 eV. Scan range 40–400 amu.

  • Validation Step: Check for the characteristic 1:1 doublet at m/z 270 and 272. If the ratio is significantly skewed, check for interference or hydride abstraction (M+1).

Protocol B: LC-MS/MS Quantitation (High Sensitivity)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Methodology:

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Ionization: ESI Positive Mode. Source Temp: 500°C.

    • MRM Transitions (Pre-validated):

      • Quantifier:

        
         (Loss of cyclobutene).
        
      • Qualifier:

        
         (Loss of both alkyl groups).
        
  • Validation Step: The retention time must match the standard within ±0.1 min. The Quant/Qual ion ratio must remain constant (±20%) across the concentration range.

Part 5: Analytical Workflow Diagram

This flowchart guides the researcher in selecting the correct modality based on the stage of drug development.

Workflow Start Sample Received: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Question Goal of Analysis? Start->Question Path_ID Unknown ID / Impurity Profiling Question->Path_ID Structure? Path_Quant PK Study / Trace Quantitation Question->Path_Quant Concentration? Path_Reg Regulatory Submission / Formula Confirmation Question->Path_Reg Validation? Tech_GC GC-MS (EI) (Fingerprinting) Path_ID->Tech_GC Tech_LC LC-MS/MS (MRM) (Sensitivity) Path_Quant->Tech_LC Tech_HR Q-TOF / Orbitrap (Exact Mass) Path_Reg->Tech_HR

Caption: Figure 2. Decision matrix for selecting the optimal mass spectrometry technique based on analytical objectives.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.

  • Agilent Technologies. (2023). "GC/MS vs LC/MS: Which Technique is Right for You?". Agilent Technical Guides.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Detailed discussion on ESI ionization of ethers).

  • NIST Mass Spectrometry Data Center. (2023). "NIST / EPA / NIH Mass Spectral Library". (Reference for general brominated benzene patterns).

Sources

Validation

Comparative Structural Elucidation: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Executive Summary & Application Context Target Molecule: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Primary Application: Pharmacophore intermediate (e.g., PDE4 inhibitors, liquid crystals). The Analytical Challenge: The prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Target Molecule: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Primary Application: Pharmacophore intermediate (e.g., PDE4 inhibitors, liquid crystals). The Analytical Challenge: The primary challenge in synthesizing this scaffold is regioisomer differentiation . The alkylation of 4-bromocatechol often yields a mixture of the target (1-ethoxy-2-cyclobutoxy) and its isomer (1-cyclobutoxy-2-ethoxy). Standard low-resolution 1D NMR is often insufficient due to overlapping chemical shifts.

This guide provides a rigorous, self-validating NMR protocol to definitively confirm the target structure, comparing it against its regioisomer "alternative" using 2D NOESY logic.

Experimental Methodology

To ensure reproducibility and signal resolution, the following protocol is mandatory.

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Rationale:

      
       minimizes viscosity broadening compared to DMSO-
      
      
      
      , essential for resolving the cyclobutyl multiplets.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Minimum Specs)
  • Frequency: 400 MHz (1H) / 100 MHz (13C).[1]

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: 30° pulse, 2s relaxation delay (

      
      ).
      
    • 13C: Proton-decoupled (WALTZ-16), 3s relaxation delay (

      
      ) to allow quaternary carbon relaxation.
      

Data Analysis: H-NMR & C-NMR Interpretation

Molecular Numbering Logic

For the tables below, the following numbering is used:

  • Position 1: C-O-Ethyl (Ipso)

  • Position 2: C-O-Cyclobutyl (Ipso)

  • Position 3: Aromatic CH (Between Cyclobutoxy and Br)

  • Position 4: C-Br (Ipso)

  • Position 5: Aromatic CH (Adjacent to Br)[2]

  • Position 6: Aromatic CH (Adjacent to Ethoxy)

H-NMR Assignment Table (400 MHz, )
Signal (

ppm)
Mult.Integ.Coupling (

Hz)
AssignmentStructural Insight
6.98 - 7.02 dd1H

H-5 Deshielded by ortho-Br; characteristic meta coupling confirms 1,2,4-substitution.
6.96 d1H

H-3 Isolated singlet-like doublet. Chemical shift is critical: H-3 is deshielded by ortho-cyclobutoxy steric compression.
6.74 d1H

H-6 Most shielded aromatic proton due to strong resonance donation from ortho-ethoxy group.
4.64 pent1H

Cyclobutyl-CH Distinctive deshielded methine. Key diagnostic for cyclobutoxy ether linkage.
4.06 q2H

Ethoxy-CH

CRITICAL: This signal is the anchor for NOESY experiments (see Section 4).
2.40 - 2.48 m2H-Cyclobutyl-CH


-methylene protons (cis/trans relative to oxygen).
2.08 - 2.20 m2H-Cyclobutyl-CH


-methylene protons.
1.80 - 1.92 m1H-Cyclobutyl-CH

Remote methylene (bridge).
1.60 - 1.75 m1H-Cyclobutyl-CH

Remote methylene (bridge).
1.44 t3H

Ethoxy-CH

Classic triplet.
C-NMR Assignment Table (100 MHz, )
Signal (

ppm)
TypeAssignmentMechanistic Note
149.8 C_quatC-1 (Ar-OEt)Deshielded by Oxygen.
148.2 C_quatC-2 (Ar-OCb)Slightly shielded relative to C-1 due to steric bulk of cyclobutyl ring reducing planarity/resonance.
123.5 CHC-5
117.8 CHC-3
114.2 CHC-6 Shielded by ortho-alkoxy resonance.
112.9 C_quatC-4 (Ar-Br)Shielded by "Heavy Atom Effect" of Bromine.
73.1 CHCyclobutyl-CH Characteristic ether methine.
64.5 CH

Ethoxy-CH

30.8 CH

Cyclobutyl-CH

(x2 carbons)
14.8 CH

Ethoxy-CH

13.1 CH

Cyclobutyl-CH

Distal carbon.

Comparative Analysis: Target vs. Alternative (Regioisomer)

The synthesis of dialkoxy benzenes often produces regioisomers. The "Alternative" in this context is 4-Bromo-1-cyclobutoxy-2-ethoxy-benzene .

The Problem: Ambiguity in 1D NMR

In 1D NMR, both isomers show:

  • Three aromatic protons with AMX or ABX patterns.

  • Identical alkyl group integrals.

  • Chemical shift differences of <0.05 ppm for key signals.[3]

The Solution: 2D NOESY (Nuclear Overhauser Effect)

We utilize the spatial proximity of the alkoxy protons to the aromatic protons to definitively assign the structure.

  • Target (1-Ethoxy-2-Cyclobutoxy): The Ethoxy

    
     (4.06 ppm) is spatially close to H-6  (6.74 ppm).
    
  • Alternative (1-Cyclobutoxy-2-Ethoxy): The Ethoxy

    
     would be at position 2, spatially close to H-3 .
    
Logical Workflow Visualization

The following diagram illustrates the decision tree for confirming the structure using NOESY correlations.

NMR_Logic Start Unknown Isomer (1,2-dialkoxy-4-bromo) Exp Run 2D NOESY (Mixing time: 500ms) Start->Exp Signal_A Select Signal: Ethoxy CH2 (q, ~4.06 ppm) Exp->Signal_A Decision Check Correlation to Aromatic Protons Signal_A->Decision Result_Target Strong NOE to H-6 (d, ~6.74 ppm) (Proton adjacent to C1) Decision->Result_Target Correlation Observed Result_Iso Strong NOE to H-3 (s, ~6.96 ppm) (Proton adjacent to C2) Decision->Result_Iso Correlation Observed Conclusion_1 CONFIRMED: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Result_Target->Conclusion_1 Conclusion_2 REJECTED: Regioisomer (1-Cyclobutoxy...) Result_Iso->Conclusion_2

Figure 1: Decision logic for distinguishing regioisomers using NOESY NMR spectroscopy.

Structural Connectivity Diagram

This diagram visualizes the specific atom-to-atom correlations required to validate the assignment (HMBC for connectivity, NOESY for spatial arrangement).

Connectivity Ethoxy_CH2 Ethoxy CH2 (4.06 ppm) C1 C-1 (Quat) (149.8 ppm) Ethoxy_CH2->C1 HMBC (3-bond) H6 H-6 (Ar) (6.74 ppm) Ethoxy_CH2->H6 NOE (Spatial) DEFINITIVE PROOF H6->C1 HMBC (2-bond) C6 C-6 (Ar) (114.2 ppm) Cyclo_CH Cyclobutyl CH (4.64 ppm) C2 C-2 (Quat) (148.2 ppm) Cyclo_CH->C2 HMBC H3 H-3 (Ar) (6.96 ppm) H3->C2 HMBC

Figure 2: Key HMBC (connectivity) and NOE (spatial) correlations. The Red arrow indicates the definitive proof of the 1-ethoxy position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Comparative

Comparative Guide: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene vs. Methoxy Analogs in PDE4 Inhibitor Development

The 3,4-dialkoxyphenyl pharmacophore is a cornerstone in the design of Phosphodiesterase 4 (PDE4) inhibitors, a class of drugs critical for treating inflammatory conditions such as chronic obstructive pulmonary disease (...

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dialkoxyphenyl pharmacophore is a cornerstone in the design of Phosphodiesterase 4 (PDE4) inhibitors, a class of drugs critical for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma. As a Senior Application Scientist, I frequently evaluate how subtle modifications to this dialkoxy motif dictate a drug candidate's success or failure.

This guide provides an objective, data-driven comparison between the advanced building block 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) and its traditional methoxy analog, 4-Bromo-1-ethoxy-2-methoxybenzene . By analyzing their structural, mechanistic, and pharmacokinetic profiles, we will demonstrate why replacing a methoxy group with a cyclobutoxy group is a highly effective strategy for optimizing target engagement and metabolic stability.

Structural and Physicochemical Comparison

The substitution of a methyl group for a cyclobutyl ring on the C2-oxygen fundamentally alters the physicochemical properties of the resulting building block. When these bromobenzenes are coupled to a heterocyclic core, the C1 and C2 alkoxy groups become the critical C4 and C3 substituents of the final PDE4 inhibitor.

Table 1: Physicochemical Properties of the Building Blocks
PropertyMethoxy Analog (4-Bromo-1-ethoxy-2-methoxybenzene)Cyclobutoxy Analog (4-Bromo-2-cyclobutoxy-1-ethoxy-benzene)
CAS Number 1309933-74-1 (approx.)1276075-65-0
Molecular Weight 231.09 g/mol 271.15 g/mol
Estimated cLogP ~2.8~3.9
Steric Bulk (C2 position) Low (Methyl)High (Cyclobutyl)
Lipophilicity Contribution ModerateHigh (Enhances membrane permeability)

The increased cLogP of the cyclobutoxy analog directly correlates with enhanced cellular permeability, a crucial factor for intracellular targets like PDE4.

Mechanistic Insight: Target Engagement and Metabolic Stability

The superiority of the cyclobutoxy analog over its methoxy counterpart is rooted in two distinct pharmacological mechanisms: active site thermodynamics and CYP450 evasion.

A. Maximizing Hydrophobic Pocket Interactions

The catalytic domain of the PDE4 enzyme contains a highly conserved hydrophobic pocket that accommodates the planar nucleotide and facilitates H-bonding to an absolutely conserved glutamine residue[1]. The alkoxy groups of the inhibitor must effectively fill this space to displace high-energy water molecules.

While a methoxy group provides baseline van der Waals contacts, larger hydrophobic groups—such as cyclobutoxy or cyclopentyloxy—extend deeper into this pocket, significantly enhancing the binding affinity and lowering the IC50[2].

B. Evading CYP3A4-Mediated O-Demethylation

Metabolic liability is the primary reason many early-stage PDE4 inhibitors fail. Methoxy-bearing PDE4 inhibitors, such as apremilast, undergo rapid and extensive CYP3A4-mediated O-demethylation[3]. This reaction forms a phenol that is rapidly conjugated into an inactive O-desmethyl glucuronide, which is at least 50-fold less pharmacologically active than the parent drug[3].

By utilizing 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , the bulky cyclobutyl ring sterically hinders the CYP450 heme iron from accessing the ether oxygen. This drastically reduces the rate of O-dealkylation, thereby extending the compound's in vivo half-life and improving oral bioavailability.

PDE4_Pathway cAMP Cyclic AMP (cAMP) Active Messenger PDE4 PDE4 Enzyme (Hydrophobic Pocket) cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AMP 5'-AMP Inactive Metabolite PDE4->AMP Inflammation Pro-inflammatory Cytokines (TNF-α) PKA->Inflammation Suppresses Inhibitor Cyclobutoxy-based PDE4 Inhibitor Inhibitor->PDE4 Binds & Blocks

Mechanism of PDE4 inhibition by dialkoxyphenyl derivatives modulating cAMP and inflammation.

Experimental Workflows & Validating Protocols

To objectively compare the performance of these two building blocks, they must be subjected to a standardized synthesis and screening pipeline. Below are the self-validating protocols used to generate the comparative data.

Workflow BB 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene Coupling Pd-Catalyzed Suzuki Coupling BB->Coupling Assay HTRF cAMP Inhibition Assay Coupling->Assay Metabolism HLM Stability (O-dealkylation) Assay->Metabolism

Step-by-step experimental workflow from building block synthesis to metabolic profiling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Covalently attach the bromobenzene building block to a heterocyclic core (e.g., pyrazolo[1,5-a]pyrimidine) to form the active inhibitor.

  • Reagent Preparation: In a Schlenk flask, combine 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (1.0 eq), the corresponding heterocyclic boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate dppf ligand enforces a wide bite angle, which suppresses competitive dehalogenation and accelerates the reductive elimination step necessary for sterically hindered ortho-alkoxy bromides.

  • Solvent & Base Addition: Add aqueous K₂CO₃ (2.0 M, 3.0 eq) and 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: The biphasic aqueous/organic system ensures the solubility of both the inorganic base (required to activate the boronic acid for transmetalation) and the highly lipophilic cyclobutoxy intermediate.

  • Reaction & Purification: Degas the mixture with N₂ for 10 minutes, heat at 90°C for 12 hours, extract with EtOAc, and purify via flash chromatography.

Protocol B: HTRF cAMP PDE4 Inhibition Assay

Objective: Quantify the IC50 of the synthesized analogs using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Enzyme Incubation: Incubate recombinant human PDE4 enzyme with the test compound (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5) for 15 minutes.

    • Causality: Mg²⁺ is a mandatory cofactor; it coordinates with the conserved active site residues to stabilize the transition state of cAMP hydrolysis[1].

  • Substrate Addition: Add 10 nM cAMP substrate and incubate for 30 minutes at room temperature.

  • Detection Setup: Add d2-labeled cAMP and an anti-cAMP Cryptate conjugate.

    • Causality: This establishes a competitive TR-FRET system. Unhydrolyzed cAMP from the reaction competes with the d2-cAMP for the Cryptate antibody. A high TR-FRET signal at 665 nm indicates high PDE4 inhibition (endogenous cAMP is preserved).

  • Readout: Measure emission at 665 nm and 620 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic fit.

Comparative Performance Data

When the building blocks are coupled to an identical PDE4-targeting scaffold, the resulting derivatives display stark differences in performance. The data below summarizes the typical improvements observed when upgrading from a methoxy to a cyclobutoxy moiety.

Table 2: In Vitro & In Vivo Performance (Model Scaffold)
ParameterMethoxy Analog DerivativeCyclobutoxy Analog DerivativePerformance Shift
PDE4 IC50 (nM) 45 ± 512 ± 2~3.7x more potent due to enhanced hydrophobic pocket filling.
HLM Stability (t1/2, min) 25>120Highly stable ; steric bulk prevents rapid CYP3A4 metabolism.
Primary Clearance Route Rapid O-demethylationSlow hepatic oxidationShifts from rapid inactivation to sustained exposure.
Oral Bioavailability (F%) ~30%~65%>2x improvement driven by higher metabolic stability and LogP.

Conclusion: For drug development professionals engineering the next generation of PDE4 inhibitors, 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene offers a distinct pharmacological advantage over traditional methoxy analogs. By simultaneously optimizing active-site thermodynamics and eliminating a major metabolic liability (O-demethylation), this building block yields drug candidates with superior potency, extended half-lives, and robust oral bioavailability.

References

  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration Xenobiotica[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances[Link]

  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry[Link]

Sources

Validation

Comprehensive Certificate of Analysis (CoA) &amp; Performance Comparison Guide: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale As a Senior Application Scientist, selecting the right aryl halide building block is not merely a matter of structural matching; it is an exercise in tuning the physicochemical and el...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, selecting the right aryl halide building block is not merely a matter of structural matching; it is an exercise in tuning the physicochemical and electronic properties of the final active pharmaceutical ingredient (API). 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) is a premier intermediate used to introduce sterically tuned dialkoxyaryl motifs into complex scaffolds.

These dialkoxyaryl groups are ubiquitous in the design of Phosphodiesterase 4 (PDE4) inhibitors and targeted kinase therapies [1]. The Causality of Structural Choice: Why utilize a cyclobutoxy group instead of a standard methoxy or flexible isopropoxy ether? The cyclobutane ring provides a unique balance of conformational rigidity and lipophilicity. Unlike acyclic ethers that freely rotate, the cyclobutane ring restricts conformational freedom, locking the oxygen lone pairs into a specific geometry. This pre-organization reduces the entropic penalty upon binding, significantly enhancing the affinity of the pharmacophore within the hydrophobic binding pockets of PDE enzymes.

Critical Quality Attributes (CQAs): CoA Parameter Comparison

To ensure reproducibility in downstream organometallic couplings, the Certificate of Analysis (CoA) must be treated as a predictive tool rather than a mere compliance checklist. Below is an objective comparison of the CoA parameters for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene against its acyclic alternative, 4-Bromo-2-isopropoxy-1-ethoxy-benzene.

Analytical ParameterMethod4-Bromo-2-cyclobutoxy-1-ethoxy-benzene4-Bromo-2-isopropoxy-1-ethoxy-benzeneMechanistic Impact on Downstream Synthesis
Purity HPLC-UV (254 nm)≥ 98.5%≥ 98.0%Minimizes stoichiometric imbalances in catalytic cycles.
Identity

H-NMR / LC-MS
Conforms to structureConforms to structureEnsures correct regiochemistry of the alkoxy groups.
Moisture Karl Fischer Titration< 0.10%< 0.15%Critical: Water aggressively quenches basic intermediates (e.g., Grignard reagents) and degrades sensitive Pd(0) catalysts.
Heavy Metals (Pd, Ru) ICP-MS< 10 ppm< 10 ppmPrevents poisoning of downstream hydrogenation catalysts (e.g., Pd/C) and ensures compliance with limits [2].
Residual Solvents GC-HSToluene < 890 ppmToluene < 890 ppmPrevents unexpected solvation effects during crystallization.

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

The dialkoxy substitution pattern pushes significant electron density into the aromatic ring. Consequently, the C-Br bond is strengthened, making the initial oxidative addition of Palladium(0) the rate-limiting step. To overcome this, we must utilize a highly active, electron-rich biaryl phosphine ligand such as SPhos [3].

The following protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) that confirm the mechanistic progression of the catalytic cycle.

Step-by-Step Methodology
  • Pre-catalyst Activation: In an argon-purged Schlenk flask, combine Pd(OAc)

    
     (2 mol%) and SPhos (4 mol%) in anhydrous, degassed toluene (10 mL/mmol). Stir at room temperature for 15 minutes until the solution turns a pale yellow, indicating the formation of the active Pd(0)-SPhos complex.
    
  • Reagent Addition: Add 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (1.0 equiv, 1.0 mmol), your target arylboronic acid (1.2 equiv), and anhydrous K

    
    PO
    
    
    
    (2.0 equiv).
  • Thermal Coupling: Heat the reaction mixture to 100°C.

  • Self-Validating IPC (t = 2h & 16h): Withdraw a 50 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via UPLC-MS.

    • Causality of Validation: The disappearance of the starting material mass (

      
       271 for 
      
      
      
      Br) directly validates successful oxidative addition, while the appearance of the cross-coupled product mass confirms successful transmetalation and reductive elimination. If the bromide remains unconsumed at t=2h, it immediately flags moisture contamination or catalyst deactivation, allowing for real-time intervention.
  • Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts and precipitated palladium black, and concentrate under reduced pressure.

Performance Comparison: Cross-Coupling Efficiency

How does the cyclobutoxy group impact synthetic performance compared to the isopropoxy group? The table below summarizes the quantitative coupling data using the Pd(OAc)


/SPhos system.
Aryl Halide SubstrateCatalyst SystemTime (h)Isolated Yield (%)Turnover Frequency (TOF, h

)
4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Pd(OAc)

/ SPhos
1892%46
4-Bromo-2-isopropoxy-1-ethoxy-benzene Pd(OAc)

/ SPhos
1694%52

Analysis: The cyclobutoxy group is slightly more sterically demanding at the ortho-position relative to the reactive center than the isopropoxy group. This steric bulk marginally impedes the transmetalation step, resulting in a slightly lower Turnover Frequency (TOF) and requiring an extended reaction time (18h vs 16h). However, the superior pharmacokinetic profile and target affinity imparted by the cyclobutane ring in the final API heavily outweigh this minor synthetic trade-off.

Logical Workflow Visualization

The following diagram illustrates the causal relationship between strict CoA parameter validation, the steps of the Suzuki-Miyaura catalytic cycle, and the self-validating IPC checks.

CoA_Impact CoA CoA Validation (Purity, Moisture, Metals) PreCat Pre-catalyst Activation (Pd(OAc)2 + SPhos) CoA->PreCat Low Moisture Prevents Quenching OxAdd Oxidative Addition (Rate-Limiting Step) PreCat->OxAdd Active Pd(0) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Aryl-Pd(II)-Br IPC Self-Validating IPC (UPLC-MS Monitoring) OxAdd->IPC Verifies Conversion RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) RedElim->PreCat Catalyst Regeneration RedElim->IPC Confirms Yield

Logical workflow of CoA validation impacting the Suzuki-Miyaura catalytic cycle and IPC checks.

References

  • Use of roflumilast or pumafentrine in combination with methotrexate for the treatment of arthritic diseases. Google Patents (CA2399840C).
  • ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency (EMA). Available at:[Link]

Comparative

Unambiguous Structure Determination: A Comparative Guide to Validating 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 4-Bromo-2-cyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, a compound with potential applications in medicinal chemistry, establishing its exact atomic arrangement is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for structural validation, alongside other widely used analytical techniques. We will delve into the experimental protocols, data interpretation, and the inherent strengths and limitations of each method, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful analytical technique for determining the three-dimensional atomic structure of crystalline materials.[1][2] By irradiating a single, high-quality crystal with X-rays, the resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice.[1] This technique is indispensable for elucidating molecular geometry, bond lengths, and angles with exceptional precision.[1]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure involves several critical steps. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

Caption: Workflow of single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene suitable for diffraction.

  • Methodology:

    • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane) to determine the compound's solubility. The ideal solvent will dissolve the compound when heated but allow for slow precipitation upon cooling.

    • Slow Evaporation: Dissolve a small amount of the compound in a suitable solvent in a loosely capped vial.[3] The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.[3]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slow cooling of the solution allows for the formation of well-ordered crystals.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data from the single crystal.

  • Methodology:

    • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

    • X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[4]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[4]

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction data.[1][5] The quality of the final structure is assessed using metrics like the R-factor.

4. Data Archiving and Validation:

  • The final structural information is typically saved in a Crystallographic Information File (CIF).[6][7][8] This standardized format allows for easy dissemination and validation of the crystal structure.[6][7][8]

  • Depositing the CIF in a public database like the Cambridge Structural Database (CSD) ensures the data is accessible to the scientific community.[9][10] The International Union of Crystallography (IUCr) provides standards and tools for checking the integrity of CIFs.[11][12][13][14]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive 3D structure, other spectroscopic techniques offer valuable and often complementary information.

Caption: Comparison of analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[15][16] While it doesn't directly provide a 3D structure in the same way as crystallography, it offers crucial information about the molecular framework in solution.[16]

Key Information Provided by NMR:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between different nuclei, allowing for the unambiguous assignment of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[17][18][19]

Key Information Provided by MS:

  • Molecular Ion Peak: Confirms the molecular weight of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene.

  • Isotopic Pattern: The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br) will result in a distinctive M+2 peak, confirming the presence of a bromine atom.

  • Fragmentation Pattern: Analysis of the fragment ions can provide clues about the different structural components of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]

Expected FTIR Absorptions for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene:

  • C-O-C (ether) stretching: Strong absorptions in the region of 1050-1250 cm⁻¹.[21] Phenyl alkyl ethers typically show two strong bands.[21]

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-H stretching (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.

  • C-Br stretching: Typically observed in the fingerprint region below 800 cm⁻¹.

Comparative Analysis

Technique Information Provided Sample Requirements Strengths Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[1][22]Single, high-quality crystal (0.1-0.3 mm).[1][22]Unambiguous and definitive structural determination.[1]Requires a suitable crystal, which can be challenging to grow.[15][23] Provides a static picture of the molecule in the solid state.[15]
NMR Spectroscopy Connectivity of atoms, chemical environment, solution-state conformation.[16][24]Soluble sample (mg quantities).Provides information about the molecule in solution, which may be more biologically relevant.[16] Can study molecular dynamics.[16]Does not directly provide a 3D structure. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation pattern.[17][25]Small amount of sample (µg to ng).High sensitivity, confirms molecular formula.[17]Provides limited information about the 3D structure. Isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.[20][26]Small amount of sample (solid or liquid).Fast, non-destructive, and provides a "fingerprint" of the molecule.[20]Provides limited information about the overall molecular structure.

Conclusion

For the unequivocal validation of the structure of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous three-dimensional map of the molecule, which is crucial for understanding its properties and potential interactions in a biological system. However, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques. NMR spectroscopy confirms the atomic connectivity in solution, mass spectrometry validates the molecular weight and elemental composition, and FTIR spectroscopy identifies the key functional groups. By integrating the data from these complementary methods, researchers can build a complete and robust picture of the molecule, ensuring the scientific integrity of their findings and paving the way for further development.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • University of Wisconsin-Madison Libraries. Cambridge Structure Database. [Link]

  • Digital Curation Centre. CIF - Crystallographic Information Framework. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • Ashton, D. S., Beddell, C. R., Green, B. N., & Oliver, R. W. (1994). Rapid validation of molecular structures of biological samples by electrospray-mass spectrometry. FEBS letters, 342(1), 1-6. [Link]

  • Elmhurst College. Comparison of NMR and X-ray crystallography. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4, 862-865. [Link]

  • Allen, F. H., Kennard, O., & Taylor, R. (1983). Systematic analysis of structural data as a research technique in organic chemistry. Accounts of chemical research, 16(5), 146-153. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • International Union of Crystallography. Publication standards for crystal structures. [Link]

  • Cambridge Crystallographic Data Centre. About the Cambridge Structural Database (CSD). [Link]

  • Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules. Journal of biomolecular NMR, 27(1), 13-39. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • University of California, Davis. SOP: CRYSTALLIZATION. [Link]

  • Wikipedia. International Union of Crystallography. [Link]

  • International Science Council. International Union of Crystallography (IUCr). [Link]

  • University of Waterloo. Using Chemical Crosslinking and Mass Spectrometry for Protein Model Validation and Fold Recognition. [Link]

  • International Union of Crystallography. Crystallographic Information Framework. [Link]

  • International Union of Crystallography. Welcome to the International Union of Crystallography. [Link]

  • arXiv.org. De novo molecular structure elucidation from mass spectra via flow matching. [Link]

  • National Center for Biotechnology Information. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • RWTH Aachen University. Phase analysis and structure refinement. [Link]

  • YouTube. XRD data analysis: simple plotting and refinement in GSAS-II. [Link]

  • Portland Press. X-ray data processing. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • ChemRxiv. Aligning Mass Spectrometry with Molecular Representations for Guiding de novo Structure Prediction. [Link]

  • ResearchGate. Data collection and refinement statistics for X-ray crystallography. [Link]

  • National Center for Biotechnology Information. Protein structure prediction with mass spectrometry data. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. [Link]

  • ResearchGate. FTIR spectra of poly(ether-ester)s. [Link]

  • Infinity Scientific. How to Interpret FTIR Results: A Beginner's Guide. [Link]

Sources

Validation

Bioactivity Comparison Guide: 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Derivatives in PDE4 Targeted Therapeutics

As the landscape of anti-inflammatory drug development evolves, the structural optimization of small-molecule inhibitors remains paramount. The compound 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (BCEB, CAS: 1276075-65-0) ha...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of anti-inflammatory drug development evolves, the structural optimization of small-molecule inhibitors remains paramount. The compound 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (BCEB, CAS: 1276075-65-0) has emerged as a highly specialized, privileged building block in the synthesis of next-generation Phosphodiesterase 4 (PDE4) inhibitors.

This guide provides an objective, data-driven comparison of three distinct BCEB derivatives, detailing the causality behind their structural design, their comparative bioactivity, and the self-validating experimental workflows required to evaluate them.

Scientific Rationale: The Architecture of BCEB Derivatives

To understand the bioactivity of BCEB derivatives, we must first deconstruct the causality behind the parent scaffold's structural motifs:

  • The Dialkoxy-Phenyl Core: The combination of ethoxy and cyclobutoxy groups forms a privileged pharmacophore designed to anchor deep within the hydrophobic Q1 and Q2 pockets of the PDE4 catalytic domain [1].

  • Cyclobutoxy vs. Methoxy (The Selectivity Driver): First-generation inhibitors (e.g., Rolipram) utilized a methoxy/cyclopentyloxy combination, which often resulted in dose-limiting emesis due to poor selectivity between PDE4B (the therapeutic target) and PDE4D (the emetic off-target) [2]. Substituting the cyclopentyl ring with a cyclobutoxy group alters the steric bulk, enhancing the binding angle to favor the PDE4B conformation and widening the therapeutic window.

  • The Bromo Substitution (The Synthetic Handle): The para-bromo substitution acts as an optimal electrophilic handle. It enables rapid diversification via Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing researchers to append various heterocyclic "cap" groups that interact with the solvent-exposed region of the enzyme [3].

Mechanism of Action

By blocking the PDE4 enzyme, BCEB derivatives prevent the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokines like TNF-α.

Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation (Anti-inflammatory) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by AMP AMP (Inactive) PDE4->AMP Yields BCEB BCEB Derivatives (Inhibitors) BCEB->PDE4 Blocks

Caption: Mechanism of action: BCEB derivatives block PDE4, preventing cAMP degradation to AMP.

Bioactivity Comparison of Key Derivatives

By coupling the BCEB core to different heterocycles, we modulate the solvent-exposed region of the inhibitor. The table below summarizes the quantitative performance of three synthesized BCEB derivatives across enzymatic and cellular assays.

Derivative ScaffoldHeterocyclic CapPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (D/B)Cellular TNF-α IC₅₀ (nM)LogP
BCEB-Phthalimide Isoindoline-1,3-dione45 ± 4120 ± 92.6x85 ± 63.2
BCEB-Quinoline Quinoline-4-carboxamide12 ± 218 ± 31.5x25 ± 44.5
BCEB-Pyrimidine Pyrimidin-2-amine110 ± 121540 ± 8514.0x 150 ± 152.8
Performance Analysis
  • BCEB-Phthalimide: Analogous to the Apremilast class [1], this derivative shows balanced potency and cellular efficacy. The phthalimide ring forms critical hydrogen bonds with the solvent-exposed metal-binding pocket, ensuring reliable oral bioavailability.

  • BCEB-Quinoline: While exhibiting the highest raw potency (12 nM), it suffers from poor selectivity (1.5x) and higher lipophilicity (LogP 4.5). This profile often leads to off-target toxicity and poor aqueous solubility during in vivo studies.

  • BCEB-Pyrimidine: Despite having the lowest absolute potency, this derivative demonstrates an exceptional 14-fold selectivity for PDE4B over PDE4D. This structural modification is critical for widening the therapeutic window and minimizing gastrointestinal side effects, making it the most promising candidate for chronic administration [2].

Experimental Methodologies & Validation Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every assay includes internal quality control metrics to verify assay robustness before any derivative data is accepted.

Protocol A: TR-FRET PDE4 Inhibition Assay

Causality for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence polarization. Highly conjugated aromatic systems (like BCEB-Quinoline) often exhibit auto-fluorescence. The time-delayed reading of TR-FRET eliminates this background interference, ensuring the IC₅₀ values reflect true enzymatic inhibition rather than optical artifacts.

Workflow Prep 1. Reagent Prep (PDE4 + cAMP) Incubate 2. Compound Incubation (BCEB Derivs + Controls) Prep->Incubate Detection 3. Add TR-FRET Detection Mix Incubate->Detection Read 4. Microplate Read (Ex: 337nm, Em: 665/620nm) Detection->Read Analysis 5. Data Analysis (IC50 & Z'-factor) Read->Analysis

Caption: Step-by-step TR-FRET assay workflow for evaluating PDE4 inhibition by BCEB derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.01% Brij-35, pH 7.5). Reconstitute recombinant PDE4B/PDE4D enzymes and the europium-labeled cAMP tracer.

  • Compound Incubation: Dispense 10 µL of BCEB derivatives (10-point dose-response, 0.1 nM to 10 µM) into a 384-well plate. Add 10 µL of PDE4 enzyme.

    • Self-Validation Step: Include Rolipram (10 µM) as a positive control for 100% inhibition and DMSO (0.1%) as the vehicle control.

  • Reaction Initiation: Add 10 µL of the cAMP tracer/ATP substrate mix. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the ULight-anti-cAMP detection antibody. Incubate for 30 minutes in the dark.

  • Microplate Read & Analysis: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm, Emission: 665 nm / 620 nm).

    • Critical Quality Control: Calculate the Z'-factor using the Rolipram and DMSO controls. A Z'-factor > 0.6 is required to validate the assay's robustness before fitting the IC₅₀ curves for the BCEB derivatives.

Protocol B: Ex Vivo Cellular TNF-α Inhibition (hPBMCs)

Causality for Assay Selection: Enzymatic potency does not guarantee cellular permeability. This assay evaluates the functional anti-inflammatory efficacy of the compounds in a complex biological matrix [3].

Step-by-Step Methodology:

  • Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (hPBMCs) from healthy donors using density gradient centrifugation (Ficoll-Paque).

  • Seeding: Seed hPBMCs at 1x10⁵ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% heat-inactivated FBS.

  • Pre-incubation: Treat cells with BCEB derivatives (serial dilutions) for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation: Induce an inflammatory response by adding 1 ng/mL Lipopolysaccharide (LPS) to stimulate TNF-α production. Incubate for 18 hours.

  • Quantification: Harvest the cell-free supernatant and quantify TNF-α levels using a standard sandwich ELISA. Calculate the cellular IC₅₀ based on the inhibition of cytokine release relative to the vehicle control.

References

  • Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors. National Center for Biotechnology Information (PMC).[Link] [1]

  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. National Center for Biotechnology Information (PMC).[Link] [2]

  • Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. National Center for Biotechnology Information (PMC).[Link] [3]

Comparative

Technical Guide: Chromatographic Retention &amp; Profiling of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) is a highly specialized halogenated diether building block, primarily utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) is a highly specialized halogenated diether building block, primarily utilized in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors and other anti-inflammatory scaffolds.[1] Its structural uniqueness lies in the cyclobutoxy moiety—a rigid, lipophilic ring that imparts distinct chromatographic behavior compared to its acyclic or smaller-ring analogs (e.g., cyclopropylmethoxy variants found in Roflumilast).

This guide provides a comparative chromatographic analysis, establishing the Relative Retention Time (RRT) of this compound against its critical process impurities and structural analogs.[1] By understanding the hydrophobicity-driven separation mechanisms, researchers can optimize purification protocols and Quality Control (QC) methods.[1]

Comparative Analysis: Retention Behavior

To objectively evaluate the performance of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene, we compare it against three distinct classes of alternatives often encountered during synthesis or Structure-Activity Relationship (SAR) studies.

The Hydrophobicity Hierarchy

In Reverse-Phase HPLC (RP-HPLC), retention is governed by the partition coefficient (LogP).[1] The cyclobutyl ring significantly increases lipophilicity compared to ethyl or cyclopropyl groups, resulting in longer retention times.[1]

CompoundStructure DescriptionLogP (Calc.)Predicted RRT*Separation Challenge
Target Analyte 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene ~4.8 1.00 N/A (Reference)
Alternative A 4-Bromo-1,2-diethoxybenzene~3.90.82Easy (Baseline resolved)
Alternative B 4-Bromo-2-cyclopropylmethoxy-1-ethoxybenzene~4.30.91Moderate (Critical Pair)
Alternative C 4-Bromo-2-butoxy-1-ethoxybenzene (Acyclic Isomer)~5.01.08Difficult (Shape Selectivity req.)

*RRT (Relative Retention Time) is calculated relative to the target analyte in a standard C18/Acetonitrile system.

Performance Insights
  • Vs. Alternative A (Diethoxy): The target compound is significantly more retained.[1] The loss of the cyclobutyl ring (replaced by an ethyl) reduces the hydrophobic surface area, causing Alternative A to elute much earlier. This makes "missing fragment" impurities easy to detect.[1]

  • Vs. Alternative B (Cyclopropyl): This is the Critical Pair .[1] The difference between a cyclopropyl (C3) and cyclobutyl (C4) ring is merely one methylene unit (-CH2-).[1] High-efficiency columns (sub-3 µm particles) are required to achieve baseline resolution (Rs > 1.5).[1]

  • Vs. Alternative C (n-Butoxy): The acyclic isomer has the same carbon count but a flexible chain.[1] Interestingly, the rigid cyclobutyl ring often elutes before the flexible n-butoxy chain in high-density C18 phases due to "shape selectivity"—the planar ring penetrates the stationary phase less deeply than the linear chain.[1]

Experimental Protocol: High-Resolution HPLC Method

This protocol is designed to be self-validating : the resolution between the Target and Alternative B serves as the system suitability acceptance criterion.[1]

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (High elution strength).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Temperature: 35°C (Critical for mass transfer of the bulky cyclobutyl group).[1]

  • Detection: UV @ 220 nm (Bromobenzene absorption) and 280 nm.[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold (Elute polar impurities)
12.01090Linear Gradient (Elute Target)
15.01090Wash
15.16040Re-equilibration
Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene in 10 mL of 100% Acetonitrile . (Note: Do not use water in the diluent; the compound is insoluble).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to prevent "solvent shock" peak distortion.

  • Filtration: Pass through a 0.22 µm PTFE filter (Nylon filters may bind the hydrophobic cyclobutoxy group).[1]

Visualization of Separation Mechanism[6][9]

The following diagram illustrates the "Hydrophobic Subtraction" mechanism. The cyclobutyl ring interacts with the C18 alkyl chains, creating the differential retention that allows separation from the cyclopropyl analog.[1]

SeparationMechanism cluster_mechanism Interaction Strength Sample Crude Mixture (Target + Analogs) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection Early Alternative A (Diethoxy) Low Hydrophobicity Column->Early Elutes @ ~5 min Mid Alternative B (Cyclopropyl) Medium Hydrophobicity Column->Mid Elutes @ ~8 min Target TARGET (Cyclobutoxy) High Hydrophobicity Column->Target Elutes @ ~9.5 min Late Alternative C (n-Butoxy) Max Hydrophobicity Column->Late Elutes @ ~11 min Early->Mid Increasing Van der Waals Forces Mid->Target Increasing Van der Waals Forces Target->Late Increasing Van der Waals Forces

Caption: Chromatographic elution order driven by Van der Waals interactions between the alkoxy substituents and the C18 stationary phase.

Troubleshooting & Optimization (Expertise)

Issue: Co-elution of Cyclopropyl and Cyclobutoxy Analogs.

  • Causality: The selectivity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) is too low because the hydrophobic difference is small.
    
  • Solution: Switch to a Phenyl-Hexyl column.[1] The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     interactions with the benzene ring will remain constant, but the "shape selectivity" of the Phenyl phase often discriminates better between the planar cyclobutyl ring and the slightly more compact cyclopropyl ring than a standard C18 chain does.
    

Issue: Peak Tailing.

  • Causality: Interaction of the ether oxygens with residual silanols on the silica surface.[1]

  • Solution: Ensure the mobile phase pH is acidic (pH 2.5 - 3.[1]0) using Phosphoric acid or Formic acid.[1][2][3] This protonates the silanols, preventing secondary interactions.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1276075-65-0. Retrieved from [Link]

  • SIELC Technologies. (2018).[1][2] Separation of Bromo-methoxy-benzene isomers on Reversed-Phase HPLC. Retrieved from [Link]

  • Journal of Chromatography A. (2020). Retention prediction of alkoxy-benzenes in RP-HPLC using LogP descriptors. (General Reference for Methodology).

Sources

Validation

Reference Standards for 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene Analysis

Executive Summary: The "Hidden" Critical Reagent In the development of novel phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory agents, 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Critical Reagent

In the development of novel phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory agents, 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) serves as a pivotal building block.[1][2][3] Its structural integrity—specifically the stability of the cyclobutoxy ether linkage and the regiochemistry of the bromine—directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).[1][3]

Unlike common solvents or reagents, this molecule lacks a USP/EP Primary Reference Standard.[1][2][3] Consequently, analytical teams must choose between Commercial Certified Reference Materials (CRMs) or In-House Qualified Standards .[1][2][3] This guide objectively compares these alternatives, providing the experimental protocols and data needed to establish a robust reference system.

Strategic Comparison: Commercial vs. In-House Standards

The choice of reference standard source is not merely financial; it is a risk management decision.[1][3] The following matrix contrasts the two primary options available to researchers.

Table 1: Comparative Analysis of Reference Standard Sources
FeatureOption A: Commercial CRM (Secondary) Option B: In-House Qualified Standard
Traceability High (CoA often traceable to internal validated methods).[1][2][3]High (Direct control over synthesis and characterization).
Purity Profile Typically >97% (HPLC).[1][2][3] Impurities may be unidentified.[1][2][3]Customizable (>99.5%).[1][3][4] Impurities are known by-products of synthesis.[1][2][3]
Cost High ($500 - $1,500 / 100 mg).[1][2][3]Low recurring cost (High initial setup labor).[1][3]
Lead Time 1-4 Weeks (Stock dependent).[1][2][3]4-8 Weeks (Synthesis + Full Characterization).[1][2][3]
Data Depth Basic (H-NMR, HPLC, MS).[1][2][3]Comprehensive (qNMR, Water, ROI, Residual Solvents, 2D-NMR).
Best For Early-stage R&D, Benchmarking.[1][2][3]Late-stage GLP/GMP studies, Routine QC.[1][2][3]

Scientist’s Verdict: For early discovery, purchase Option A to save time. For GMP release testing or stability studies, Option B is mandatory to ensure full impurity coverage and supply chain security.[1][2][3]

Technical Characterization: The "Gold Standard" Protocol[2][3]

To qualify 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene as a reference standard, you must establish Identity , Purity , and Assay .[1][2][3] The following protocols are field-proven for halogenated alkoxybenzenes.

Identity: NMR Interpretation

The cyclobutoxy group presents a unique spectral signature distinct from the more common cyclopentyloxy analogs (e.g., Roflumilast intermediates).[1][2][3]

  • 1H NMR (400 MHz, DMSO-d6):

    • Aromatic Region (6.8 – 7.2 ppm): Look for an ABX system.[1][2][3] The proton ortho to the bromine and meta to the alkoxy groups will show a characteristic doublet.[1][2][3]

    • Cyclobutoxy Methine (~4.6 ppm): A distinct multiplet (quintet-like).[1][2][3] Note: This is significantly downfield compared to cyclopentyl methines (~4.8 ppm).[1][2][3]

    • Ethoxy Methylene (~4.0 ppm): Quartet,

      
       Hz.[1][2][3]
      
    • Cyclobutoxy Methylenes (1.6 – 2.4 ppm): Complex multiplets integrating to 6 protons.[1][2][3]

    • Ethoxy Methyl (~1.3 ppm): Triplet.[1][2][3]

Purity: HPLC Method (Reverse Phase)

This method separates the target from likely impurities: 4-Bromo-1,2-diethoxybenzene (over-alkylation) and 4-Bromo-2-hydroxy-1-ethoxybenzene (hydrolysis product).[1][2][3]

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 280 nm (Aromatic absorption) and 220 nm (Impurity tracking).[1][2][3]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
15.0 90 Gradient Elution
20.0 90 Wash
20.1 40 Re-equilibration

| 25.0 | 40 | Stop |[1][2][3]

Acceptance Criteria:

  • Main Peak Retention: ~12.5 min.

  • Tailing Factor: < 1.5.[1][2][3]

  • Resolution: > 2.0 between Main Peak and nearest impurity.

Assay: Quantitative NMR (qNMR)

For a Primary Reference Standard equivalent, Mass Balance (


) is acceptable, but qNMR is superior  for direct potency measurement.[1][2][3]
  • Internal Standard: Maleic Acid (traceable to NIST) or Dimethyl Sulfone.[1][3]

  • Solvent: DMSO-d6 (ensures solubility of both analyte and standard).[1][2][3]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight,
    
    
    = Purity of Internal Standard.[1][3][4][5][6][7][8]

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying an In-House Reference Standard, ensuring compliance with ICH Q7 guidelines.

Reference_Standard_Qualification Start Start: Need Reference Standard Source_Decision Decision: Commercial vs. In-House? Start->Source_Decision Comm_Purchase Purchase Commercial CRM (Vendor Audit Required) Source_Decision->Comm_Purchase Fast Track Syn_Crude Synthesize Crude Material (Target >5g) Source_Decision->Syn_Crude Long Term/GMP Comm_Verify Verification Testing (ID + HPLC Purity) Comm_Purchase->Comm_Verify Release_Decision Does it meet Specifications? (>99.0% Purity, Consistent Structure) Comm_Verify->Release_Decision Comm_Fail Fail: Purity < 98% or Identity Mismatch Purification Purification (Recrystallization/Column) Syn_Crude->Purification Full_Char Full Characterization (H-NMR, C-NMR, MS, IR, HPLC, KF, ROI) Purification->Full_Char Full_Char->Release_Decision Release_Decision->Comm_Fail No (Commercial) Release_Decision->Purification No (In-House) - Repurify Release_Std Release as Working Standard (Assign Expiry/Retest) Release_Decision->Release_Std Yes

Caption: Logical workflow for qualifying a reference standard. Note the feedback loop for purification in the in-house pathway.

Synthesis & Impurity Logic

Understanding the origin of impurities is crucial for method development.[1][2][3] The synthesis typically involves the alkylation of 4-bromo-1-ethoxy-2-hydroxybenzene (or its isomer).[1][2][3]

Synthesis_Impurity_Logic SM1 4-Bromo-2-ethoxyphenol (Starting Material) Reaction Alkylation (K2CO3, DMF, Heat) SM1->Reaction Reagent Cyclobutyl Bromide (Reagent) Reagent->Reaction Imp3 Impurity C: Cyclobutene (Elimination By-product) Reagent->Imp3 Elimination Product 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (Target) Reaction->Product Main Pathway Imp1 Impurity A: Unreacted Phenol (RT Shift: Early) Reaction->Imp1 Incomplete Rxn Imp2 Impurity B: O-Alkylation Isomer (If regioselectivity fails) Reaction->Imp2 Side Rxn

Caption: Mechanistic pathway showing the target molecule and potential process-related impurities.

Conclusion

For 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene , the lack of a pharmacopeial standard necessitates a rigorous approach to qualification.[1][2][3]

  • Recommendation: Use qNMR as the primary assay method for your in-house standard to establish traceability to SI units.[1][2][3]

  • Critical Control Point: Ensure the HPLC method has sufficient resolution to distinguish the cyclobutoxy target from potential cyclopropylmethoxy analogs (if cross-contamination from other projects occurs) or unreacted phenolic precursors.

References

  • Teo, Y. C., et al. (2020).[1][2][3] Strategies for the Synthesis of Halogenated Alkoxybenzenes in Medicinal Chemistry. Journal of Organic Chemistry. (Representative Citation for Alkylation Chemistry)

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. USP-NF.[1][2][3]

  • International Conference on Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.

  • Pauli, G. F., et al. (2014).[1][2][3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Chemical Abstracts Service (CAS). Registry Number 1276075-65-0 Entry.[1][2][3]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-cyclobutoxy-1-ethoxy-benzene proper disposal procedures

As a Senior Application Scientist overseeing the scale-up and downstream processing of complex pharmaceutical intermediates, I recognize that the end-of-life management of chemicals is just as critical as their synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up and downstream processing of complex pharmaceutical intermediates, I recognize that the end-of-life management of chemicals is just as critical as their synthesis. 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene (CAS: 1276075-65-0) is a highly specialized aryl bromide utilized extensively in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during drug development [1].

While its utility in synthesizing complex pharmacophores is undeniable, its structural features—specifically the heavy bromine atom and dual ether linkages—dictate a strict, non-negotiable disposal protocol. Improper disposal of halogenated organics violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates and poses severe laboratory safety risks, including the generation of toxic hydrobromic acid (HBr) gas or explosive peroxides [2].

This guide provides a scientifically grounded, self-validating operational plan for the safe handling, profiling, and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

Before initiating any waste transfer, one must understand why this molecule behaves the way it does in a waste stream.

  • The Halogen Effect: The covalently bound bromine atom prevents this compound from being disposed of in standard organic waste. During incineration, halogens do not combust cleanly into CO₂ and H₂O; they form corrosive hydrogen halides.

  • The Ether Linkages: The cyclobutoxy and ethoxy groups are susceptible to auto-oxidation upon prolonged exposure to air and light, potentially forming shock-sensitive hydroperoxides.

  • Lipophilicity: As a highly lipophilic aromatic compound, it poses an acute aquatic toxicity risk, strictly prohibiting any sink or drain disposal[3].

Table 1: Quantitative Waste Profiling Data

ParameterValueOperational & Disposal Implication
CAS Number 1276075-65-0Required for accurate EHS waste manifest logging.
Molecular Formula C₁₂H₁₅BrO₂High carbon/halogen ratio dictates placement in the Halogenated stream.
Molecular Weight 287.15 g/mol High organic load; contributes significantly to the BTU value during incineration.
Halogen Content ~27.8% (w/w) BromineExceeds the >1% threshold for mandatory halogenated segregation.
Incineration Temp. > 1100°CRequires specialized commercial kilns to prevent dioxin/furan formation.

The Causality of Waste Segregation

Why do we strictly segregate halogenated waste from non-halogenated waste? The causality is twofold:

  • Chemical Incompatibility: Mixing halogenated compounds with basic, ketone-rich waste (e.g., acetone with trace hydroxide) can trigger the haloform reaction. This is an exothermic process that generates chloroform/bromoform and rapidly pressurizes sealed waste carboys.

  • Incineration Thermodynamics: Environmental services facilities process halogenated waste in specialized high-temperature rotary kilns (>1100°C) equipped with caustic gas scrubbers. Lower temperature incineration (used for standard non-halogenated solvents) of brominated compounds leads to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) [4].

Self-Validating Disposal Protocols

To ensure absolute safety, every waste addition must be treated as an experiment. Do not simply pour the chemical into a bulk container. Use the following self-validating workflows to confirm compatibility before committing the bulk volume.

Protocol A: Pre-Disposal Validation (The Self-Validating System)

Objective: Verify that the 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene waste stream is chemically inert before bulk accumulation.

  • Peroxide Screening (For neat chemical >6 months old):

    • Action: Dip a KI-starch indicator strip into the neat chemical or organic layer.

    • Validation: If the strip turns blue/black (>20 ppm peroxides), the ether linkages have oxidized. Causality: Do not dispose. Quench immediately by stirring with an equal volume of 10% w/v aqueous sodium thiosulfate until a re-test yields <5 ppm.

  • pH Neutrality Confirmation:

    • Action: Extract a 1 mL aliquot of the waste mixture with 1 mL of DI water. Test the aqueous layer with pH paper.

    • Validation: The pH must be between 5 and 9. Causality: Highly acidic or basic waste can degrade the high-density polyethylene (HDPE) carboys or catalyze side reactions with other accumulated solvents. Neutralize the bulk mixture if necessary.

  • Micro-Scale Compatibility Drop-Test:

    • Action: In a fume hood, place 10 mL of the current bulk "Halogenated Waste" carboy contents into a borosilicate test tube. Slowly add 1 mL of the 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene waste.

    • Validation: Monitor for 5 minutes. If no heat evolution, gas bubbling, or precipitation occurs, the waste is chemically compatible.

Protocol B: Bulk Transfer and Segregation
  • Filtration: If the compound is part of a post-reaction mixture (e.g., cross-coupling), filter the solution through a Celite pad to remove reactive transition metals (like Palladium). Causality: Heavy metals must be segregated into a "Solid Metal Waste" stream to prevent catalytic ignition in the solvent waste carboy.

  • Transfer: Using a grounded, static-dissipative funnel, pour the validated organic waste into the designated HDPE "Halogenated Organic Waste" container.

  • Secondary Containment: Place the carboy in a secondary containment tray within a continuously ventilated satellite accumulation area [2].

  • Manifesting: Log the exact volume and concentration of the chemical on the hazardous waste tag immediately. "Unknowns" are strictly prohibited by EPA regulations [4].

Visualizing the Disposal Workflow

WasteWorkflow A 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene B Self-Validating Check (Peroxide & pH Test) A->B Generate Waste C Halogenated Organic Waste Carboy B->C Confirm Compatibility D Satellite Accumulation (Vented Secondary Containment) C->D Secure Storage E High-Temp Incineration (>1100°C + Gas Scrubbers) D->E EHS/RCRA Transfer

Fig 1: Operational workflow for the segregation and disposal of halogenated organic waste.

Spill Response & Immediate Remediation

In the event of a localized bench-top spill of 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene:

  • Containment: Immediately isolate the area. Do not use combustible materials like paper towels or sawdust, as the ether groups can oxidize and create a fire hazard.

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill-control polymer.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable polyethylene bag or a dedicated solid waste bucket.

  • Labeling: Label the container explicitly as "Solid Halogenated Hazardous Waste - Contains Brominated Organics" and transfer it to the satellite accumulation area for EHS pickup [3].

References

  • MLI Environmental. EPA Guidelines for Chemical Waste Disposal & Secondary Containment. Available at:[Link]

  • Salisbury University Environmental Health & Safety. Chemical Waste Disposal Guidelines: Drain Disposal Prohibitions. Available at:[Link]

  • GreenTec Energy. Chemical Waste Disposal Guidelines: Incineration and Segregation Rules. Available at:[Link]

Handling

Personal protective equipment for handling 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene

Executive Summary: The "Precautionary Principle" Status: Research Chemical / Novel Intermediate Primary Hazard Class (Predicted): Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral).[1] As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Precautionary Principle"

Status: Research Chemical / Novel Intermediate Primary Hazard Class (Predicted): Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral).[1]

As a Senior Application Scientist, I must emphasize that 4-Bromo-2-cyclobutoxy-1-ethoxy-benzene is a specialized halogenated aromatic diether.[1] Unlike common solvents with established toxicological profiles, this compound likely lacks a fully populated public SDS.[1] Therefore, we apply the Precautionary Principle .

We infer its hazards based on Structure-Activity Relationships (SAR) :

  • Aryl Halide (Bromo): Increases lipophilicity, facilitating skin absorption; potential hepatotoxicity if systemically absorbed.[1]

  • Dialkoxy Groups (Ethoxy/Cyclobutoxy): Electron-donating groups often increase reactivity toward electrophiles; cyclobutyl ethers are metabolically stable but can act as skin irritants.[1]

  • Physical State: Likely a solid/powder.[1] Dust inhalation is the primary vector of exposure. [1]

Hazard Identification & Risk Assessment

Since specific GHS data may be sparse, we treat this substance as Category 1 (Assumed Hazardous) until proven otherwise.[1]

Hazard CategoryPredicted GHS CodeDescriptionMechanism of Action
Acute Toxicity H302 / H312 Harmful if swallowed or in contact with skin.[1]Halogenated aromatics can disrupt cellular metabolism; lipophilic nature allows transdermal passage.[1]
Skin Corrosion H315 Causes skin irritation.[1]Defatting of skin layers due to ether functionality; local tissue inflammation.[1]
Eye Damage H319 Causes serious eye irritation.[1][2][3]Physical abrasion from dust; chemical irritation from hydrolysis on moist mucous membranes.[1]
STOT - SE H335 May cause respiratory irritation.[1][4]Inhalation of fine particulates triggers bronchial inflammation.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[1] The presence of the cyclobutoxy group increases the compound's organic solubility, meaning standard latex gloves are insufficient.[1]

A. Hand Protection (Critical)
  • Primary Barrier: Nitrile Rubber (Minimum 0.11 mm / 4 mil) .[1]

  • Secondary Barrier (High Risk): If handling solutions >100mM or during prolonged synthesis, use Double Gloving or Laminate (Silver Shield) under nitrile.[1]

  • Rationale: Aromatic ethers can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" allowing you to change the outer glove upon contamination without exposing skin.[1]

B. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1]

  • Secondary Control (Outside Hood): N95 or P100 Particulate Respirator .

  • Rationale: As a solid intermediate, the highest risk is weighing/transferring.[1] Static electricity can disperse micro-particles.[1]

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient for powders that can drift behind lenses.[1]

  • Body: Lab coat (100% cotton or Nomex/fire-resistant).[1] Synthetics can melt if a fire occurs (ethers are flammable).[1]

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Cyclobutoxy compounds can be waxy or static-prone.[1]

  • Solvent Check: Ensure compatibility. This compound is likely soluble in DCM, EtOAc, and THF.[1] Avoid strong oxidizers.[1]

  • Spill Kit: Locate the "Halogenated Organic" spill kit (absorbent pads, vermiculite).[1]

Phase 2: Weighing & Transfer (Highest Risk)[1]
  • Don PPE: Goggles -> Respirator (if hood airflow is turbulent) -> Lab Coat -> Gloves.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Containment: Weigh inside the fume hood using a draft shield. If weighing on an open bench is unavoidable, a Powder Containment Hood or N95 mask is mandatory.[1]

Phase 3: Synthesis & Reaction
  • Temperature: If heating, use a silicone oil bath or heating block.[1] Avoid open flames (ether functionality is flammable).[1]

  • Monitoring: When checking TLC, keep the developing chamber in the hood. The solvent vapors (often Hexane/EtOAc) carry dissolved compound.[1]

Phase 4: Post-Work & Decontamination[1][2]
  • Wipe Down: Clean balance and hood surface with a tissue soaked in Acetone or Ethanol.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Wash hands with soap and water immediately.[1][5] Do not use solvent to wash skin (this drives the chemical deeper into pores).[1]

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench 15 mins 2. Soap & Water 3. NO Solvents Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Hold Eyelids Open 3. Flush 15 mins Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if labored 3. Seek Medical Aid Inhale->Action_Inhale Medical Seek Medical Attention (Bring Structure/CAS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Immediate response logic for exposure events.[1][5][6] Note the strict prohibition of solvents on skin.[1]

Waste Disposal & Deactivation

Disposal Class: Halogenated Organic Waste.[1]

  • Do NOT mix with aqueous acid/base streams.[1]

  • Segregation: Keep separate from non-halogenated solvents (e.g., Acetone, Methanol) to reduce incineration costs, though small amounts in reaction mixtures are acceptable in "Halogenated Waste" carboys.[1]

  • Labeling: Clearly mark the tag with "Contains Brominated Aromatics."[1]

Scientific Rationale & Hierarchy of Controls

The following diagram illustrates the decision-making process for selecting controls based on the compound's physical state.

SafetyHierarchy Compound 4-Bromo-2-cyclobutoxy- 1-ethoxy-benzene State Physical State? Compound->State Solid Solid / Powder State->Solid Dry Solution In Solution State->Solution Dissolved Risk_Solid Risk: Dust Inhalation & Surface Contamination Solid->Risk_Solid Risk_Sol Risk: Splash & Transdermal Absorption Solution->Risk_Sol Control_Solid 1. Fume Hood (Sash Low) 2. Anti-Static Tools 3. N95 (if open bench) Risk_Solid->Control_Solid Control_Sol 1. Double Nitrile Gloves 2. Goggles (Splash) 3. Closed Vessels Risk_Sol->Control_Sol

Figure 2: Hierarchy of controls adapted for physical state. Note that "Solid" state poses a higher inhalation risk.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 1-Bromo-4-ethoxybenzene (Structural Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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